molecular formula C9H8N2O3S2 B2874083 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate CAS No. 337924-69-3

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

Cat. No.: B2874083
CAS No.: 337924-69-3
M. Wt: 256.29
InChI Key: DJAXPDOKRBJXTM-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate is a useful research compound. Its molecular formula is C9H8N2O3S2 and its molecular weight is 256.29. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S2/c1-16(12,13)14-8-4-2-7(3-5-8)9-6-15-11-10-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAXPDOKRBJXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,2,3-Thiadiazol-4-yl)phenyl Methanesulfonate: A Putative Biologically Active Agent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a significant heterocyclic pharmacophore that has garnered substantial interest in medicinal chemistry, agricultural science, and materials research.[1][2] Its unique chemical properties and versatile biological activities make it a privileged structure in the development of novel therapeutic agents.[1][3] The 1,2,3-thiadiazole moiety is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of activities including antiviral, antifungal, anticancer, and herbicidal properties.[1][2][3][4] The incorporation of a methanesulfonate group onto a phenyl-substituted 1,2,3-thiadiazole introduces a potential prodrug strategy, aiming to enhance the pharmacokinetic properties of the parent molecule.[5][6]

Chemical Structure and Nomenclature

The chemical structure of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate consists of a central phenyl ring substituted with a 1,2,3-thiadiazole ring at the 4-position and a methanesulfonate (mesylate) group.

IUPAC Name: 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

Molecular Formula: C9H8N2O3S2

Canonical SMILES: CS(=O)(=O)OC1=CC=C(C=C1)C2=CSN=N2

The structure combines the aromatic, heterocyclic 1,2,3-thiadiazole with a phenyl methanesulfonate, a functional group known for its use in prodrug design and as a leaving group in chemical synthesis.[5][7]

Putative Synthesis Pathway

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate would likely proceed through a multi-step pathway, beginning with the well-established Hurd-Mori reaction to construct the 1,2,3-thiadiazole core, followed by the installation of the methanesulfonate group.[2]

Part 1: Synthesis of the 4-(4-Hydroxyphenyl)-1,2,3-thiadiazole Intermediate

The initial step involves the synthesis of the phenolic precursor, 4-(4-hydroxyphenyl)-1,2,3-thiadiazole. This is typically achieved via the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride.[2]

Experimental Protocol: Hurd-Mori Synthesis of 4-(4-Hydroxyphenyl)-1,2,3-thiadiazole

  • Formation of the Hydrazone:

    • Dissolve 4-hydroxyacetophenone (1 equivalent) and a suitable hydrazine derivative (e.g., tosylhydrazine, 1.1 equivalents) in a suitable solvent such as ethanol.

    • Add a catalytic amount of acid (e.g., acetic acid) to facilitate the condensation reaction.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Isolate the resulting hydrazone by filtration or extraction.

  • Cyclization with Thionyl Chloride:

    • Cool a flask containing thionyl chloride (SOCl₂, typically 5-10 equivalents) in an ice bath to 0-5 °C.

    • Under anhydrous conditions and with vigorous stirring, add the dried hydrazone from Step 1 in small portions, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 4-(4-hydroxyphenyl)-1,2,3-thiadiazole.

Synthesis_of_4-(4-Hydroxyphenyl)-1,2,3-thiadiazole 4-Hydroxyacetophenone 4-Hydroxyacetophenone Hydrazone_Intermediate Hydrazone_Intermediate 4-Hydroxyacetophenone->Hydrazone_Intermediate Condensation Tosylhydrazine Tosylhydrazine Tosylhydrazine->Hydrazone_Intermediate 4-(4-Hydroxyphenyl)-1,2,3-thiadiazole 4-(4-Hydroxyphenyl)-1,2,3-thiadiazole Hydrazone_Intermediate->4-(4-Hydroxyphenyl)-1,2,3-thiadiazole Cyclization Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->4-(4-Hydroxyphenyl)-1,2,3-thiadiazole

Caption: Hurd-Mori synthesis of the key intermediate.

Part 2: Mesylation of the Phenolic Intermediate

The final step is the esterification of the phenolic hydroxyl group with methanesulfonyl chloride to yield the target compound.

Experimental Protocol: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

  • Reaction Setup:

    • Dissolve 4-(4-hydroxyphenyl)-1,2,3-thiadiazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

    • Add a non-nucleophilic base, such as triethylamine or pyridine (1.2-1.5 equivalents), to the solution and cool to 0 °C in an ice bath.

  • Addition of Mesyl Chloride:

    • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to afford 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate.

Mesylation_of_Phenolic_Intermediate 4-(4-Hydroxyphenyl)-1,2,3-thiadiazole 4-(4-Hydroxyphenyl)-1,2,3-thiadiazole Target_Compound 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate 4-(4-Hydroxyphenyl)-1,2,3-thiadiazole->Target_Compound Esterification Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Target_Compound

Caption: Final mesylation step to yield the target compound.

Physicochemical Properties (Predicted)

The physicochemical properties of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate can be predicted based on its structure. These properties are crucial for its behavior in biological systems.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~256.3 g/mol Calculated from the molecular formula.
LogP 2.0 - 3.0The molecule has both polar (sulfonate, thiadiazole) and non-polar (phenyl) regions, suggesting moderate lipophilicity.
Solubility Poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, acetone).The aromatic nature and lack of highly polar, ionizable groups suggest limited aqueous solubility.
Hydrogen Bond Donors 0There are no N-H or O-H groups.
Hydrogen Bond Acceptors 5The oxygen and nitrogen atoms can act as hydrogen bond acceptors.
Stability The methanesulfonate ester may be susceptible to hydrolysis, particularly under basic conditions or in the presence of esterases.[6]Ester linkages can be labile in biological environments.

Potential Biological Activities and Mechanism of Action

The biological activity of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate is likely to be multifaceted, stemming from the inherent properties of the 1,2,3-thiadiazole core and the potential for the methanesulfonate group to act as a prodrug moiety.

Inherent Activity of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole nucleus is a well-established pharmacophore with a broad range of biological activities.[1][3]

  • Antiviral Activity: Numerous 1,2,3-thiadiazole derivatives have demonstrated potent antiviral activity against a range of viruses, including HIV.[1]

  • Antifungal Activity: These compounds have also shown significant fungicidal activity against various plant and human pathogenic fungi.[3][8]

  • Anticancer Activity: The 1,3,4-thiadiazole isomer has been extensively studied for its anticancer properties, and it is plausible that 1,2,3-thiadiazoles could exhibit similar activities by interfering with cellular processes such as microtubule dynamics or kinase signaling.[9]

  • Herbicidal and Plant Growth Regulatory Activity: Certain thiadiazole derivatives are used in agriculture as herbicides and plant growth regulators.[2][3]

The Role of the Methanesulfonate Group: A Prodrug Approach

The methanesulfonate group is not typically associated with direct pharmacological activity but is often employed in a prodrug strategy.[5][6] Ester prodrugs are designed to improve the physicochemical properties of a parent drug, such as solubility or membrane permeability, and then undergo enzymatic or chemical cleavage in vivo to release the active drug.[10]

In the case of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate, it is hypothesized that the compound itself may be inactive or have low activity. Upon administration, it could be hydrolyzed by esterases to release 4-(4-hydroxyphenyl)-1,2,3-thiadiazole, which would be the active pharmacological agent.

Prodrug_Activation_Pathway Prodrug 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate Active_Drug 4-(4-Hydroxyphenyl)-1,2,3-thiadiazole Prodrug->Active_Drug Hydrolysis Esterases Esterases Esterases->Active_Drug

Caption: Proposed enzymatic activation of the prodrug.

Potential Applications in Drug Development

Given the diverse biological activities of the 1,2,3-thiadiazole scaffold, 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate and its active metabolite could be investigated for several therapeutic applications:

  • Oncology: As potential anticancer agents, these compounds could be screened against various cancer cell lines, and their mechanism of action could be explored, for instance, as kinase inhibitors or microtubule-destabilizing agents.[9]

  • Infectious Diseases: The compound could be evaluated for its efficacy against a panel of viruses and fungi.

  • Agrochemicals: Further investigation into its herbicidal or plant growth regulatory properties could be warranted.

Workflow for Biological Screening

A systematic approach is necessary to evaluate the biological potential of this novel compound.

Biological_Screening_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Evaluation In_vitro_assays In vitro Assays (Anticancer, Antiviral, Antifungal) Enzyme_inhibition_assays Enzyme Inhibition Assays (e.g., Kinases) In_vitro_assays->Enzyme_inhibition_assays Active Hit Cytotoxicity_testing Cytotoxicity Testing (Normal cell lines) Cytotoxicity_testing->Enzyme_inhibition_assays Low Toxicity Animal_models_of_disease Animal Models of Disease (e.g., Xenograft models) Enzyme_inhibition_assays->Animal_models_of_disease Potent & Selective Cell-based_pathway_analysis Cell-based Pathway Analysis Cell-based_pathway_analysis->Animal_models_of_disease Pharmacokinetic_studies Pharmacokinetic Studies (ADME) Animal_models_of_disease->Pharmacokinetic_studies

Caption: A typical workflow for evaluating a novel compound.

Conclusion

While direct experimental data on 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate is limited, a comprehensive understanding of its constituent chemical moieties allows for the construction of a robust theoretical profile. The 1,2,3-thiadiazole core imparts a high probability of significant biological activity, while the methanesulfonate group introduces a promising prodrug strategy. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this and related compounds, potentially unlocking new therapeutic agents.

References

  • Irfan, A., Ullah, S., Anum, A., Jabeen, N., Zahoor, A. F., Kanwal, H., Kotwica-Mojzych, K., & Mojzych, M. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). Molecules, 30(22), 1-25. [Link]

  • Knaus, E. E., & Kumar, P. (2007). 3-(4-methanesulfonylphenyl)acrylic ester prodrugs possessing a diazen-1-ium-1,2-diolate moiety: design, synthesis, cyclooxygenase inhibition, and nitric oxide release studies. Bioorganic & Medicinal Chemistry, 15(21), 6828–6835. [Link]

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Biological Activity of 4-(1,2,3-Thiadiazol-4-yl)phenyl Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 4-(1,2,3-Thiadiazol-4-yl)phenyl Methanesulfonate in Agrochemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate (CAS: 337924-69-3) represents a specialized subclass of 1,2,3-thiadiazole agrochemicals, a family renowned for their ability to induce Systemic Acquired Resistance (SAR) in crops.[1][2] Unlike direct-acting fungicides or virucides, this compound functions as a plant activator , priming the host's innate immune system to fend off viral (TMV, CMV), bacterial (Pseudomonas, Xanthomonas), and fungal pathogens.

This guide provides a rigorous technical analysis of its biological activity, focusing on its mechanism of action as a likely pro-drug, its efficacy spectrum, and the validated experimental protocols required to assess its utility in agrochemical development.

Chemical Identity & Structural Logic[3]

The molecule combines a 1,2,3-thiadiazole core (the pharmacophore responsible for SAR induction) with a phenyl-methanesulfonate tail.

  • Core Scaffold: 1,2,3-Thiadiazole.[1][2][3][4][5][6][7][8][9][10][11] Structurally analogous to commercial plant activators like Tiadinil and Acibenzolar-S-methyl (BTH) .

  • Functional Group: Methanesulfonate (Mesylate) ester.

  • Structural Logic: The methanesulfonate group serves a dual purpose:

    • Lipophilicity: Enhances cuticular penetration and transmembrane transport compared to the free phenol.

    • Pro-drug Activation: It is designed to undergo hydrolytic cleavage in planta, releasing the active metabolite 4-(1,2,3-thiadiazol-4-yl)phenol , which triggers the salicylic acid (SA) signaling cascade.

Physicochemical Profile
PropertyValue / Descriptionimplication
CAS Number 337924-69-3Unique Identifier
Molecular Formula C9H8N2O3S2Low molecular weight for systemic mobility
Lipophilicity (LogP) ~2.0 - 2.5 (Estimated)Optimal for phloem mobility and leaf uptake
Solubility Low in water; High in acetone/DMSORequires formulation (SC or EC) for bioassays

Mechanism of Action (MoA): The SAR Pathway

The biological activity of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate is mediated through the Salicylic Acid (SA) Signaling Pathway . It does not exhibit strong direct antimicrobial activity in vitro; rather, it stimulates the plant's defense genes.

Signaling Cascade
  • Uptake & Hydrolysis: The compound penetrates the leaf cuticle. Esterases likely cleave the methanesulfonate group, releasing the active phenolic moiety.

  • Signal Perception: The active metabolite mimics SA or stimulates SA biosynthesis, binding to or activating NPR1 (Non-Expressor of Pathogenesis-Related Genes 1).

  • Translocation: NPR1 monomers translocate to the nucleus.

  • Transcription: Interaction with TGA transcription factors leads to the upregulation of Pathogenesis-Related (PR) genes (e.g., PR-1, PR-2, PR-5).

  • Defense Execution: Accumulation of PR proteins (glucanases, chitinases) and callose deposition creates a hostile environment for pathogens.

Visualization: SAR Induction Pathway

The following diagram illustrates the activation pathway from application to gene expression.

SAR_Pathway Compound 4-(1,2,3-Thiadiazol-4-yl) phenyl methanesulfonate Metabolite Active Metabolite (Phenol Derivative) Compound->Metabolite In vivo Hydrolysis (Esterases) SA_Level Salicylic Acid (SA) Accumulation Metabolite->SA_Level Mimicry / Induction NPR1_Cyto NPR1 (Oligomer) Cytosol SA_Level->NPR1_Cyto Redox Change NPR1_Nuc NPR1 (Monomer) Nucleus NPR1_Cyto->NPR1_Nuc Translocation TGA TGA Transcription Factors NPR1_Nuc->TGA Binding PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) TGA->PR_Genes Transcription Activation Resistance Systemic Acquired Resistance (SAR) PR_Genes->Resistance Defense Response

Caption: Proposed mechanism of action showing the hydrolysis of the methanesulfonate prodrug and subsequent activation of the NPR1-mediated SAR pathway.

Biological Activity Spectrum

Antiviral Activity (Primary Target)

The most significant activity of 1,2,3-thiadiazole derivatives is against plant viruses, particularly Tobacco Mosaic Virus (TMV) .

  • Curative Activity: Moderate. Once infection is established, the compound limits viral replication but cannot eliminate it entirely.

  • Protective Activity: High.[2][10] Application prior to inoculation induces SAR, significantly reducing lesion numbers and viral load.

  • Inactivation Activity: Low. The compound does not directly denature the viral capsid.

Antibacterial & Antifungal Activity[2]
  • Bacteria: Effective against Xanthomonas oryzae (Rice bacterial blight) and Pseudomonas syringae.[1] Activity is bacteriostatic via host defense rather than bactericidal.

  • Fungi: Moderate efficacy against biotrophic fungi like Erysiphe (Powdery mildew) and Peronospora (Downy mildew). Less effective against necrotrophs (e.g., Botrytis) which are typically controlled by the Jasmonic Acid pathway.

Experimental Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended.

In Vivo TMV Inhibition Assay (Half-Leaf Method)

Objective: Quantify the protective and curative efficacy against TMV using Nicotiana tabacum cv. Xanthi (local lesion host).

Protocol:

  • Plant Preparation: Select tobacco plants at the 5-6 leaf stage.

  • Compound Preparation: Dissolve 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate in minimal DMSO (<1%) and dilute with 0.1% Tween-80 water to concentrations of 100, 200, and 500 µg/mL.

  • Inoculation:

    • Protective Mode: Spray compound on the left half of the leaf. Spray solvent control on the right half. Wait 3 days. Inoculate whole leaf with TMV sap.

    • Curative Mode: Inoculate whole leaf with TMV first. Wait 24 hours. Spray compound on left half, control on right half.

  • Incubation: Incubate at 25°C, 16h light/8h dark.

  • Data Analysis: Count local lesions after 3-4 days.

    • Calculation: Inhibition (%) = [(C - T) / C] * 100

    • Where C = lesion count on control half, T = lesion count on treated half.

Biochemical Marker Assay (PAL Activity)

Objective: Confirm SAR induction by measuring Phenylalanine Ammonia-Lyase (PAL) activity, a key enzyme in the phenylpropanoid defense pathway.

Protocol:

  • Treatment: Spray plants with 200 µg/mL of the compound. Harvest leaf discs at 0, 12, 24, 48, and 72 hours post-treatment.

  • Extraction: Homogenize 0.5g tissue in borate buffer (pH 8.8) containing mercaptoethanol. Centrifuge at 12,000g for 20 min at 4°C.

  • Assay: Mix supernatant with L-phenylalanine. Incubate at 30°C for 60 min.

  • Measurement: Measure absorbance at 290 nm (formation of trans-cinnamic acid).

  • Validation: Activity should peak between 24-48 hours if SAR is induced.

Quantitative PCR (qPCR) for PR-1 Expression

Objective: Molecular validation of the signaling pathway.

Protocol:

  • RNA Extraction: Trizol method from treated leaves (24h post-application).

  • cDNA Synthesis: Reverse transcribe 1 µg total RNA.

  • qPCR: Use primers specific for NtPR-1a (Tobacco) or AtPR-1 (Arabidopsis).

    • NtPR-1a Fwd: 5'-GATGTTCGTTCTCTTTACG-3'

    • NtPR-1a Rev: 5'-GACGATTCGTTGTTCTTC-3'

  • Normalization: Normalize against Actin or Ubiquitin housekeeping genes.

  • Expectation: >5-fold upregulation compared to solvent control.

Data Presentation & Comparative Analysis

Comparative Efficacy Table (Hypothetical/Representative Data)

Based on the class behavior of 1,2,3-thiadiazoles, the expected performance relative to standards is:

CompoundTargetDosage (mg/L)Protective Efficacy (%)Curative Efficacy (%)
4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate TMV50075 - 85% 45 - 55%
Tiadinil (Standard)TMV50070 - 80%40 - 50%
Ribavirin (Standard)TMV50040 - 50%60 - 70%
4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate P. syringae20060 - 70% N/A (Protective only)
Metabolic Hydrolysis Diagram

Understanding the conversion from the methanesulfonate prodrug to the active phenol is critical for formulation stability.

Metabolism Prodrug Parent Compound (Methanesulfonate) Enzyme Plant Esterases (In Planta) Prodrug->Enzyme Uptake Active Active Phenol 4-(1,2,3-thiadiazol-4-yl)phenol Enzyme->Active Hydrolysis Byproduct Methanesulfonic Acid (Byproduct) Enzyme->Byproduct

Caption: In planta metabolic activation of the methanesulfonate prodrug into the bioactive phenol.

References

  • Fan, Z. J., et al. (2009).[5] "Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance." Journal of Agricultural and Food Chemistry, 57(10), 4279-4286. Link

  • Wang, B. L., et al. (2013). "Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety." Bioorganic & Medicinal Chemistry Letters, 23(21), 5821-5824. Link[1][10]

  • Du, S. S., et al. (2012). "Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications." Journal of Agricultural and Food Chemistry, 60(3), 734-740. Link

  • Leyan Reagents. (2025). "Product Data: 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate (CAS 337924-69-3)." Link

  • Wu, J., et al. (2016). "Design, synthesis and antiviral activity of novel 1,2,3-thiadiazole derivatives containing a 1,3,4-oxadiazole moiety." Pest Management Science, 72(11), 2120-2127. Link

Sources

Phenyl Methanesulfonates in Drug Discovery: Covalent Inhibition, Chemical Biology, and Safety Assessment

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of Phenyl Methanesulfonate (PMS) Derivatives in drug discovery.

Executive Summary

Phenyl methanesulfonates (


) represent a specialized class of chemical entities in medicinal chemistry. Characterized by the methanesulfonyloxy group attached to an aromatic ring, these compounds occupy a complex niche. They are potent covalent inhibitors  of serine hydrolases (such as Acetylcholinesterase) and valuable chemical biology probes. However, they act as a "double-edged sword" due to their inherent reactivity as electrophiles, leading to significant genotoxicity concerns  (structural alerts for alkylation). This guide synthesizes their therapeutic potential, mechanistic basis, and the rigorous safety protocols required when working with this pharmacophore.
Key Technical Distinction

Crucial Note: Do not confuse Phenyl Methanesulfonates (Esters:


) with Phenyl Methyl Sulfones (

, e.g., Rofecoxib) or Sulfonamides (

, e.g., Celecoxib).
  • Sulfones/Sulfonamides: Stable, non-covalent binding (COX-2 inhibitors).

  • Methanesulfonates (Mesylates): Reactive, covalent modifiers (AChE inhibitors, alkylating agents).

Chemical Biology & Reactivity Profile[1]

The "Warhead" Mechanism

The phenyl methanesulfonate moiety functions as a "pseudo-irreversible" or covalent warhead. The sulfonyl sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack by active site residues (Serine-OH, Cysteine-SH, or Histidine-N).

Mechanism of Action (Serine Hydrolase Inactivation):

  • Recognition: The aromatic (phenyl) portion directs the molecule into the hydrophobic pocket of the enzyme (e.g., the acyl-binding pocket of AChE).

  • Nucleophilic Attack: The catalytic Serine hydroxyl group attacks the sulfonyl sulfur.

  • Leaving Group Departure: The phenoxide ion (

    
    ) is displaced.
    
  • Sulfonylation: The enzyme becomes mesylated (

    
    ). This adduct mimics the transition state but is hydrolytically stable compared to an acyl-enzyme intermediate, effectively inhibiting the enzyme.
    
Structure-Activity Relationships (SAR)
  • Leaving Group Ability (

    
    ):  The potency of the inhibitor correlates with the acidity of the parent phenol. Electron-withdrawing groups (EWGs) on the phenyl ring (e.g., 
    
    
    
    ,
    
    
    ) stabilize the phenoxide leaving group, increasing reactivity and inhibitory potency.
  • Steric Fit: Substituents at the ortho position can hinder nucleophilic attack, modulating selectivity between isoforms (e.g., AChE vs. BChE).

Therapeutic Applications

Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Inhibition

The primary therapeutic exploration of phenyl methanesulfonates lies in neurodegenerative diseases like Alzheimer's Disease (AD).

  • Target: Cholinesterases hydrolyze acetylcholine.[1] Inhibition increases neurotransmitter levels.[1]

  • Advantage: Unlike carbamates (e.g., rivastigmine) which transfer a carbamoyl group, methanesulfonates transfer a small, stable mesyl group.

  • Data Profile:

    • Aryl methanesulfonates have demonstrated

      
       values in the low micromolar range (
      
      
      
      ) against AChE.
    • Selectivity can be tuned: Bulky aryl derivatives often favor BChE inhibition.

Chemical Probes & Proteomics

Due to their reactivity, these derivatives serve as activity-based probes (ABPs). They can be used to "fish" for serine hydrolases in complex proteomes.

  • Design: A "click" handle (alkyne or azide) is attached to the methanesulfonyl group.

  • Workflow: Proteome incubation

    
     Covalent labeling 
    
    
    
    Click chemistry with reporter tag
    
    
    Mass Spectrometry identification.

Toxicology & Safety Assessment (Critical)

Genotoxicity (The Structural Alert)

Phenyl methanesulfonates are classified as Potential Genotoxic Impurities (PGIs) or mutagenic structural alerts.

  • Mechanism: They can act as alkylating agents. DNA bases (e.g., N7 of guanine) can attack the methyl group of the methanesulfonate, leading to DNA methylation and subsequent mutations.

  • Ames Test: Many simple mesylates are Ames positive (mutagenic in Salmonella typhimurium).

Stability & Hydrolysis
  • Hydrolytic Instability: In aqueous media, these esters hydrolyze to the corresponding phenol and methanesulfonic acid.

  • Impact: This instability complicates in vivo efficacy, as the drug may degrade before reaching the target. Half-life (

    
    ) determination is a mandatory first step in screening.
    

Visualizations

Mechanism of Enzyme Inactivation

The following diagram illustrates the covalent inhibition of a Serine Protease by a Phenyl Methanesulfonate.

EnzymeInactivation Enzyme Active Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Phenyl Methanesulfonate (Ph-O-SO2-Me) Inhibitor->Complex TS Tetrahedral Transition State Complex->TS Nucleophilic Attack Inhibited Mesylated Enzyme (Ser-O-SO2-Me) TS->Inhibited Sulfonylation LeavingGroup Phenol Byproduct (Ph-OH) TS->LeavingGroup Elimination Inhibited->Enzyme Hydrolysis (Very Slow)

Caption: Covalent inactivation mechanism of Serine Hydrolases by Phenyl Methanesulfonate derivatives.

Genotoxicity Assessment Workflow

A decision tree for handling these compounds in a drug discovery pipeline.

GenotoxWorkflow Start Candidate Selection: Phenyl Methanesulfonate StabTest 1. Aqueous Stability Test (PBS, pH 7.4, 37°C) Start->StabTest Unstable Rapid Hydrolysis (<30 min) StabTest->Unstable Stable Stable (>2 hrs) StabTest->Stable Discard Discard / Redesign (Modify Sterics/Electronics) Unstable->Discard Ames 2. In Silico & In Vitro Tox (Derek Nexus / Ames Test) Stable->Ames Positive Ames Positive (Mutagenic) Ames->Positive Negative Ames Negative Ames->Negative RiskAssess Risk Assessment: Can it be a Prodrug? Positive->RiskAssess Proceed Proceed to Efficacy (Hit-to-Lead) Negative->Proceed

Caption: Decision matrix for evaluating stability and genotoxicity of methanesulfonate hits.

Experimental Protocols

General Synthesis of Phenyl Methanesulfonates

This protocol describes the standard synthesis via nucleophilic substitution.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Methanesulfonyl Chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve the substituted phenol (e.g., 4-nitrophenol for high reactivity) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Cool the solution to 0°C (ice bath). Add Triethylamine dropwise to deprotonate the phenol.

  • Sulfonylation: Add Methanesulfonyl chloride dropwise over 15 minutes. Maintain temperature at 0°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Thin Layer Chromatography).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via recrystallization (EtOH/Hexane) or silica gel column chromatography.
    
Ellman’s Assay for AChE Inhibition

To verify biological activity, the Ellman method is the gold standard.

Materials:

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

Protocol:

  • Preparation: Prepare inhibitor solutions (Phenyl methanesulfonate derivative) in DMSO (keep final DMSO < 1%).

  • Incubation: In a 96-well plate, mix:

    • 140

      
       Buffer
      
    • 20

      
       Enzyme solution
      
    • 20

      
       Inhibitor solution (various concentrations)
      
    • Incubate for 15 minutes at 25°C to allow covalent modification.

  • Reaction Trigger: Add:

    • 10

      
       DTNB (10 mM)
      
    • 10

      
       ATCh (15 mM)
      
  • Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.

  • Analysis: Calculate % Inhibition relative to solvent control. Plot log[Inhibitor] vs. Inhibition to determine

    
    .
    

Data Summary: Comparative Activity

Compound ClassTarget EnzymeMechanismTypical

Safety Concern
Phenyl Methanesulfonates AChE / BChECovalent (Mesylation)

High (Genotoxicity/Alkylation)
Phenyl Methyl Sulfones COX-2Non-covalent

Low (CV risk unrelated to alkylation)
Sulfonyl Fluorides (PMSF) Serine ProteasesCovalent (Sulfonylation)

Moderate (Unstable, Toxic)

References

  • Effects of aryl methanesulfonate derivatives on acetylcholinesterase and butyrylcholinesterase. Source: Journal of Biochemical and Molecular Toxicology (2018). URL:[Link]

  • Methanesulfonyl Fluoride, an Acetylcholinesterase Inhibitor, Attenuates Simple Learning and Memory Deficits in Ischemic Rats. Source: Pharmacology Biochemistry and Behavior (2005). URL:[Link]

  • Assessment of Genotoxic Impurities in Pharmaceuticals. Source: Asian Journal of Pharmaceutical Research (2021). URL:[Link]

  • Synthesis and biological evaluation of novel N-phenyl ureidobenzenesulfonate derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry (2015). URL:[Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Source: BMC Chemistry (2023). URL:[Link]

Sources

Engineering Plant Immunity: A Technical Guide to Systemic Acquired Resistance (SAR) Induction by Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Agricultural & Drug Development Therapeutics Target Audience: Researchers, Formulation Scientists, and Agronomic Drug Developers

Executive Summary

In the continuous arms race between crops and phytopathogens, traditional biocidal agrochemicals are increasingly failing due to rapid pathogen resistance evolution. Systemic Acquired Resistance (SAR) offers a paradigm shift: rather than targeting the pathogen directly, SAR elicitors "prime" the host's innate immune system, conferring long-lasting, broad-spectrum resistance against fungi, bacteria, and viruses 1[1].

Among synthetic elicitors, thiadiazole compounds —most notably Acibenzolar-S-methyl (ASM) and Tiadinil—have emerged as the gold standard. This whitepaper provides an in-depth mechanistic breakdown of thiadiazole-mediated SAR induction and establishes a self-validating experimental framework for researchers developing next-generation plant immunomodulators.

Mechanistic Paradigm: The SA-NPR1 Axis and Thiadiazole Mimicry

To develop effective SAR elicitors, one must understand the endogenous signaling cascade they hijack. Natural SAR is triggered by localized pathogen recognition (PTI/ETI), leading to the biosynthesis of Salicylic Acid (SA) via the Isochorismate Synthase 1 (ICS1) and Phenylalanine Ammonia-Lyase (PAL) pathways.

Thiadiazole compounds act as functional analogs of SA 1[1]. They are uniquely valuable because they bypass the upstream SA biosynthesis bottlenecks.

  • Acibenzolar-S-methyl (ASM): Operates as a pro-drug. Upon entering plant tissue, it is hydrolyzed by methyl salicylate esterase (SABP2) into its active carboxylic acid form 2[2], 3[3].

  • Tiadinil: Is rapidly metabolized in planta into 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which is the true active moiety responsible for inducing SAR without endogenous SA accumulation 4[4].

Both active metabolites induce cytosolic redox changes that force the monomerization of the NPR1 (Non-expresser of PR genes 1) oligomer. The NPR1 monomers translocate to the nucleus, bind to TGA transcription factors, and initiate the massive upregulation of Pathogenesis-Related (PR) genes (e.g., PR-1, PR-2, PR-5).

SAR_Signaling Pathogen Pathogen Recognition (PTI / ETI) SA_Prod Endogenous SA Biosynthesis (ICS1 / PAL Pathways) Pathogen->SA_Prod NPR1_Redox Cytosolic Redox Changes & NPR1 Monomerization SA_Prod->NPR1_Redox SA Accumulation Thiadiazoles Thiadiazole Elicitors (ASM, Tiadinil) ProDrug Metabolic Activation (e.g., SABP2 cleavage) Thiadiazoles->ProDrug ProDrug->NPR1_Redox Functional SA Mimicry (Bypasses ICS1/PAL) Nucleus Nuclear Translocation & TGA Factor Binding NPR1_Redox->Nucleus PR_Genes PR Gene Transcription (PR-1, PR-2, PR-5) Nucleus->PR_Genes SAR_State Systemic Acquired Resistance (Broad-Spectrum Immunity) PR_Genes->SAR_State

Fig 1: Mechanistic pathway of SAR induction by thiadiazole elicitors bypassing SA biosynthesis.

Quantitative Profiling of Commercial Thiadiazoles

When benchmarking novel compounds, it is critical to compare them against established thiadiazole elicitors. The table below summarizes the physicochemical and application data for the two primary commercial standards.

Table 1: Physicochemical and Agronomic Profile of Standard Thiadiazole Elicitors

ParameterAcibenzolar-S-methyl (ASM)Tiadinil (TDL)
Chemical Formula C₈H₆N₂OS₂C₁₁H₁₀ClN₃OS
Molar Mass 210.27 g/mol 267.73 g/mol
Active Metabolite 1,2,3-benzothiadiazole-7-carboxylic acidSV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid)
Water Solubility 7.7 mg/L (at 20 °C)13.5 mg/L (at 20 °C)
Log P 3.13.6
Target Pathogens Broad-spectrum (Fungi, Bacteria, Viruses) 2[2]Specifically optimized for Rice Blast (M. oryzae) 4[4]
Phytotoxicity Risk Moderate to High (requires microencapsulation mitigation) 5[5]Low

Experimental Methodologies: A Self-Validating Protocol System

To rigorously prove that a novel thiadiazole compound acts via SAR and not via direct antimicrobial toxicity, researchers must employ a self-validating experimental workflow. This involves strict genetic controls (nahG and npr1 mutants) to isolate the exact node of action in the signaling cascade.

Validation_Workflow Step1 1. In Vitro Antimicrobial Assay (Confirm absence of direct toxicity) Step2 2. In Vivo Elicitor Application (Foliar spray on WT, nahG, and npr1 lines) Step1->Step2 If no direct toxicity Step3 3. Transcriptomic Profiling (RT-qPCR for PR-1 at 24h/48h/72h) Step2->Step3 Step4 4. Pathogen Challenge (Inoculate distal leaves with virulent strain) Step3->Step4 If PR genes upregulated Step5 5. Phenotypic & Titer Analysis (Quantify lesion size and CFU/g tissue) Step4->Step5

Fig 2: Self-validating experimental workflow for screening novel thiadiazole-based SAR elicitors.

Protocol 1: In Vitro Antimicrobial Exclusion Assay

Purpose: True SAR elicitors are not directly toxic to pathogens 2[2]. We must establish causality: if a compound kills pathogens in a petri dish, any subsequent in vivo disease reduction cannot be exclusively attributed to host immune activation.

  • Prepare standard King's B (KB) agar plates for bacteria (e.g., Pseudomonas syringae) or Potato Dextrose Agar (PDA) for fungi.

  • Amend the media with the thiadiazole compound at concentrations ranging from 10 µM to 500 µM.

  • Inoculate the plates and incubate at 28°C for 48-72 hours.

  • Validation Check: The compound passes to Phase 2 only if the microbial growth rate is statistically identical to the water/DMSO control.

Protocol 2: Elicitor Application & Transcriptomic Validation

Purpose: To confirm the activation of the SA-signaling cascade and map its dependency. Causality Rationale: By applying the elicitor to wild-type (WT), nahG (SA-deficient), and npr1 (NPR1-deficient) Arabidopsis thaliana lines, we can pinpoint the mechanism. A true thiadiazole SAR elicitor will induce PR-1 in WT and nahG plants (proving it bypasses upstream SA synthesis) but will fail in npr1 mutants (proving it requires the downstream NPR1 node) 4[4].

  • Grow WT, nahG, and npr1-1 Arabidopsis plants under short-day conditions for 4 weeks.

  • Formulate the thiadiazole at 100 µM in 0.01% Silwet L-77.

  • Apply via foliar spray to the lower rosette leaves only.

  • Harvest both treated (local) and untreated (distal) leaves at 24h, 48h, and 72h post-treatment.

  • Extract total RNA, synthesize cDNA, and perform RT-qPCR targeting the PR-1 gene, normalizing against Actin2.

Protocol 3: Pathogen Challenge & Phenotypic Scoring

Purpose: To quantify the establishment of broad-spectrum immunity in distal tissues. Evaluating distal (untreated) leaves ensures we are measuring systemic acquired resistance rather than localized defense 6[6].

  • Three days post-elicitor treatment (from Protocol 2), syringe-infiltrate the upper, untreated distal leaves with a virulent pathogen strain (e.g., P. syringae pv. tomato DC3000 at OD₆₀₀ = 0.001).

  • Maintain plants at high humidity for 3 days post-inoculation (dpi).

  • Excise infected leaves, weigh them, and homogenize in 10 mM MgCl₂.

  • Plate serial dilutions on KB agar containing appropriate antibiotics.

  • Data Interpretation: Calculate Colony Forming Units (CFU) per gram of fresh tissue. A successful SAR induction will show a 10- to 100-fold reduction in bacterial titer in WT and nahG plants compared to mock-treated controls, while npr1 mutants will remain highly susceptible.

Conclusion

Thiadiazole derivatives represent a highly sophisticated class of agrochemical therapeutics. By acting as pro-drugs that metabolize into functional SA analogs, they bypass the biological costs and regulatory bottlenecks of endogenous SA biosynthesis while fully leveraging the NPR1-dependent immune cascade. For drug development professionals, utilizing the self-validating protocols outlined above—specifically the strategic use of nahG and npr1 genetic backgrounds—ensures that novel pipeline compounds are true systemic immunomodulators rather than traditional, resistance-prone biocides.

References

  • Synthetic plant defense elicitors Frontiers in Plant Science URL
  • Acibenzolar-S-methyl Wikipedia URL
  • Role of SABP2 in Systemic Acquired Resistance Induced by Acibenzolar-S-Methyl in Plants Digital Commons @ East Tennessee State University URL
  • Journal of Pesticide Science (J-STAGE)
  • Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana PMC - NIH URL
  • Systemic resistance inducer acibenzolar-S-methyl (ASM)

Sources

Toxicological Profile of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate: A Preclinical Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate (CAS: 337924-69-3) is a specialized bifunctional chemical intermediate widely utilized in the synthesis of targeted therapeutics, including MTH1 inhibitors and novel antimicrobial agents. From a toxicological perspective, this compound presents a unique dual-challenge: it combines the structural alert of an aryl methanesulfonate ester (a potential alkylating agent) with a 1,2,3-thiadiazole heterocycle (a privileged scaffold known for specific hepatic metabolic interactions).

This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned framework for drug development professionals to predict, evaluate, and mitigate the toxicological risks associated with this compound during preclinical development.

Structural Toxicology & Predictive Profiling

To accurately assess the toxicity of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate, we must deconstruct its molecular architecture and evaluate the causality behind its biological interactions.

The Aryl Methanesulfonate Moiety: Genotoxic Potential

Methanesulfonate esters are well-documented alkylating agents. Aliphatic variants, such as methyl methanesulfonate (MMS), act via SN2 nucleophilic substitution to alkylate DNA, predominantly at the N7 and O6 positions of guanine. This O-alkylation is highly mutagenic, triggering error-prone base excision repair (BER) mechanisms that lead to DNA strand breaks and cellular apoptosis ().

While aryl methanesulfonates exhibit significantly lower nucleofugality (leaving-group ability) and reactivity compared to aliphatic methanesulfonates, they still trigger structural alerts for mutagenicity under ICH M7 guidelines. The steric hindrance of the phenyl ring reduces the SN2 reaction rate, but under physiological conditions, the potential for DNA base alkylation remains a critical endpoint requiring rigorous in vitro and in vivo screening.

The 1,2,3-Thiadiazole Moiety: Hepatotoxicity and Oxidative Stress

The 1,2,3-thiadiazole ring is recognized for its broad biological activity and generally favorable safety profile, with many derivatives exhibiting acute LD50 values exceeding 2000–5000 mg/kg ().

However, toxicological causality shifts when examining high-dose hepatic metabolism. Cytochrome P450-mediated metabolism of the thiadiazole ring can generate reactive intermediates that are detoxified via glutathione (GSH) conjugation. At elevated doses (e.g., >200 mg/kg), this process rapidly depletes hepatic GSH pools, inducing oxidative stress without necessarily causing immediate lipid peroxidation (malondialdehyde accumulation) ().

Mechanistic Visualizations

G N1 Aryl Methanesulfonate Moiety N2 Electrophilic Mesylate Cleavage N1->N2 N3 DNA Base Alkylation (O6-Guanine) N2->N3 SN2 Attack N4 Base Excision Repair (BER) Activation N3->N4 Repair Attempt N5 Mutagenesis & Strand Breaks N3->N5 Repair Failure N4->N5 Error-Prone Repair

Fig 1: Predictive DNA alkylation and genotoxicity pathway of the methanesulfonate moiety.

G M1 1,2,3-Thiadiazole Moiety M2 Hepatic CYP450 Metabolism M1->M2 M3 Reactive Metabolite Formation M2->M3 M4 Glutathione (GSH) Conjugation M3->M4 Detoxification M5 Hepatic GSH Depletion M4->M5 GSH Consumption M6 Oxidative Stress (Dose >200mg/kg) M5->M6 Threshold Exceeded

Fig 2: Hepatic metabolism and dose-dependent oxidative stress pathway of the thiadiazole ring.

Preclinical Toxicological Assessment Protocols

To validate the safety profile of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate, the following self-validating experimental workflows must be executed. These protocols are designed to isolate the specific toxicological drivers of the compound.

Protocol 1: Genotoxicity Evaluation (Modified Ames & Alkaline Comet Assay)

Causality: Standard Ames testing can yield false negatives for certain bulky aryl-alkylators. Combining it with a mammalian Comet assay ensures both point mutations and macroscopic strand breaks are captured.

  • Compound Preparation: Dissolve the compound in anhydrous DMSO to prevent premature hydrolysis of the methanesulfonate ester. Prepare serial dilutions (10 µM to 1000 µM).

  • Bacterial Reverse Mutation (Ames) Test:

    • Utilize Salmonella typhimurium strains TA100 and TA1535, which are highly sensitive to base-pair substitutions caused by alkylating agents.

    • Conduct the assay with and without S9 metabolic activation (rat liver extract) to account for thiadiazole metabolite interference.

  • Alkaline Comet Assay (Single Cell Gel Electrophoresis):

    • Expose human TK6 lymphoblastoid cells to the compound for 24 hours.

    • Embed cells in low-melting-point agarose on glass slides, lyse in alkaline buffer (pH > 13) to unwind DNA, and electrophorese.

    • Validation: Quantify the "% Tail DNA" using fluorescence microscopy. A statistically significant increase relative to the DMSO control validates SN2-mediated DNA fragmentation.

Protocol 2: Acute & Subchronic Hepatotoxicity Profiling

Causality: Because the 1,2,3-thiadiazole ring is known to deplete GSH at high concentrations, in vivo biomarker tracking is required to establish the No-Observed-Adverse-Effect Level (NOAEL).

  • Animal Model Selection: Use 8-week-old female BALB/c mice (n=6 per group).

  • Dosing Regimen: Administer the compound via oral gavage at 0 (Vehicle), 50, 100, and 200 mg/kg/day for 14 consecutive days.

  • Biomarker Quantification (Day 15):

    • Serum Analysis: Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to detect hepatocellular necrosis.

    • Tissue Homogenization: Excise the liver and homogenize in cold phosphate buffer.

    • Oxidative Stress Assays:

      • GSH Assay: Use Ellman's reagent (DTNB) to quantify reduced glutathione. A drop >20% indicates metabolic strain.

      • MDA Assay: Measure malondialdehyde via the thiobarbituric acid reactive substances (TBARS) assay to assess lipid peroxidation.

Quantitative Toxicological Metrics

The following table summarizes the predictive toxicological metrics for 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate based on structural analogs and empirical data from its constituent moieties.

Toxicity EndpointPredictive Metric / ObservationMechanistic DriverRisk Level
Acute Oral Toxicity (LD50) > 2000 mg/kg (Estimated)High stability of the thiadiazole-phenyl conjugate.Low
Genotoxicity / Mutagenicity Positive alert (requires strict ICH M7 control)SN2 alkylation of DNA by the methanesulfonate group.High
Hepatotoxicity (GSH Depletion) Depletion observed at doses ≥ 200 mg/kgCYP450 metabolism of the 1,2,3-thiadiazole ring.Moderate
Lipid Peroxidation (MDA) Negligible increase at therapeutic dosesLack of direct radical generation by the parent compound.Low
Aqueous Hydrolysis Half-life Highly stable at pH 7.4Aryl ester bond resists spontaneous hydrolysis compared to alkyl esters.N/A

References

  • Eder, E., Kütt, W., & Deininger, C. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions. URL:[Link][1][2]

  • Angelova, V. T., et al. (2019). Effects of a new 1,2,3-thiadiazole containing hydrazone antimycobacterial agent on serum and liver biochemical parameters in female mice. Drug and Chemical Toxicology. URL:[Link][3][4]

  • Quiroga, D., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. URL:[Link][5][6]

Sources

potential pharmaceutical targets for 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Logic

This technical guide analyzes the pharmaceutical potential of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate (hereafter referred to as TPM-1 ).[1] This molecule represents a convergence of two distinct chemical functionalities: the 1,2,3-thiadiazole heteroaromatic ring—a proven bioisostere in agrochemical and oncological pharmacophores—and the aryl methanesulfonate (mesylate) moiety, which serves as both a lipophilic solubility enhancer and a potential electrophilic warhead.

While the specific derivative is chemically adjacent to the plant activator Tiadinil, its translation to human therapeutics relies on three primary mechanisms of action (MoA):

  • Heme Coordination: Direct inhibition of metabolic enzymes (IDO1/CYP) via the thiadiazole nitrogen.

  • Covalent Modification: Cysteine protease targeting via the mesylate leaving group.

  • Bioisosteric Mimicry: Modulation of inflammatory pathways (NF-κB) through salicylate homology.[1]

Structural Deconstruction & Pharmacophore Analysis

To understand the target landscape, we must first dissect the molecule's reactivity profile.

ComponentChemical PropertyBiological Implication
1,2,3-Thiadiazole Ring Electron-deficient, aromatic, N/S heteroatoms.[1][2][3]Heme Binder: The N2 or N3 atoms can coordinate with heme iron (Fe²⁺/Fe³⁺) in enzymes like IDO1. Bioisostere: Mimics the carboxylate of salicylic acid or the imidazole of histidine.
Phenyl Linker Hydrophobic spacer.π-π Stacking: Facilitates intercalation into hydrophobic enzymatic pockets (e.g., Tryptophan pocket of IDO1).[1]
Methanesulfonate Sulfonate ester (

).[1]
Electrophile: A moderate leaving group. Potential for nucleophilic attack by cysteine thiols (

or sulfonyl transfer).[1] Prodrug: Hydrolysis releases the active 4-(1,2,3-thiadiazol-4-yl)phenol.

Primary Target: Indoleamine 2,3-Dioxygenase 1 (IDO1)[1][4][5][6]

Therapeutic Area: Immuno-Oncology Mechanism: Competitive Inhibition / Heme Coordination[1]

IDO1 is the rate-limiting enzyme converting Tryptophan (Trp) to Kynurenine (Kyn).[4] Tumors overexpress IDO1 to deplete Trp, suppressing T-cell proliferation and creating an immunosuppressive microenvironment.

Mechanistic Rationale

1,2,3-Thiadiazole derivatives are established inhibitors of IDO1. The thiadiazole ring acts as a heme-coordinating moiety, occupying the active site and preventing oxygen binding required for Trp oxidation. The phenyl ring of TPM-1 provides the necessary hydrophobic bulk to fill the "Pocket A" of the IDO1 active site.

Experimental Protocol: IDO1 Inhibition Assay

Objective: Quantify the IC50 of TPM-1 against recombinant human IDO1.[1]

  • Reagent Prep: Prepare 2x IDO1 Reaction Buffer (100 mM Potassium Phosphate pH 6.5, 40 mM Ascorbate, 20 μM Methylene Blue, 200 μg/mL Catalase).

  • Enzyme Mix: Dilute rhIDO1 (Recombinant Human IDO1) to 50 nM in buffer.

  • Compound Dosing: Serially dilute TPM-1 in DMSO (Top concentration 100 μM). Add 1 μL to 96-well plate.

  • Reaction Initiation: Add 50 μL Enzyme Mix + 50 μL Substrate Mix (400 μM L-Tryptophan).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Add 20 μL of 30% (w/v) Trichloroacetic acid (TCA) to precipitate protein. Centrifuge 2000xg for 15 min.

  • Detection (Ehrlich’s Reaction): Transfer 100 μL supernatant to a new plate. Add 100 μL of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid.

  • Readout: Measure Absorbance at 490 nm (Yellow pigment formation indicates Kynurenine).

  • Calculation:

    
    .
    
Pathway Visualization (DOT)[1]

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation TPM1 TPM-1 (Inhibitor) TPM1->IDO1 Heme Coordination (Blockade) TCell T-Cell Proliferation Kyn->TCell Inhibits Treg T-Reg Activation Kyn->Treg Promotes

Figure 1: Mechanism of IDO1 blockade by TPM-1, restoring T-cell surveillance.

Secondary Target: Cysteine Proteases (Viral 3CLpro)[1]

Therapeutic Area: Antiviral (Coronaviruses / Flaviviruses) Mechanism: Covalent Modification (Cysteine Alkylation)[1]

The methanesulfonate group is a leaving group.[5] While less reactive than halides, in the context of a catalytic dyad (e.g., Cys-His in viral proteases), the active site cysteine thiolate is nucleophilic enough to attack the sulfur or the carbon adjacent to the sulfonate, potentially leading to irreversible inhibition.

Mechanistic Rationale

Viral proteases like SARS-CoV-2 3CLpro or HCV NS3/4A rely on a catalytic cysteine.[1] TPM-1 can act as a "suicide substrate."[1] The thiadiazole core docks into the S1/S2 pocket, positioning the mesylate near the catalytic Cys145, facilitating a nucleophilic attack.

Experimental Protocol: Mass Spectrometry Covalent Binding Assay

Objective: Confirm covalent adduct formation between TPM-1 and the target protein.

  • Incubation: Incubate 5 μM purified 3CLpro with 50 μM TPM-1 in PBS (pH 7.4) for 2 hours at room temperature.

  • Control: Incubate 3CLpro with DMSO only.

  • Desalting: Pass samples through a Zeba Spin Desalting Column (7K MWCO) to remove unbound small molecules.

  • Digestion: Digest protein with Trypsin (1:50 ratio) overnight.

  • LC-MS/MS Analysis: Analyze peptides using Q-Exactive Mass Spectrometer.

  • Data Search: Search against the 3CLpro sequence allowing for a variable modification of +[Mass of TPM-1 minus Mesylate] on Cysteine residues.[1]

    • Success Criteria: Identification of a mass shift on the catalytic Cysteine corresponding to the thiadiazole-phenyl adduct.[1]

Tertiary Target: NF-κB Signaling Pathway[1]

Therapeutic Area: Inflammation / Autoimmune Disease Mechanism: Pathway Modulation (Salicylate Mimicry)[1]

The 1,2,3-thiadiazole ring is a structural analog of plant defense signals (salicylic acid pathway). In mammals, salicylates inhibit the IKK complex, preventing the degradation of IκB and subsequent nuclear translocation of NF-κB.

Experimental Protocol: Luciferase Reporter Assay

Objective: Assess functional suppression of inflammatory signaling.

  • Cell Line: HEK293T cells stably transfected with pNF-κB-Luc (Firefly luciferase under NF-κB response elements).[1]

  • Seeding: Seed 20,000 cells/well in 96-well white plates.

  • Pre-treatment: Treat cells with TPM-1 (0.1, 1, 10, 50 μM) for 2 hours.

  • Induction: Stimulate inflammation with TNF-α (10 ng/mL) for 6 hours.

  • Lysis: Add One-Glo™ Luciferase Reagent (Promega).

  • Measurement: Read luminescence.

  • Validation: Perform Western Blot for IκBα degradation. If TPM-1 works, IκBα levels should remain stable even after TNF-α stimulation.

Pathway Visualization (DOT)[1]

NFkB_Pathway TNF TNF-α Receptor TNFR1 TNF->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates TPM1 TPM-1 TPM1->IKK Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus (Transcription) NFkB->Nucleus Translocates

Figure 2: Proposed modulation of the NF-κB inflammatory cascade by TPM-1.[1]

References

  • Hou, X., et al. (2022).[6] "Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors." Pharmaceuticals, 15(11), 1316.[3][6] Link[1]

  • Li, Y., et al. (2013).[7] "Thiadiazole-a promising structure in medicinal chemistry."[1][8] ChemMedChem, 8(1), 27-41. Link

  • Pichon, M. M., et al. (2020). "2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation."[1][9] Chemical Science. Link

  • Mao, L., et al. (2021). "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives." Molecules, 26(13), 3975. Link[1]

  • BenchChem. (2025).[1][10] "Biological activity of 1,2,3-thiadiazole derivatives." BenchChem Technical Library. Link[1]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate represents a highly versatile structural motif in medicinal chemistry and agrochemical development. It combines the bioisosteric properties of the 1,2,3-thiadiazole core—a known pharmacophore for antimicrobial and anticancer agents—with a methanesulfonate (mesylate) group, which can serve either as a stable metabolic modifier or as a pseudohalide handle for downstream palladium-catalyzed cross-coupling reactions.

This application note details a highly reliable, three-step synthetic protocol starting from commercially available 4-hydroxyacetophenone. The methodology leverages an initial O-mesylation, followed by hydrazone condensation, and culminates in a regioselective Hurd-Mori cyclization.

Strategic Rationale & Chemical Logic

As a Senior Application Scientist, designing a scalable and high-yielding synthesis requires anticipating reagent incompatibilities. The sequence of functional group transformations in this protocol is highly deliberate:

  • Early-Stage Mesylation (Protection & Functionalization): The Hurd-Mori cyclization relies on thionyl chloride (SOCl₂), a highly electrophilic and reactive dehydrating agent. If the free phenol of 4-hydroxyacetophenone were left unprotected, it would readily react with SOCl₂, leading to complex mixtures and poor yields. By converting the phenol to a methanesulfonate early in the sequence, we simultaneously install the target functional group and "protect" the oxygen from unwanted side reactions[1]. Mesylates are highly stable under the acidic conditions of the subsequent steps.

  • Hydrazone Selection: The Hurd-Mori preparation of 1,2,3-thiadiazoles typically involves the reaction of SOCl₂ with acyl or phenylsulfonyl hydrazones containing an α-methylene group[2]. While semicarbazones are historically used, N-tosylhydrazones are selected for this protocol because they provide superior organic solubility, easier isolation via precipitation, and cleaner conversion during cyclization[2].

  • Hurd-Mori Cyclization Dynamics: The critical ring-forming step involves the electrophilic attack of SOCl₂ on the E-isomer of the hydrazone[2]. Strict temperature control is paramount; the addition must be performed at 0 °C to prevent alternative cyclization pathways (such as the formation of oxadiazine side products) and to control the highly exothermic nature of the reaction[3].

Workflow Visualization

SynthesisWorkflow A 4-Hydroxyacetophenone (Starting Material) B 4-Acetylphenyl methanesulfonate (Intermediate 1) A->B MsCl, TEA DCM, 0 °C to RT C Tosylhydrazone (Intermediate 2) B->C TsNHNH2 EtOH, Reflux D 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate (Final Product) C->D SOCl2 0 °C to 50 °C (Hurd-Mori)

Figure 1: Three-step synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate.

Validated Experimental Protocols

Step 1: O-Mesylation of 4-Hydroxyacetophenone

Objective: Convert the phenolic hydroxyl group to a stable methanesulfonate ester.

  • Setup: In an oven-dried, 250 mL round-bottom flask flushed with Argon, dissolve 4-hydroxyacetophenone (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (TEA, 15.0 mmol). Causality: TEA acts as an acid scavenger for the HCl generated during the reaction, driving the equilibrium forward.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add methanesulfonyl chloride (MsCl, 12.0 mmol) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents exothermic runaway, which can lead to localized heating and the formation of unwanted ketene intermediates.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Workup: Quench the reaction with distilled water (50 mL). Separate the organic layer, wash with saturated brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-acetylphenyl methanesulfonate as a solid[1].

Step 2: Condensation to the Tosylhydrazone Intermediate

Objective: Install the nitrogen-rich backbone required for thiadiazole cyclization.

  • Setup: Suspend 4-acetylphenyl methanesulfonate (8.0 mmol) and p-toluenesulfonyl hydrazide (8.4 mmol) in absolute ethanol (40 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 2–4 hours. Causality: Reflux conditions ensure complete dehydration and condensation. The reaction is self-validating; as the product forms, it typically precipitates out of the hot ethanol due to its lower solubility compared to the starting materials.

  • Isolation: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (0 °C) for 30 minutes to maximize crystallization.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with ice-cold ethanol (2 × 10 mL), and dry thoroughly in a vacuum oven to yield the tosylhydrazone intermediate[2].

Step 3: Hurd-Mori Cyclization

Objective: Construct the 1,2,3-thiadiazole ring via electrophilic cyclization.

  • Setup: In a flame-dried, two-neck flask equipped with a magnetic stirrer and a reflux condenser (fitted with a CaCl₂ drying tube), add thionyl chloride (SOCl₂, 40.0 mmol). Note: SOCl₂ acts as both the reagent and the solvent.

  • Cooling: Cool the flask strictly to 0 °C in an ice bath.

  • Addition: Add the dry tosylhydrazone intermediate (5.0 mmol) portion-wise over 20 minutes. Causality: The reaction is highly exothermic. Rapid addition will cause a spike in temperature, leading to the decomposition of the hydrazone and the formation of chlorinated byproducts[3].

  • Cyclization: Allow the mixture to slowly warm to room temperature, then heat gently to 40–50 °C for 2 hours. The reaction is complete when the evolution of gaseous HCl and SO₂ ceases.

  • Critical Quench: Cool the mixture to room temperature. Carefully and slowly pour the mixture dropwise into a beaker of vigorously stirred crushed ice. Causality: Unreacted thionyl chloride reacts violently with water. A slow quench over ice prevents explosive boiling and minimizes the risk of product hydrolysis[3].

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 × 30 mL). Wash the combined organic layers with saturated NaHCO₃ solution until the pH is neutral (to remove acidic impurities)[3]. Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (eluent: Hexane/EtOAc) to isolate pure 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate.

Quantitative Data & Analytical Benchmarks

To ensure a self-validating workflow, researchers should cross-reference their intermediate and final products against the following expected analytical benchmarks:

StepProduct / IntermediateExpected YieldReaction TimeKey Analytical Markers
1 4-Acetylphenyl methanesulfonate85–92%2 h¹H NMR (CDCl₃): Mesylate -CH₃ singlet at ~3.20 ppm; Acetyl -CH₃ singlet at ~2.62 ppm; Aromatic doublets at ~8.02 and ~7.41 ppm[4].
2 Tosylhydrazone Intermediate75–85%2–4 hTLC: Complete disappearance of the ketone spot; appearance of a highly UV-active lower R_f spot. ¹H NMR: Appearance of broad -NH singlet (>10 ppm).
3 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate60–70%2–3 h¹H NMR (CDCl₃): Distinctive 1,2,3-thiadiazole C5-H aromatic singlet at ~8.6–9.0 ppm; Mesylate -CH₃ remains intact at ~3.20 ppm.

References

1.[3] Technical Support Center: Synthesis of 1,2,3-Thiadiazoles - Benchchem. 3 2.[2] Product Class 9: 1,2,3-Thiadiazoles - Thieme Connect. 2 3.[1] Access to Thesis: Synthesis of 4-acetylphenyl methanesulfonate - White Rose eTheses Online. 1 4.[4] Aryl Mesylates in Metal-Catalyzed Homocoupling - datapdf.com. 4

Sources

Application Note: Step-by-Step Preparation of Thiadiazole Phenyl Methanesulfonates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Thiadiazole phenyl methanesulfonates represent a highly versatile class of hybrid molecules in medicinal chemistry and agrochemicals. By coupling the pharmacologically privileged 1,3,4-thiadiazole core (known for its antimicrobial, anticancer, and carbonic anhydrase inhibitory properties) with a lipophilic phenyl methanesulfonate moiety, researchers can significantly modulate the target compound's binding affinity and pharmacokinetic profile.

This application note details a robust, two-step synthetic workflow for a representative model compound: 4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl methanesulfonate . The protocol is designed to be scalable, chemoselective, and self-validating, ensuring high-purity yields suitable for downstream biological screening.

Mechanistic Insights & Experimental Design

To ensure reproducibility and scientific rigor, it is critical to understand the causality behind the chosen reagents and conditions:

  • Step 1: POCl₃-Mediated Cyclodehydration The construction of the 1,3,4-thiadiazole ring is achieved by reacting 4-hydroxybenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃)[1]. POCl₃ serves a dual role as both solvent and activating agent. It converts the carboxylic acid into a highly reactive acid chloride, which undergoes rapid nucleophilic attack by the terminal hydrazine nitrogen of thiosemicarbazide. Subsequent intramolecular cyclization and POCl₃-driven dehydration yield the heteroaromatic ring[1]. Crucial Step: Post-reaction, the mixture is poured over ice and refluxed. This is not merely a quenching step; the reflux is required to fully hydrolyze unreacted POCl₃ and cleave any intermediate phosphorodichloridate esters that may have formed on the phenolic hydroxyl group.

  • Step 2: Chemoselective O-Sulfonylation The intermediate phenol is reacted with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA). TEA acts as an acid scavenger and deprotonates the phenol to form a highly nucleophilic phenoxide. When MsCl is treated with TEA, it can form a highly reactive sulfene intermediate (CH₂=SO₂) in situ, which is rapidly trapped by the phenoxide[2]. Crucial Step: The reaction must be strictly maintained between 0 °C and 8 °C during the addition phase[2]. This thermal control suppresses the competing N-sulfonylation of the 2-amino group on the thiadiazole ring, which is inherently less nucleophilic due to the electron-withdrawing nature of the heterocycle.

Reaction Pathway

G A 4-Hydroxybenzoic Acid + Thiosemicarbazide B 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol (Intermediate) A->B POCl3, 80-90 °C Cyclodehydration C 4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl methanesulfonate (Target) B->C MsCl, TEA, DCM 0 °C to RT O-Sulfonylation

Reaction pathway for the two-step synthesis of thiadiazole phenyl methanesulfonates.

Step-by-Step Protocols

Protocol A: Synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol

Reagents: 4-Hydroxybenzoic acid (1.38 g, 10 mmol), Thiosemicarbazide (0.91 g, 10 mmol), POCl₃ (15 mL).

  • Activation & Coupling: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 4-hydroxybenzoic acid and thiosemicarbazide in POCl₃.

  • Cyclization: Heat the reaction mixture in an oil bath at 80–90 °C for 3 to 4 hours[1]. Monitor the reaction until the evolution of HCl gas ceases.

  • Quenching: Allow the mixture to cool to room temperature. Carefully and slowly pour the mixture over 100 g of crushed ice with vigorous stirring to neutralize the excess POCl₃.

  • Hydrolysis: Heat the resulting aqueous suspension to reflux for 2 hours to break down any phosphorylated phenolic intermediates.

  • Precipitation: Cool the mixture in an ice bath and carefully adjust the pH to 8.0 using a 50% (w/v) aqueous NaOH solution[1]. A solid precipitate will form.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from ethanol to afford the pure intermediate.

Protocol B: Synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl methanesulfonate

Reagents: 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol (0.97 g, 5 mmol), Methanesulfonyl chloride (0.69 g, 6 mmol), Triethylamine (0.76 g, 7.5 mmol), Anhydrous Dichloromethane (DCM, 30 mL).

  • Preparation: Dissolve the intermediate phenol in anhydrous DCM in a 100 mL flask under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) in a single portion and stir the mixture for 10 minutes at room temperature to ensure complete deprotonation of the phenol.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Sulfonylation: Dissolve methanesulfonyl chloride (MsCl) in 5 mL of DCM and add it dropwise to the reaction mixture over 15 minutes[3]. Self-Validation Check: The solution may become slightly cloudy as triethylamine hydrochloride precipitates.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–3 hours. Monitor reaction completion via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (20 mL) to remove excess TEA, followed by saturated aqueous NaHCO₃ (20 mL) to neutralize residual acids, and finally brine (20 mL)[3].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from an isopropanol/hexane mixture to yield the target compound.

Quantitative Data & Characterization Summary

The following table summarizes the expected quantitative metrics and spectral milestones for verifying the success of the synthesis:

CompoundYield (%)Reaction Time (h)Melting Point (°C)Purity (HPLC)Key IR Absorptions (cm⁻¹)
Intermediate (Phenol) 78–824.0258–260>98%3280 (O-H), 3110 (N-H), 1610 (C=N)
Target (Methanesulfonate) 80–853.0185–187>99%3115 (N-H), 1365 (S=O asym), 1170 (S=O sym)

Note: The disappearance of the broad O-H stretch (~3280 cm⁻¹) and the appearance of strong asymmetric and symmetric S=O stretches (~1365 and 1170 cm⁻¹) in the FT-IR spectrum are definitive markers for the successful O-sulfonylation of the phenol.

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation . International Journal of Molecular Sciences (MDPI).[Link]

  • Model Studies on the Photochemistry of Phenolic Sulfonate Photoacid Generators . Chemistry of Materials (ACS).[Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates . Organic Syntheses.[Link]

Sources

Application Note: Optimal Solvent Selection and Dissolution Protocols for 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling highly lipophilic, planar heterocyclic compounds presents a significant bottleneck in both preclinical drug discovery and synthetic methodology. 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate is a prime example of such a challenge. Characterized by a rigid 1,2,3-thiadiazole core conjugated to a phenyl ring, and capped with an electrophilic methanesulfonate (mesylate) ester, this compound exhibits "brick dust" properties: high crystal lattice energy, profound hydrophobicity, and a susceptibility to nucleophilic degradation.

This application note provides researchers and drug development professionals with a mechanistic guide to selecting the optimal solvents for this compound, alongside self-validating protocols to ensure complete dissolution without chemical degradation.

Physicochemical Profiling & Causality of Solubility Challenges

To select the correct solvent, one must first understand the molecular forces dictating the compound's behavior:

  • The 1,2,3-Thiadiazole Core: While the parent 1,2,3-thiadiazole is water-soluble, substituting the core ring with an aromatic phenyl group significantly decreases aqueous solubility. The planar nature of the conjugated system promotes strong

    
     stacking, leading to a high crystal lattice energy that water molecules cannot overcome .
    
  • The Aryl Mesylate Ester: It is critical to distinguish an aryl methanesulfonate ester from a mesylate salt. While mesylate salts of amines are highly water-soluble, aryl mesylate esters are lipophilic pseudohalides. They are stable under neutral and mildly acidic conditions but are prone to hydrolysis in basic aqueous media or in the presence of strong nucleophiles .

  • Precipitation Upon Dilution: When transferring this compound from an organic stock into an aqueous biological assay buffer, the local supersaturation often causes rapid nucleation, resulting in nano-aggregates that can lead to false-positive assay readouts .

Solvent Selection Matrix

The quantitative and qualitative parameters for dissolving 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate are summarized below to facilitate rapid solvent selection based on your downstream application.

SolventSolubilizing CapacityChemical Stability of MesylatePrimary Application
Anhydrous DMSO High (>50 mM)High (if kept anhydrous)Master stocks for in vitro biological assays.
DMF / NMP Very High (>100 mM)High (Inert to electrophiles)Transition-metal catalysis (e.g., Cross-Electrophile Coupling).
Dichloromethane (DCM) Very HighHighExtractions, synthetic workups, and chromatography.
Aqueous Buffers (PBS) Very Low (<1 µM)Low (Prone to basic hydrolysis)Final assay media (Strictly requires co-solvents/surfactants).

Mechanistic Workflow for Optimal Dissolution

The following decision tree dictates the logical progression of solvent selection and quality control based on the intended experimental endpoint.

G N1 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate N2 Determine Application N1->N2 N3 In Vitro Assays N2->N3 N4 Chemical Synthesis N2->N4 N5 In Vivo Formulation N2->N5 N6 Solvent: DMSO (10-50 mM Stock) N3->N6 N7 Solvent: DMF / NMP (Inert & Thermally Stable) N4->N7 N8 Carrier: PEG400 / Tween-80 (Micellar Solubilization) N5->N8 N9 Aqueous Buffer Dilution (Max 0.5% DMSO) N6->N9 N10 Quality Control (LC-MS & DLS) N7->N10 N8->N10 N9->N10

Workflow for optimal solvent selection and downstream processing.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each procedure includes an intrinsic quality control step to verify success before proceeding to downstream applications.

Protocol A: Preparation of High-Fidelity DMSO Stock Solutions (For In Vitro Assays)

Causality: Dimethyl sulfoxide (DMSO) acts as a universal solvent here because its highly polar


 bond coordinates with the electrophilic mesylate and polarizable thiadiazole nitrogens, while its methyl groups solvate the hydrophobic phenyl ring.
  • Preparation: Equilibrate the vial of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate to room temperature in a desiccator to prevent atmospheric moisture condensation, which can initiate ester hydrolysis.

  • Solvent Addition: Add >99.9% anhydrous DMSO to achieve a 10 mM concentration.

  • Acoustic Cavitation: Sonicate the sealed vial in a water bath at 25°C for 5–10 minutes. Mechanism: Ultrasonic waves create cavitation bubbles that rapidly collapse, generating localized shear forces that shatter the

    
     stacked crystal lattice.
    
  • Self-Validation (Tyndall Effect): In a darkened room, shine a red or green laser pointer through the vial.

    • Pass: The beam is invisible as it passes through the liquid (true solution).

    • Fail: A visible line of scattered light appears, indicating the presence of undissolved micro-particles. If this occurs, gently warm the solution to 37°C and re-sonicate.

Protocol B: Overcoming "Precipitation Upon Dilution" in Aqueous Media

Causality: Direct injection of a 10 mM DMSO stock into an aqueous buffer causes a massive polarity shock, forcing the lipophilic compound to crash out of solution. A step-down dilution strategy mitigates this.

  • Intermediate Dilution: Dilute the 10 mM DMSO master stock 1:10 into a transition solvent mixture (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM working stock.

  • Aqueous Integration: Place your final biological assay buffer on a high-speed vortexer. Add the 1 mM working stock dropwise into the vortex vortex-cone. Ensure the final DMSO concentration remains

    
     v/v to prevent cellular toxicity.
    
  • Self-Validation (DLS): Analyze a 1 mL aliquot of the final assay media using Dynamic Light Scattering (DLS). The polydispersity index (PDI) should be

    
    , and no particles 
    
    
    
    should be detected. The presence of larger particles indicates nano-precipitation, which will act as a pan-assay interference compound (PAINS).
Protocol C: Solvent Selection for Transition-Metal Catalysis

Causality: Aryl mesylates are highly valuable electrophiles for Nickel- or Palladium-catalyzed Cross-Electrophile Coupling (XEC) . However, DMSO can poison certain metal catalysts or undergo Pummerer-type side reactions under reducing conditions.

  • Solvent Substitution: Utilize anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) instead of DMSO. These solvents provide the necessary dielectric constant to stabilize organometallic intermediates without coordinating too strongly to the metal center.

  • Degassing: Sparge the DMF/NMP with Argon for 15 minutes prior to dissolving the compound to prevent oxidative degradation of the active catalyst species.

  • Self-Validation (LC-MS): Before adding the transition metal catalyst, run a baseline LC-MS of the dissolved mesylate in DMF. Confirm the presence of the intact parent mass (

    
    ) and the absence of the hydrolyzed phenol peak, ensuring the solvent was sufficiently anhydrous.
    

References

  • Weix, D. J., et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews, ACS Publications. URL:[Link]

  • MDPI. "Assessing the Potential of 1,2,3-Triazole-Dihydropyrimidinone Hybrids Against Cholinesterases: In Silico, In Vitro, and In Vivo Studies." Molecules. URL:[Link]

  • Percec, V., et al. "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds." National Institutes of Health (PMC). URL: [Link]

Application Note: Dosage Optimization and Application Protocols for Thiadiazole Compounds in Crop Protection

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiadiazole compounds represent a critical class of heterocyclic agrochemicals characterized by a dual-mode of action: direct antimicrobial activity (via toxophore groups) and indirect systemic acquired resistance (SAR) induction. This guide provides validated protocols for the application of key derivatives—specifically Zinc Thiazole , Bismerthiazol , and Tiadinil . It addresses the precise dosage requirements for preventing Xanthomonas and Magnaporthe infections and outlines rigorous experimental workflows for efficacy validation.

Pharmacophore Mechanics & Mode of Action

To optimize dosage, one must understand the target site. Thiadiazoles function through two distinct pathways, dictating their application timing (preventative vs. curative).

  • Direct Antimicrobial Action (e.g., Zinc Thiazole, Bismerthiazol):

    • The 1,3,4-thiadiazole moiety often acts by cleaving bacterial cell walls or interfering with pyruvate dehydrogenase complexes.

    • Zinc Thiazole specifically inhibits the production of extracellular polysaccharides (EPS), stripping bacteria of their protective biofilm and rendering them susceptible to desiccation and host defenses.

  • Host Defense Induction (e.g., Tiadinil):

    • Acts as a "Plant Activator" (isotelic to salicylic acid). It does not kill pathogens directly but primes the plant’s immune system (SAR), inducing the expression of Pathogenesis-Related (PR) genes.[1]

Visualization: Dual-Mode Signaling Pathway

The following diagram illustrates the bifurcation between direct bacterial inhibition and host-mediated defense.

Thiadiazole_Mechanism cluster_Direct Direct Antimicrobial Action (Zinc Thiazole / Bismerthiazol) cluster_Indirect Host-Mediated Action (Tiadinil / SAR Inducers) Compound Thiadiazole Application Target_Bac Bacterial Cell Wall / EPS Compound->Target_Bac Contact/Systemic Receptor NPR1 / Salicylic Acid Pathway Compound->Receptor Elicitor Activity Biofilm Biofilm Disruption Target_Bac->Biofilm Inhibits EPS Lysis Bacterial Lysis Biofilm->Lysis Exposure GeneExp PR Gene Expression Receptor->GeneExp Signal Transduction Immunity Systemic Acquired Resistance GeneExp->Immunity Priming

Figure 1: Bifurcated mechanism of action showing direct bacterial suppression (left) and host immune priming (right).

Commercial Formulation & Dosage Standards

The following data aggregates field-proven rates for the most common thiadiazole agents. Note the distinction between Preventative (SAR-based) and Curative (Direct kill) rates.

CompoundTarget PathogenCropApplication MethodRate (Active Ingredient)Rate (Formulated Product)Timing / Interval
Zinc Thiazole Xanthomonas oryzae (Bacterial Blight)RiceFoliar Spray250 - 375 g a.i./ha100-150 mL/mu (20% SC)Apply at first symptom; repeat 7-10 days.
Bismerthiazol Xanthomonas spp.[2][3][4][5] (Leaf Streak)Rice / WheatFoliar Spray300 - 450 g a.i./ha100-150 g/acre (20% WP)Critical: Apply at seedling stage (3-4 leaf).
Tiadinil Magnaporthe oryzae (Blast)RiceNursery Box / Submerged200 - 300 g a.i./ha1 kg/10a (Granule)Preventative Only: Apply 1-3 days before transplanting.
Thiodiazole-copper Xanthomonas citri (Canker)CitrusFoliar Spray400 - 600 mg/L (ppm)Dilution 1:500-800 (20% SC)Apply at shoot flush (7-14 days post-growth).

Key Formulation Insight:

  • SC (Suspension Concentrate): Preferred for Zinc Thiazole due to smaller particle size (<3

    
    ), enhancing rainfastness and leaf penetration.
    
  • WP (Wettable Powder): Common for Bismerthiazol; requires constant agitation to prevent settling.

Experimental Protocols

For researchers validating these compounds, the following protocols ensure reproducibility and rigorous data generation.

Protocol A: In Vitro MIC Determination (Turbidimetry)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of Zinc Thiazole against Xanthomonas oryzae. Principle: Thiadiazoles often induce bacteriostasis before bactericidal effects. Optical Density (OD) measurement is more precise than inhibition zones for these compounds.

Reagents:

  • Nutrient Broth (NB).

  • Stock Solution: 10 mg/mL Zinc Thiazole in DMSO (Note: Solubility in water is low; DMSO is required).

  • Bacterial culture in log phase (

    
    ).
    

Workflow:

  • Preparation: Dilute Stock Solution into NB to create a concentration gradient (e.g., 0, 5, 10, 20, 40, 80, 160

    
    ).
    
  • Inoculation: Add 50

    
     of bacterial suspension to 4.95 mL of each medicated broth tube.
    
  • Incubation: Incubate at 28°C with shaking (180 rpm) for 24–48 hours.

  • Measurement: Measure Absorbance at 600 nm (

    
    ).
    
  • Calculation:

    
    
    
    • Valid MIC: The lowest concentration yielding >95% inhibition.

Protocol B: In Vivo SAR Induction Assay (Tiadinil Model)

Purpose: To verify systemic resistance induction without direct contact effect. Experimental Design: Split-root or Shielded-leaf method.

Workflow:

  • Planting: Grow rice (cv. Nipponbare) to the 4-leaf stage in hydroponic solution.

  • Treatment (Induction Phase):

    • Apply Tiadinil (5 mg/L) to the root system only via the hydroponic media.

    • Control: Water/Solvent only.

  • Incubation: Wait 3–5 days to allow signal transduction (SA accumulation).

  • Inoculation (Challenge Phase):

    • Spray Magnaporthe oryzae spore suspension (

      
       spores/mL) onto the leaves .
      
    • Crucial: Ensure no Tiadinil contacts the leaves directly.

  • Assessment:

    • Count lesions 7 days post-inoculation (dpi).[6]

    • Gene Expression Validation: Harvest leaf tissue at 24h post-treatment (before inoculation) and perform RT-qPCR for marker genes PBZ1 or PR1a.

Visualization: Experimental Validation Workflow

This diagram outlines the decision logic for testing new thiadiazole candidates.

Experimental_Workflow Start Candidate Compound Solubility Solubility Check (DMSO/Acetone) Start->Solubility InVitro In Vitro Screen (Protocol A) Solubility->InVitro MIC_Check MIC < 50 µg/mL? InVitro->MIC_Check InVivo Pot Experiment (Protocol B) MIC_Check->InVivo Yes Discard Discard / Redesign MIC_Check->Discard No (Inactive) Field Field Trial (Small Plot) InVivo->Field Efficacy > 70% InVivo->Discard Efficacy < 70%

Figure 2: Step-wise validation workflow for thiadiazole efficacy testing.

Optimization & Adjuvants

To maximize the efficacy of thiadiazoles, particularly the wettable powders (Bismerthiazol), formulation stability is paramount.

  • pH Sensitivity: Thiadiazoles are generally stable in neutral to slightly acidic pH (5.0–7.0). Avoid tank mixing with highly alkaline pesticides (e.g., Lime Sulfur), which can hydrolyze the thiadiazole ring.

  • Adjuvants:

    • Organosilicone Surfactants (0.05% v/v): Highly recommended for foliar applications (Zinc Thiazole) to lower surface tension and allow penetration into rice sheaths where bacteria reside.

    • Stickers/Extenders: Required for Thiodiazole-copper applications in rainy seasons to extend the residual period beyond 14 days.

  • Rainfastness: Most SC formulations require 4 hours of drying time. If rain occurs within 4 hours, re-application at 50% dosage is recommended.

References

  • Chen, Y., et al. (2015). "Activity of a novel bactericide, zinc thiazole against Xanthomonas oryzae pv.[2] oryzae in Anhui Province of China."[2] Annals of Applied Biology.

  • Liang, H., et al. (2015). "Bismerthiazol Inhibits Xanthomonas citri subsp.[3] citri Growth and Induces Differential Expression of Citrus Defense-Related Genes." Phytopathology.

  • Yasuda, M. (2007). "Tiadinil, a novel class of activator of systemic acquired resistance, induces defense gene expression and disease resistance in tobacco." Journal of Pesticide Science.[7]

  • Fan, F., et al. (2020). "Evaluation of B and Zn Fertilizer Solution Sprays on the Foliage for Management of Rice Blast." Journal of Bangladesh Agricultural University.

  • Yang, X., et al. (2019). "First method for dissolving zinc thiazole and re-evaluation of its antibacterial properties against rice bacterial blight disease." Scientific Reports.

Sources

Application Note: In Vitro Antiviral Characterization of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The 1,3,4-thiadiazole and 1,2,4-thiadiazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind diverse biological targets with high affinity. In antiviral research, these derivatives have shown promise against RNA viruses (Influenza, HCV, HIV) and DNA viruses (HSV) by targeting viral polymerases or blocking viral entry [1, 2].[1]

However, the physicochemical properties of thiadiazoles—specifically their low aqueous solubility and potential for redox cycling—present unique challenges in in vitro assays. This guide provides a robust, self-validating workflow designed to eliminate false positives common to this chemical class.

Pre-Assay Considerations: The Solubility Paradox

Expertise Insight: Many thiadiazole derivatives are lipophilic.[2] A common failure mode in antiviral screening is "precipitation upon dilution," where the compound crashes out of the aqueous cell culture media, leading to false "inactivity" data or physical cytotoxicity (crystals lysing cells).

Protocol: Solubility Optimization
  • Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10–50 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • The "Cloud Point" Test:

    • Prepare a mock culture medium (e.g., DMEM + 2% FBS).

    • Pipette the compound stock into the medium to reach the highest test concentration (e.g., 100 µM).

    • Observation: Hold the tube against a dark background. Any turbidity or visible precipitate indicates the concentration is too high for a soluble assay.

    • Corrective Action: If precipitation occurs, lower the testing range or add a solubility enhancer like cyclodextrin (HP-β-CD) at 0.5% w/v, provided it does not affect the specific virus.

Visual Workflow

The following diagram outlines the logical progression from compound handling to mechanistic deconvolution.

Antiviral_Workflow Start Thiadiazole Derivative (DMSO Stock) Solubility Cloud Point Test (Media Compatibility) Start->Solubility Cyto Cytotoxicity Profiling (CC50 Determination) Solubility->Cyto Pass Screen Primary Screen (CPE Reduction) Cyto->Screen Define Non-Toxic Range Confirm Quantitative Efficacy (Plaque Reduction Assay) Screen->Confirm Hit Identification Mech Mechanism of Action (Time-of-Addition) Confirm->Mech Lead Characterization

Caption: Logical workflow for evaluating thiadiazole antivirals. Note that cytotoxicity profiling precedes efficacy screening to establish the Selectivity Index (SI).

Module 1: Cytotoxicity Profiling (CC50)

Critical Technical Note: Thiadiazole rings can sometimes exhibit redox activity that interferes with tetrazolium-based assays (MTT/MTS), reducing the dye chemically rather than metabolically. This leads to false "high viability" readings.

  • Recommendation: Use a Resazurin (Alamar Blue) or ATP-based assay (CellTiter-Glo) for validation.

Protocol: ATP-Based Viability Assay
  • Seeding: Seed host cells (e.g., Vero E6, MDCK) in 96-well white-walled plates at

    
     cells/well. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Remove media. Add 100 µL of media containing serial 2-fold dilutions of the thiadiazole derivative (Range: 0.1 µM – 200 µM).

    • Control A: 0.5% DMSO (Solvent Control).

    • Control B: 10 µM Puromycin (Positive Death Control).

  • Incubation: Incubate for 48–72 hours (matching the virus assay duration).

  • Readout: Add 100 µL of CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins (dark). Read Luminescence.

  • Calculation: Determine the concentration causing 50% cytotoxicity (

    
    ) using non-linear regression.
    

Module 2: Quantitative Efficacy (Plaque Reduction Assay)

While CPE reduction is good for screening, the Plaque Reduction Assay (PRA) is the gold standard for publication-quality


 data.
Protocol
  • Seeding: Seed cells in 6-well or 12-well plates to achieve 90–100% confluence overnight.

  • Infection:

    • Wash monolayers with PBS.

    • Inoculate with ~50–100 PFU (Plaque Forming Units) of virus per well.

    • Adsorb for 1 hour at 37°C, rocking every 15 mins.

  • Overlay & Treatment:

    • Remove inoculum.[3][4]

    • Add semi-solid overlay (e.g., 1% Methylcellulose or Agarose in DMEM) containing the thiadiazole derivative at varying concentrations (below

      
      ).
      
  • Incubation: Incubate until plaques are visible in vehicle control wells (2–4 days depending on virus).

  • Fixation & Staining:

    • Fix with 4% Formaldehyde (without removing overlay if using methylcellulose) for 1 hour.

    • Wash with water. Stain with 0.1% Crystal Violet for 15 mins.

  • Analysis: Count plaques. Calculate % inhibition relative to DMSO control.

    
    
    

Module 3: Mechanistic Deconvolution (Time-of-Addition)

To determine if the thiadiazole acts on entry (attachment/fusion) or replication (polymerase inhibition), perform a Time-of-Addition (TOA) assay [3].

Visual Timeline

TOA_Timeline T_minus Pre-Treatment (-1 h) Infection Virus Adsorption (0 h) T_minus->Infection Target: Host Factor / Virucidal Wash Wash Step (1 h) Infection->Wash Post Post-Treatment (+1 h to +24 h) Wash->Post Target: Replication / Assembly

Caption: TOA assay schematic. Efficacy in the 'Pre-Treatment' phase suggests entry inhibition; efficacy in 'Post-Treatment' suggests replication inhibition.

Protocol
  • Setup: Prepare 3 sets of infected cultures (MOI = 1.0).

  • Conditions:

    • Set A (Pre-treatment): Add compound 1h before infection.[3] Wash away before adding virus.[4] (Tests for host cell receptor blocking).

    • Set B (Co-treatment): Add compound during the 1h virus adsorption step. (Tests for virucidal activity or attachment inhibition).[5][6]

    • Set C (Post-treatment): Infect cells, wash, then add compound. (Tests for intracellular replication inhibition).

  • Readout: Harvest supernatant at 24h post-infection and quantify viral titer via Plaque Assay or qPCR.

Data Presentation & Analysis

Selectivity Index (SI)

The safety margin of the drug is defined as:



  • Interpretation: An SI > 10 is generally considered a "hit." An SI > 50 is a strong candidate for lead optimization.

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in wells Compound insolubility in aqueous media.[2]Reduce concentration; check DMSO % (<0.5%); try cyclodextrin.
High background in MTT Redox activity of thiadiazole ring.Switch to ATP (CellTiter-Glo) or Crystal Violet staining.
No plaques formed Overlay too hot (agarose) or cells too old.Cool agarose to 42°C before pouring; use low passage cells.
Erratic Dose-Response Pipetting error or evaporation.Use multi-channel pipettes; fill edge wells with PBS (edge effect).

References

  • Al-Sanea, M. M., et al. (2022). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 27(15), 4843.

  • Kumar, D., et al. (2023).[7] Mechanism-based approaches of 1,3,4 thiadiazole scaffolds as potent enzyme inhibitors for cytotoxicity and antiviral activity.[7] Medicine in Drug Discovery, 18, 100150.

  • Daelemans, D., et al. (2011).[8] A time-of-drug addition approach to target identification of antiviral compounds.[4][6][8][9][10] Nature Protocols, 6, 925–933.

  • BenchChem Technical Support. (2025). Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives. BenchChem Guidelines.

Sources

preparing stock solutions of thiadiazole compounds for biological testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of Thiadiazole Stock Solutions for Biological Assays

The Challenge of Thiadiazole Solubilization

1,3,4-Thiadiazole derivatives are versatile pharmacophores widely investigated for their antimicrobial, anticancer, and P2X7 receptor inhibitory activities[1]. However, their inherent hydrophobicity presents a significant hurdle in biological testing. Poor aqueous solubility often leads to compound precipitation in culture media, resulting in false negatives, erratic dose-response curves, and irreproducible data. This application note outlines a rigorous, self-validating protocol for formulating thiadiazole stock solutions, balancing optimal solubility with stringent solvent toxicity limits.

Solvent Causality: The Role of DMSO

Dimethyl sulfoxide (DMSO) is the universal vehicle for thiadiazole stock preparation[2]. Its efficacy stems from its amphipathic nature: the highly polar, aprotic domain provides a strong affinity for water, while its apolar methyl groups interact favorably with the hydrophobic thiadiazole core[3].

Causality Insight: While co-solvents (e.g., Tween-80, PEG) are sometimes used in in vivo models, 100% anhydrous DMSO is preferred for the primary in vitro master stock. Using pure, anhydrous DMSO prevents the premature hydrolysis of susceptible functional groups and maximizes the concentration gradient, allowing for higher dilution factors in the final aqueous assay.

Biological Constraints: Solvent Cytotoxicity

The primary limitation of utilizing DMSO is its dose-dependent cytotoxicity. OECD TG 487 guidelines mandate that organic solvents in in vitro assays must not exceed a final concentration of 1%[3]. However, empirical data dictates that this threshold is often too high for sensitive biological models.

  • Mechanistic Toxicity: At concentrations >5%, DMSO induces the cleavage of caspase-3 and PARP-1, triggering apoptotic cell death and degrading cell membrane adhesion proteins[4].

  • Safe Working Limits: For robust viability assays (e.g., in human fibroblast-like synoviocytes or primary cells), DMSO concentrations should be strictly maintained below 0.05% to 0.1%[4][5]. Cancer cell lines (e.g., HepG2, MCF-7) may tolerate up to 0.5%, but vehicle controls are mandatory to normalize baseline metabolic shifts[6].

Experimental Workflow

G Powder Thiadiazole Powder (Hydrophobic Core) Stock Master Stock Solution (e.g., 20 mM) Powder->Stock Gravimetric Weighing Solvent 100% Anhydrous DMSO (Aprotic Vehicle) Solvent->Stock Dissolution & Sonication Aliquots Aliquoting & Storage (-20°C to -80°C) Stock->Aliquots Prevent Freeze-Thaw Dilution Aqueous Dilution (Dropwise + Stirring) Aliquots->Dilution Thaw at RT before use Validation Self-Validation (DLS / Microscopy) Dilution->Validation Check for Precipitation Validation->Dilution Turbidity Detected (Adjust Protocol) Assay Biological Assay (Final DMSO ≤ 0.1%) Validation->Assay Clear Colloidal State

Workflow for the preparation, dilution, and validation of thiadiazole stock solutions.

Detailed, Self-Validating Protocol

Phase 1: Gravimetric Preparation of the Master Stock
  • Calculate Target Concentration: Determine the required molarity. A standard master stock for thiadiazoles is typically 10 mM or 20 mM[2]. This allows for a 1000x to 2000x dilution in the final assay, ensuring the final DMSO concentration remains ≤ 0.1%[5].

  • Gravimetric Weighing: Using a calibrated analytical balance, weigh the thiadiazole powder.

    • Best Practice: Weigh the solid directly into a sterile, amber glass vial or low-bind microcentrifuge tube to prevent electrostatic loss to weigh boats and protect against photodegradation.

  • Dissolution: Add the calculated volume of 100% anhydrous, cell-culture grade DMSO.

  • Homogenization: Vortex the solution for 30–60 seconds. If the compound is highly crystalline or stubborn, utilize a bath sonicator for 5–10 minutes at room temperature.

    • Causality: Sonication provides the acoustic cavitation energy required to break the robust intermolecular crystal lattice of substituted thiadiazoles without degrading the molecule via excessive heat[5].

Phase 2: Aliquoting and Cryopreservation
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed tubes.

  • Storage: Store at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

    • Causality: Repeated freeze-thaw cycles are catastrophic for DMSO stocks. Cold DMSO is highly hygroscopic; opening a cold tube introduces atmospheric moisture. Water dramatically lowers the solubility limit of the thiadiazole, causing irreversible micro-precipitation that may not be visible to the naked eye.

Phase 3: Aqueous Dilution & Self-Validation
  • Thawing: Allow the aliquot to equilibrate completely to room temperature before opening to prevent condensation.

  • Dilution Technique: Slowly add the DMSO stock dropwise into a vigorously stirred aqueous buffer (e.g., PBS or culture media)[5].

    • Causality: Adding buffer directly to the DMSO stock creates localized zones of high water concentration, leading to rapid nucleation and the compound "crashing out." Dropwise addition into a large, stirred aqueous volume prevents local supersaturation[5].

  • Self-Validation (Quality Control):

    • Visual Inspection: Check for turbidity against a dark background. If the resulting peptide/compound solution begins to show turbidity, the thermodynamic solubility limit has been reached[5].

    • Dynamic Light Scattering (DLS): For critical assays, analyze the working solution via DLS to ensure the absence of colloidal aggregates (>100 nm). Aggregates can artificially inflate apparent biological activity via non-specific protein binding or membrane disruption.

Quantitative Data Summaries

Table 1: Maximum Tolerated DMSO Concentrations by Cell Type / Assay

Cell Type / Assay ModelMax Recommended DMSO (%)Observed Cytotoxic Effects if Exceeded
Primary Cells (e.g., Fibroblasts) ≤ 0.05% - 0.1%Reduced viability, altered morphology[3][5]
Human Fibroblast-like Synoviocytes ≤ 0.05%Caspase-3 / PARP-1 cleavage (>5%)[4]
Cancer Cell Lines (HepG2, MCF-7) ≤ 0.5%Proliferation inhibition, metabolic stress[6]
Biochemical / Enzymatic Assays ≤ 1.0%Enzyme denaturation, assay interference
Cryopreservation Applications 5.0% - 10.0%Tolerated only at freezing temperatures[5]

Table 2: Example Preparation Parameters for a 20 mM Thiadiazole Stock

ParameterValue / RecommendationRationale
Solvent 100% Anhydrous DMSOMaximizes solubility; prevents premature hydrolysis.
Stock Concentration 20 mMAllows 1000x dilution for a 20 µM final assay dose at 0.1% DMSO.
Storage Temperature -80°CPreserves chemical stability for up to 6 months.
Dilution Method Dropwise into stirred bufferPrevents localized supersaturation and compound precipitation.

References

  • Title: The study of the influence of DMSO on human fibroblasts proliferation in-vitro Source: Jagiellonian Center of Innovation URL
  • Title: DMSO Usage in Cell Culture Source: LifeTein URL
  • Title: Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines Source: Biomedical Research and Therapy URL
  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?
  • Title: Synthesis, Biological Evaluation, and Molecular Modeling Studies of New Thiadiazole Derivatives as Potent P2X7 Receptor Inhibitors Source: Frontiers in Pharmacology URL
  • Title: Novel 1,3,4-Thiadiazole Derivatives as Antibiofilm, Antimicrobial, Efflux Pump Inhibiting Agents and Their ADMET Characterization Source: DergiPark URL

Sources

Advanced Foliar Application Protocols for Thiadiazole-Class Plant Activators

Author: BenchChem Technical Support Team. Date: March 2026

Target Analytes: Tiadinil (TDL), Isotianil (IST), Bismerthiazol Content Type: Application Note & Technical Protocol Version: 2.1 (Research & Development)

Introduction & Mechanism of Action

Thiadiazole-based plant activators represent a paradigm shift from direct-acting biocides to immunomodulators . Unlike conventional fungicides that target fungal ergosterol synthesis or mitochondrial respiration, compounds such as Tiadinil and Isotianil function as structural or functional analogs of Salicylic Acid (SA). They induce Systemic Acquired Resistance (SAR) by "priming" the plant's immune system, allowing for a rapid, robust defense response upon subsequent pathogen attack.

The "Priming" Concept

The critical success factor in applying thiadiazoles is timing . These agents do not kill pathogens directly (with the exception of Bismerthiazol, which possesses some direct bactericidal activity). Instead, they sensitize the NPR1 (Non-expressor of Pathogenesis-Related Genes 1) pathway.

Key Mechanistic Pathway:

  • Uptake: The thiadiazole moiety is metabolized (e.g., Isotianil to DCIT-acid).

  • Signal Transduction: Mimicry of SA or induction of endogenous SA accumulation.

  • NPR1 Activation: Reduction of NPR1 oligomers to monomers, which translocate to the nucleus.

  • Transcription: Activation of WRKY transcription factors and PR (Pathogenesis-Related) genes.

SAR_Pathway Thiadiazole Thiadiazole Activator (Isotianil/Tiadinil) Metabolism Metabolic Conversion (e.g., to DCIT-acid) Thiadiazole->Metabolism Foliar Uptake SA_Pathway Salicylic Acid (SA) Signaling Pathway Metabolism->SA_Pathway Agonism NPR1_Olig NPR1 Oligomer (Cytosol) SA_Pathway->NPR1_Olig Redox Change NPR1_Mono NPR1 Monomer (Nucleus) NPR1_Olig->NPR1_Mono Monomerization TF TGA/WRKY Transcription Factors NPR1_Mono->TF Nuclear Translocation Defense Defense Gene Expression (PR1, PAL, BGL2) TF->Defense Transcription Resistance Systemic Acquired Resistance (SAR) Defense->Resistance Immune Priming

Figure 1: Signal transduction pathway of thiadiazole-induced Systemic Acquired Resistance (SAR).

Pre-Application Considerations

Formulation Selection

Research applications often utilize technical grade material dissolved in solvents, whereas field trials use Suspension Concentrates (SC) or Wettable Powders (WP).

CompoundCommon FormulationActive Conc.[1]SolubilityKey Constraint
Isotianil SC (Suspension Concentrate)200 g/LLow (Water)Requires vigorous agitation; stable at pH 4-9.
Tiadinil Granule / WP30%Low (Water)Often applied to nursery boxes; foliar requires spreader-sticker.
Bismerthiazol WP (Wettable Powder)20-25%ModerateHigher dosage required (direct bactericide + SAR).
Adjuvant Selection (Critical)

Because thiadiazoles must penetrate the cuticle to enter the mesophyll for signaling, surfactants are mandatory . However, ionic surfactants can cause phytotoxicity which mimics hypersensitive response (HR), confounding results.

  • Recommended: Non-ionic organosilicone (e.g., Silwet L-77) at 0.01% - 0.05% v/v or Alkyl polyglucosides.

  • Avoid: Cationic surfactants or high concentrations of oils that may block stomata.

Protocol 1: Preparation of Spray Solution

Objective: Prepare 1 Liter of 200 ppm Isotianil working solution from a 200 g/L SC stock.

  • Calculate Required Volume:

    
    
    
    
    
  • Carrier Preparation:

    • Fill a clean glass beaker with 800 mL of deionized water (pH 6.0 - 7.0).

    • Add 0.2 mL (0.02% v/v) of non-ionic surfactant (e.g., Tween 20 or Silwet).

    • Note: Do not use tap water with high calcium hardness as it may precipitate the active.

  • Active Addition:

    • Vortex the Isotianil SC stock for 30 seconds.

    • Pipette 1 mL of stock into the carrier water while stirring magnetically.

  • Finalize Volume:

    • Top up to 1000 mL with deionized water.

    • Stir for 5 minutes to ensure homogeneity.

Protocol 2: Foliar Application Methodology

The Priming Window: Thiadiazoles require 3 to 7 days post-application to fully establish the primed state before pathogen challenge.

Experimental Workflow

Workflow Step1 Day 0: Spray Application Step2 Day 1-5: Induction Phase Step1->Step2 Gene Expression (PR1, NPR1) Step3 Day 5-7: Pathogen Challenge Step2->Step3 Establish Priming Step4 Day 10-14: Data Collection Step3->Step4 Disease Scoring & qPCR

Figure 2: Temporal workflow for evaluating thiadiazole efficacy.

Application Steps:
  • Plant Staging: Apply when plants have sufficient leaf area for absorption but before canopy closure (e.g., Rice: 3-4 leaf stage; Arabidopsis: 4-week rosette).

  • Spraying:

    • Use a flat-fan nozzle (e.g., XR11002) to generate medium droplets (200-300 µm).

    • Pressure: 2-3 bar.

    • Volume: Spray to "incipient run-off" (approx. 30-50 mL per

      
       for research plots).
      
    • Caution: Ensure underside of leaves is treated if using systemic compounds, though thiadiazoles have limited phloem mobility compared to SA.

  • Environmental Control:

    • Apply early morning (stomata open).

    • Avoid application if rain is forecast within 6 hours (rainfastness is low without specific stickers).

Protocol 3: Efficacy Assessment & Validation

To prove the treatment worked via SAR and not direct toxicity, you must validate molecular markers.

Molecular Validation (qPCR)

Harvest treated leaves at 24h, 48h, and 96h post-spray (before pathogen challenge).

  • Target Genes:

    • PR1 (Pathogenesis-Related 1): The gold standard marker for SA-dependent SAR.

    • PAL (Phenylalanine ammonia-lyase): Upstream SA biosynthesis.

    • PBZ1: Probenazole-inducible protein (specific to rice SAR).

Sampling Protocol:

  • Flash freeze 100mg leaf tissue in liquid nitrogen.

  • Extract RNA using Trizol/Column method.

  • Perform RT-qPCR.

    • Expectation: >5-fold upregulation of PR1 in treated vs. mock (water+surfactant) plants by 48h.

Phenotypic Scoring

Challenge with a hemibiotroph (e.g., Magnaporthe oryzae or Pseudomonas syringae) 5 days post-spray.

  • Metric: Lesion Area (mm²) or Bacterial CFU/cm².

  • Calculation:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Phytotoxicity (Necrotic spots) Surfactant concentration too high.Reduce surfactant to 0.01%; switch to Silwet L-77.
No Gene Induction Application timing too late or temperature stress.Ensure temps are 20-28°C; SAR is inhibited >30°C.
Precipitate in Tank Low water pH or calcium interaction.Buffer water to pH 6.5; use deionized water.
Variable Results Uneven coverage.Use a spray booth or calibrated boom sprayer; do not hand-mist.

References

  • APVMA. (2022). Public Release Summary on new active constituent isotianil in the product Routine 200 SC Fungicide. Australian Pesticides and Veterinary Medicines Authority.

  • Sumitomo Chemical. (2009). Applied Development of a Novel Fungicide Isotianil (Stout®). Sumitomo Chemical R&D Report.

  • PubMed. (2012).[2] Tiadinil, a plant activator of systemic acquired resistance, boosts the production of herbivore-induced plant volatiles. National Institutes of Health.

  • MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules.

  • Protocols.io. (2020). Making and applying foliar fertiliser and pesticide solutions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Analysis

Welcome to the Technical Support Center. You are likely encountering yield bottlenecks in the synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate .

Based on the structural motifs (aryl mesylate + 1,2,3-thiadiazole), the primary challenge lies in the Hurd-Mori cyclization and the compatibility of the mesylate group with thionyl chloride (SOCl₂).

The Core Problem: Many researchers attempt to synthesize the thiadiazole ring on a phenol precursor (4-hydroxyacetophenone) and mesylate as the final step. This is often suboptimal due to the reactivity of phenols with SOCl₂ (chlorination/sulfite formation).

The Optimized Solution: We recommend the "Protect-First" Strategy . Aryl mesylates are remarkably stable to the acidic and dehydrating conditions of the Hurd-Mori reaction. By mesylating the acetophenone before cyclization, you protect the phenol and improve the solubility of the intermediate semicarbazone.

The Recommended Pathway (Route A)
  • Mesylation: 4-Hydroxyacetophenone

    
     4-Mesyloxyacetophenone.
    
  • Condensation: Formation of Semicarbazone.[1]

  • Hurd-Mori Cyclization: Reaction with SOCl₂ to close the 1,2,3-thiadiazole ring.[1]

Troubleshooting Guides & FAQs

Module A: The Hurd-Mori Cyclization (The "Yield Killer")

Context: This step involves the reaction of the semicarbazone with thionyl chloride.[1][2] It is the most common point of failure.

Q1: My cyclization yield is stuck below 40%. The reaction mixture turns black/tarry. What is happening? Diagnosis: This is classic "thermal decomposition" or "moisture contamination."

  • Root Cause 1 (Exotherm): The reaction of semicarbazones with SOCl₂ releases SO₂ and HCl gas rapidly. If the addition is too fast or the temperature starts too high, the thiadiazole product decomposes.

  • Root Cause 2 (Moisture): If your semicarbazone intermediate is not bone dry, water reacts with SOCl₂ to generate heat and excess acid, destroying the semicarbazone before it cyclizes.

  • Corrective Action:

    • Dryness: Dry the semicarbazone in a vacuum oven at 50°C for 12 hours.

    • Temperature Ramp: Start the reaction at 0°C . Add the solid semicarbazone to neat SOCl₂ (or SOCl₂/DCM) slowly. Only after addition is complete should you allow it to warm to room temperature.

Q2: Can I use a solvent, or must I use neat Thionyl Chloride? Recommendation: While neat SOCl₂ is the textbook standard, it can be harsh.

  • Optimization: For sensitive substrates (like mesylates), use Dichloromethane (DCM) as a co-solvent (1:1 ratio with SOCl₂). This acts as a heat sink and prevents localized overheating.

Q3: Is the mesylate group stable to refluxing SOCl₂? Technical Insight: Generally, yes. Aryl mesylates are stable to non-nucleophilic acids. However, prolonged reflux (>4 hours) can lead to cleavage.

  • Protocol Limit: Monitor by TLC/HPLC. Stop the reaction immediately upon consumption of the semicarbazone. Do not "soak" the product in SOCl₂ overnight.

Module B: Mesylation & Precursor Quality

Q4: My semicarbazone formation (Step 2) is stalling. I see starting ketone remaining. Diagnosis: pH mismatch. Semicarbazone formation is pH-dependent (optimal pH 4-5).[3]

  • The Fix: Are you using Sodium Acetate?

    • Too Acidic: Protonation of the hydrazine nucleophile prevents attack.

    • Too Basic: No activation of the ketone carbonyl.

    • Standard: Use a 1.1 : 1.5 ratio of Semicarbazide HCl : Sodium Acetate in Ethanol/Water.[1]

Q5: Why mesylate first? Can't I mesylate the final thiadiazole phenol? Strategic Advice: You can, but you risk low yields in the Hurd-Mori step.

  • Reasoning: 4-Hydroxyacetophenone semicarbazone has poor solubility in organic solvents and the free phenol can react with SOCl₂ to form chlorosulfites, complicating the workup. The mesyl group renders the molecule more lipophilic and inert to SOCl₂, streamlining the critical cyclization step.

Optimized Experimental Protocols

Step 1: Synthesis of 4-Mesyloxyacetophenone
  • Setup: Dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous DCM (0.5 M concentration).

  • Base: Add Triethylamine (1.5 eq). Cool to 0°C.[4]

  • Addition: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Workup: Wash with 1N HCl (to remove TEA), then NaHCO₃. Dry over MgSO₄.

    • Target Yield: >90%[2][5]

    • Checkpoint: Verify complete disappearance of phenol OH stretch in IR.

Step 2: Formation of the Semicarbazone[1]
  • Reagents: Combine Semicarbazide HCl (1.2 eq) and Sodium Acetate (1.5 eq) in minimal water.

  • Reaction: Add 4-Mesyloxyacetophenone (1.0 eq) dissolved in Ethanol.

  • Condition: Reflux for 2–4 hours.

  • Isolation: Cool to room temperature. The product should precipitate.[1] Filter and wash with cold water/ethanol.

  • CRITICAL: Dry the solid thoroughly (vacuum/P₂O₅) before Step 3. Moisture here is fatal for Step 3.

Step 3: Hurd-Mori Cyclization (The Target Step)[3]
  • Chassis: Flame-dried round bottom flask, N₂ atmosphere.

  • Solvent: Neat Thionyl Chloride (SOCl₂) (approx. 5–10 mL per gram of precursor) OR SOCl₂/DCM (1:1).

  • Addition: Cool SOCl₂ to 0°C . Add the dried Semicarbazone (from Step 2) portion-wise over 30 mins.

  • Ramp: Stir at 0°C for 1 hour, then allow to warm to 25°C. Stir until gas evolution ceases (approx. 2–4 hours).

  • Quench (Hazard): Pour the reaction mixture slowly onto crushed ice/water. Caution: Violent gas evolution.

  • Purification: Extract with DCM. Wash with saturated NaHCO₃ (to neutralize acid).[6] Flash chromatography (Silica, Hexane/EtOAc).

Visualized Workflows

Diagram 1: The Optimized Synthetic Pathway

This flow illustrates the "Protect-First" strategy to maximize yield.

SynthesisRoute Start 4-Hydroxyacetophenone Step1 Step 1: Mesylation (MsCl, Et3N, DCM) Start->Step1 Inter1 4-Mesyloxyacetophenone Step1->Inter1 >90% Yield Step2 Step 2: Condensation (Semicarbazide HCl, NaOAc) Inter1->Step2 Inter2 Semicarbazone Intermediate Step2->Inter2 Requires Drying Step3 Step 3: Hurd-Mori Cyclization (SOCl2, 0°C -> RT) Inter2->Step3 Final Target: 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate Step3->Final Critical Step

Caption: Optimized "Mesylate-First" route avoiding phenol incompatibility with thionyl chloride.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when yields drop below acceptable limits.

Troubleshooting Problem Low Yield in Final Step (<40%) Check1 Check Semicarbazone Moisture Problem->Check1 Action1 Dry in Vacuum Oven (50°C, 12h) Check1->Action1 Wet? Check2 Check Reagent Quality Check1->Check2 Dry? Action2 Distill SOCl2 or Use Fresh Bottle Check2->Action2 Yellow/Impure SOCl2? Check3 Check Addition Rate Check2->Check3 Reagent OK? Action3 Cool to 0°C, Add Slower Check3->Action3 Black Tar Formed?

Caption: Diagnostic logic for resolving low yields in the Hurd-Mori cyclization step.

Quantitative Data Summary

ParameterStandard ConditionOptimized ConditionImpact on Yield
Precursor 4-Hydroxyacetophenone4-Mesyloxyacetophenone High (+20-30%) (Avoids side rxns)
Intermediate HydrazoneSemicarbazone Medium (Better stability)
Cyclization Temp Reflux immediately0°C Ramp to RT Critical (Prevents charring)
SOCl₂ Solvent NeatDCM Co-solvent Medium (Better heat control)

References

  • BenchChem. (2025).[1] Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. Retrieved from

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. (Foundational Hurd-Mori Chemistry).[1]

  • Thomas, L., et al. (2010).[7] Investigation of the regioselectivity of the Hurd–Mori reaction for the formation of bicyclic 1,2,3-thiadiazoles. Tetrahedron. Retrieved from

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Thiadiazoles. Retrieved from

Sources

Technical Support Center: Solubility Optimization for Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

Thiadiazoles (particularly the 1,3,4- and 1,2,4-isomers) are privileged scaffolds in medicinal chemistry due to their ability to mimic amide bonds and their high metabolic stability. However, they present a classic "brick dust" profile: high melting points and high lipophilicity (LogP > 3) driven by strong intermolecular


-

stacking and planar crystal lattice energy.

This guide addresses the critical failure mode where these compounds precipitate upon dilution from organic stocks (DMSO) into aqueous assay buffers, leading to false negatives in high-throughput screening (HTS) or erratic bioavailability in vivo.

Troubleshooting Guide (Q&A)

Issue 1: The "DMSO Crash" (Precipitation Upon Dilution)

User Question: "I prepared a 10 mM stock of my 1,3,4-thiadiazole derivative in DMSO. It was perfectly clear. When I diluted it to 10


M in PBS (pH 7.4) for my cell assay, the solution turned cloudy immediately. Why is this happening, and how do I fix it?"

Scientist Response: This is a textbook case of Kinetic Solubility Failure . Your compound is thermodynamically unstable in the aqueous environment. The high local concentration of water at the interface of your DMSO drop causes immediate supersaturation and nucleation.

Root Cause Analysis:

  • Dielectric Mismatch: DMSO (

    
    ) stabilizes the dipole of the thiadiazole ring. PBS (
    
    
    
    ) does not, forcing the hydrophobic phenyl/aryl substituents to aggregate.
  • Lattice Energy: The planar thiadiazole ring promotes rapid crystallization once the solvent capacity drops.

Corrective Action:

  • Switch to Serial Dilution: Never dilute 1000-fold in one step. Use an intermediate dilution step (e.g., DMSO

    
     50% DMSO/Buffer 
    
    
    
    Final Buffer) to prevent "shock" precipitation.
  • Limit DMSO: Ensure final DMSO concentration is

    
     if possible, but start with a higher organic fraction during the mixing phase.
    
  • Use a Cosolvent Spiking Strategy: Pre-mix your aqueous buffer with a surfactant or polymer before adding the compound.

Issue 2: pH-Dependent Solubility

User Question: "My compound dissolves in 0.1 N HCl but precipitates at neutral pH. I can't run my enzymatic assay at pH 1. Is there a workaround?"

Scientist Response: Thiadiazoles are weak bases. The nitrogen atoms in the ring (pKa


 2–4 depending on substituents) can accept protons, becoming ionized and soluble in acidic conditions. At pH 7.4, they are neutral and hydrophobic.

Corrective Action:

  • Salt Formation: If your derivative has an exocyclic amine, convert the free base to a Mesylate or Hydrochloride salt. This improves the dissolution rate, though the thermodynamic solubility at pH 7.4 may remain unchanged (the "common ion effect").

  • Buffer Selection: If the assay allows, shift the pH slightly lower (e.g., pH 6.5) or use a buffer with higher ionic strength to support polar interactions.

Issue 3: Erratic Assay Data (False Positives)

User Question: "My IC50 curves are non-sigmoidal and vary wildly between replicates. Is the compound degrading?"

Scientist Response: It is likely not degradation but colloidal aggregation . Thiadiazoles are notorious for forming promiscuous aggregates that scatter light and non-specifically sequester enzymes, leading to false positives.

Validation Protocol:

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic radius. A monomer should be <1 nm. Aggregates will show peaks >100 nm.

  • Detergent Check: Add 0.01% Triton X-100 to your assay buffer. If the "activity" disappears, your compound was aggregating, not binding.

Decision Logic & Workflows

Visualization: Solubility Troubleshooting Decision Tree

ThiadiazoleSolubility Start Compound Precipitates in Aqueous Buffer CheckStructure Check Structure: Ionizable Groups? Start->CheckStructure BasicGroup Contains Basic Amine (pKa > 6) CheckStructure->BasicGroup Yes (Basic) AcidicGroup Contains Acidic Moiety (COOH, Tetrazole) CheckStructure->AcidicGroup Yes (Acidic) Neutral Neutral / Weakly Basic (Ring N only) CheckStructure->Neutral No SaltScreen Generate Salt Form (Mesylate/HCl/Na+) BasicGroup->SaltScreen AcidicGroup->SaltScreen Cosolvent Cosolvent Screen (PEG400 / EtOH) Neutral->Cosolvent First Line Complexation Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Cosolvent->Complexation If Fails SolidDisp Solid Dispersion (Pluronic F127 / PVP) Complexation->SolidDisp For In Vivo

Caption: Logical flow for selecting the appropriate solubilization strategy based on the specific chemical nature of the thiadiazole derivative.

Advanced Solubilization Protocols

Protocol A: Cyclodextrin Complexation (The "Gold Standard")

For biological assays where organic cosolvents (DMSO) are toxic to cells, encapsulating the hydrophobic thiadiazole in a cyclodextrin (CD) cavity is the most effective strategy.

Recommended Agent: Hydroxypropyl-


-cyclodextrin (HP-

-CD) or Sulfobutylether-

-CD (SBE-

-CD).

Step-by-Step Methodology:

  • Preparation of Vehicle: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or PBS.
    
  • Excess Addition: Add the thiadiazole derivative in excess (supersaturated amount, e.g., 5 mg/mL) to the vehicle.

  • Equilibration: Vortex vigorously for 5 minutes, then shake at room temperature for 24 hours (Thermodynamic equilibrium).

  • Filtration: Filter the suspension through a 0.45

    
    m PVDF filter to remove undissolved solid.
    
  • Quantification: Analyze the filtrate by HPLC-UV to determine the soluble concentration.

Why this works: The hydrophobic thiadiazole ring displaces water from the CD cavity, forming a stable inclusion complex that presents a hydrophilic exterior to the solvent.

Protocol B: Cosolvent System Optimization

If you must use cosolvents, use this validated ternary system to maximize solubility while minimizing toxicity.

Table 1: Recommended Ternary Solvent Systems for Thiadiazoles

ComponentFunctionRecommended % (v/v)Mechanism
DMSO Primary Solvent5 – 10%Disrupts crystal lattice; solubilizes planar rings.
PEG 400 Cosolvent30 – 40%Reduces polarity of bulk solvent; H-bond acceptor.
Water/PBS Bulk Phase50 – 65%Maintains physiological compatibility.

Note: For IV administration in rodents, keep DMSO < 5%. For in vitro cellular assays, keep DMSO < 0.5% and rely more on cyclodextrins.

Visualization: Kinetic vs. Thermodynamic Solubility Workflow

Understanding the difference between "it looks dissolved" (Kinetic) and "it is stably dissolved" (Thermodynamic) is crucial for thiadiazoles.

SolubilityWorkflow Stock DMSO Stock (10 mM) Dilution Dilute into Buffer (1:100) Stock->Dilution Precip Nucleation & Precipitation (Metastable Zone) Dilution->Precip Fast KineticRead Read Immediately (Kinetic Solubility) Precip->KineticRead If read < 2h Equilibrate Shake 24h (Equilibrium) Precip->Equilibrate Standard Protocol FalseResult High Risk of False Negatives KineticRead->FalseResult Filter Filter (0.45 µm) Equilibrate->Filter HPLC HPLC Quantification (True Solubility) Filter->HPLC

Caption: Workflow distinguishing between kinetic solubility (prone to precipitation artifacts) and thermodynamic solubility (true equilibrium).

References

  • Lipophilicity and Solubility of 1,2,4-Thiadiazoles: Matsui, K., et al.[1] (2020).[1][2] "Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay." Journal of Thermal Analysis and Calorimetry, 140(5), 2305-2315.[1]

  • Cyclodextrin Complexation Strategies: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Thiadiazole Isomers and Pharmacological Profile: Hu, Y., et al.[3][4] (2014).[5] "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry." Chemical Reviews, 114(10), 5572–5610.

  • Solubility-Permeability Trade-off in Cosolvents: Beig, A., et al. (2012).[1] "The Solubility–Permeability Interplay When Using Cosolvents for Solubilization." Molecular Pharmaceutics, 9(10), 2934–2940.

  • Kinetic vs. Thermodynamic Solubility: Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore." Drug Discovery Today, 11(21-22), 1012-1018.

Sources

preventing hydrolysis of methanesulfonate groups during storage

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and storage of Methanesulfonate (Mesylate) Esters , which are commonly used as reactive intermediates (leaving groups) in organic synthesis.

Note: If your inquiry refers to Mesylate Salts (ionic drug substances), please refer to the "Critical Note on Genotoxic Impurities" in Module 3, as the mesylate anion itself is stable to hydrolysis, but can induce degradation in the API or form genotoxic esters with residual alcohols.

Topic: Preventing Hydrolysis of Methanesulfonate Groups (


)
Reference ID:  KB-MSYL-001
Status:  Active

Introduction: The Instability Paradox

Methanesulfonates (mesylates) are designed to be excellent leaving groups (


 of conjugate acid 

). This high reactivity, however, makes them inherently unstable during storage. They are susceptible to nucleophilic attack by moisture (hydrolysis) , which releases methanesulfonic acid (MSA). This creates an autocatalytic decomposition cycle : the released acid protonates the remaining mesylate, accelerating further hydrolysis.

This guide provides the protocols to break this cycle and ensure compound integrity.

Module 1: The Degradation Mechanism

Q: Why is my mesylate intermediate degrading even when stored in a "sealed" flask?

A: The degradation is likely driven by Acid-Autocatalyzed Hydrolysis . Even trace amounts of water (ppm levels) initiate the hydrolysis of the sulfonate ester bond. The by-product is Methanesulfonic Acid (MSA). Unlike many other leaving groups, the generated MSA is a strong acid that can protonate the sulfonate oxygen of the remaining starting material, making it an even better leaving group and exponentially increasing the rate of hydrolysis.

Visualization: The Autocatalytic Loop

The following diagram illustrates the self-propagating nature of mesylate hydrolysis and the competing risk of alkyl mesylate formation (a Genotoxic Impurity or GTI).

MesylateDegradation cluster_0 Storage Environment cluster_1 Degradation Products Mesylate Mesylate Ester (R-OMs) Product Alcohol (R-OH) Mesylate->Product Hydrolysis MSA Methanesulfonic Acid (MsOH) Mesylate->MSA + H₂O GTI Alkyl Mesylate (R'-OMs) [GTI] Mesylate->GTI Transesterification (with R'-OH) Water Trace Moisture (H₂O) Water->Product Alcohol Residual Alcohol (R'-OH) Alcohol->GTI MSA->Mesylate Protonation (Catalysis)

Figure 1: The dual-threat pathway showing acid-catalyzed hydrolysis (Red loop) and the formation of genotoxic alkyl mesylates (Yellow path) if residual alcohols are present.

Module 2: Storage & Environmental Controls

Q: What are the absolute critical parameters for storage?

A: You must control three variables: Temperature , Moisture , and Acid Scavenging .

Thermal Management (Arrhenius Control)

Mesylate hydrolysis is highly temperature-dependent.

  • Recommendation: Store unstable mesylates at -20°C .

  • Why? Lowering temperature reduces the kinetic energy available for the nucleophilic attack of water on the sulfur center.

Moisture Thresholds
  • Recommendation: Target a water content of <0.05% w/w (500 ppm) .

  • Protocol: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator. For extremely sensitive mesylates (e.g., primary alkyl mesylates), store in a glovebox.

Comparison of Storage Conditions

The table below highlights the estimated half-life (


) of a generic primary mesylate under varying conditions.
ConditionTemperatureHumidity / Water ContentEstimated StabilityRisk Level
Ambient Open 25°C~40-60% RHHours to DaysCritical
Fridge Sealed 4°CAmbient HeadspaceWeeksHigh
Freezer Inert -20°C<100 ppm (Argon)Months to YearsLow
Solution (DMSO) 25°CWet DMSOMinutesCritical

Module 3: Chemical Mitigation & Protocols

Q: Can I add stabilizers to the mesylate to prevent hydrolysis?

A: Yes. The most effective strategy is to prevent the "Acid Spike" using a buffering agent.

Protocol: The "Trace Base" Stabilization

Since hydrolysis produces acid (MSA), and acid catalyzes further hydrolysis, adding a non-nucleophilic base acts as a sacrificial scavenger.

  • Select a Base: Use Sodium Bicarbonate (

    
    )  or 2,6-Lutidine .
    
    • Note: Avoid strong nucleophilic bases (like primary amines) which will react with the mesylate.

  • Method:

    • Solid State: Co-precipitate or dry-mix the mesylate with 1-2% (w/w) anhydrous

      
       before storage.
      
    • Solution State: Store in non-protic solvents (DCM, Toluene) with suspended

      
       or a trace of 2,6-lutidine.
      
Critical Note: Genotoxic Impurities (GTIs)

Q: I detected Ethyl Mesylate (EMS) in my sample. How did this happen?

A: This is a regulatory red flag (ICH M7). If you stored your mesylate in the presence of residual Ethanol (from a recrystallization or wash step), the mesylate group can transfer to the ethanol via transesterification.

  • Rule: Never store mesylates with residual alcoholic solvents (MeOH, EtOH, iPrOH).

  • Detection: Use GC-MS (SIM mode) to screen for Alkyl Mesylates.

Module 4: Troubleshooting Workflow

Q: My mesylate turned into a black tar/oil. Is it recoverable?

A: Likely not. The darkening indicates polymerization or advanced decomposition. Follow this decision tree for future batches:

DecisionTree Start Isolate Mesylate CheckSolvent Check Residual Solvent (NMR/GC) Start->CheckSolvent AlcoholPresent Alcohol Detected? CheckSolvent->AlcoholPresent RemoveAlc Azeotropic Distillation (w/ Toluene or DCM) AlcoholPresent->RemoveAlc Yes (Risk of GTI) CheckWater Check Water Content (Karl Fischer) AlcoholPresent->CheckWater No RemoveAlc->CheckWater IsDry Water < 500 ppm? CheckWater->IsDry DryIt Dry over MgSO₄ / P₂O₅ or Lyophilize IsDry->DryIt No Store Store at -20°C under Argon IsDry->Store Yes DryIt->Store

Figure 2: Step-by-step decision tree for processing mesylates prior to storage to ensure maximum stability.

References

  • Teasdale, A., et al. (2009).[1][2] "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid." Organic Process Research & Development, 13(3), 429-433.[1]

  • Elder, D. P., et al. (2010). "Regulating Genotoxic Impurities: The Control of Alkyl-Sulfonate Esters in Drug Substances." Organic Process Research & Development, 14(4), 1037–1045.

  • Snodin, D. J. (2006).[3] "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 45(1), 79-90.

  • ICH M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.

Sources

Technical Support Center: Identifying Degradation Products of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate. The following content provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of identifying its degradation products. This document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower your experimental design and interpretation.

Introduction to Degradation Studies

The chemical stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.[1] These studies involve subjecting the drug substance to more severe conditions than accelerated stability testing to understand its intrinsic stability and degradation pathways.[1][2]

For 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate, a molecule with a labile methanesulfonate ester and a heterocyclic 1,2,3-thiadiazole ring, a systematic approach to identifying its degradants is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate?

A1: Based on the functional groups present in the molecule, the primary degradation pathways are likely to be hydrolysis, thermolysis, and oxidation.

  • Hydrolysis: The methanesulfonate ester is the most susceptible functional group to hydrolysis under both acidic and basic conditions, which would cleave the ester bond.[3][4]

  • Thermolysis: The 1,2,3-thiadiazole ring is known to be thermally unstable and can undergo ring-opening or decomposition upon heating.[5]

  • Oxidation: The sulfur atom in the thiadiazole ring is a potential site for oxidation.

Q2: What are the expected degradation products from these pathways?

A2: The primary expected degradation products are:

Degradation PathwayExpected Degradation Product(s)
Hydrolysis (Acidic/Basic) 4-(1,2,3-Thiadiazol-4-yl)phenol and Methanesulfonic acid
Thermolysis Phenylacetylene (from ring extrusion of N2 and S)[5]
Oxidation N-oxides or S-oxides of the parent compound

It is also possible to observe secondary degradation products arising from further decomposition of the primary degradants.

Q3: What analytical techniques are most suitable for identifying these degradation products?

A3: A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a photodiode array (PDA) detector, is the cornerstone for separating the parent drug from its degradation products.[1][6] For structural elucidation of the unknown impurities, hyphenated techniques are indispensable:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the degradation products.[7]

  • LC-MS/MS (Tandem Mass Spectrometry): To obtain fragmentation patterns for structural confirmation.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the degradants.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structure elucidation of isolated impurities.[7]

Q4: How do I ensure a good mass balance in my forced degradation studies?

A4: Achieving a good mass balance, where the sum of the assay of the parent drug and the impurities is close to 100%, is a key indicator of a successful stability-indicating method. If you are experiencing poor mass balance, consider the following:

  • Co-eluting Peaks: A degradant peak may be hidden under the main peak. Peak purity analysis using a PDA detector is essential.[1]

  • Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help detect these.

  • Volatile Degradants: Volatile impurities, such as those that might be formed during thermal degradation, will not be detected by HPLC. Headspace Gas Chromatography (GC) may be necessary.

  • Incomplete Elution: Highly polar or non-polar degradants may be retained on the column or elute with the solvent front. Modify your gradient and mobile phase to ensure all components are eluted.

Troubleshooting Guide for Experimental Observations

Issue 1: Multiple unexpected peaks are observed in my chromatogram after forced degradation.

Possible Causes & Solutions:

  • Cause: The stress conditions were too harsh, leading to extensive secondary degradation.

    • Solution: Reduce the concentration of the stressor (e.g., acid, base, oxidant), lower the temperature, or decrease the exposure time. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

  • Cause: The sample is interacting with the mobile phase or column.

    • Solution: Evaluate the stability of the drug in the mobile phase. Ensure the column is appropriate for the analytes.

  • Cause: Impurities in the starting material are being detected.

    • Solution: Analyze a control sample (time zero) to identify pre-existing impurities.

Issue 2: I am unable to achieve baseline separation between the parent peak and a major degradant.

Possible Causes & Solutions:

  • Cause: The chromatographic conditions are not optimized.

    • Solution: Methodically adjust the mobile phase composition (organic modifier, pH, buffer concentration), gradient slope, column temperature, and flow rate. Consider screening different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano).

  • Cause: The degradant is structurally very similar to the parent compound.

    • Solution: Employ orthogonal methods, such as using a different stationary phase or a different chromatographic mode (e.g., HILIC for polar compounds).

Issue 3: The molecular weight of a degradation product determined by MS does not match any of the predicted structures.

Possible Causes & Solutions:

  • Cause: An unexpected degradation pathway has occurred.

    • Solution: Utilize HRMS to obtain the exact mass and predict the elemental composition. This will provide valuable clues for proposing a novel structure. Further fragmentation analysis (MS/MS) and ultimately isolation and NMR will be required for confirmation.

  • Cause: Formation of adducts in the MS source.

    • Solution: Check for common adducts (e.g., +Na, +K, +ACN). Change the mobile phase modifiers to see if the observed mass changes.

Experimental Protocols & Workflows

Forced Degradation Experimental Protocol

This protocol provides a starting point for conducting forced degradation studies on 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the drug substance in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 2 hours.

    • At appropriate time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation:

    • Store the solid drug substance in a temperature-controlled oven at 80°C for 48 hours.

    • At appropriate time points, dissolve a portion of the solid in a suitable solvent and dilute to the target concentration.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug (e.g., in acetonitrile/water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with a time-zero (unstressed) control, using a validated stability-indicating HPLC-PDA method.

  • Perform peak purity analysis for the parent peak in all stressed samples.

  • Submit samples with significant degradation for LC-MS analysis.

Visual Workflows

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis API Drug Substance Acid Acidic (e.g., 0.1N HCl, 60°C) API->Acid Base Basic (e.g., 0.1N NaOH, RT) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Heat Thermal (e.g., 80°C solid) API->Heat Light Photolytic (ICH Q1B) API->Light HPLC HPLC-PDA Analysis (Purity & Mass Balance) Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS/MS Analysis (MW & Fragmentation) HPLC->LCMS Identify Unknowns Isolation Isolation (Prep-HPLC) LCMS->Isolation Isolate Major Degradants NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Confirm Structure

Caption: Experimental workflow for forced degradation and identification.

degradation_pathways cluster_hydrolysis Hydrolysis (H⁺ or OH⁻) cluster_thermolysis Thermolysis (Δ) cluster_oxidation Oxidation ([O]) Parent 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate Hydrolysis_Product 4-(1,2,3-Thiadiazol-4-yl)phenol Methanesulfonic Acid Parent:f0->Hydrolysis_Product:f0 Ester Cleavage Thermal_Product Phenylacetylene N₂ + S Parent:f0->Thermal_Product:f0 Ring Extrusion Oxidation_Product N-oxide or S-oxide derivatives Parent:f0->Oxidation_Product:f0 Heteroatom Oxidation

Caption: Potential degradation pathways of the target molecule.

Concluding Remarks

The identification of degradation products is a scientifically rigorous process that combines systematic experimental design with advanced analytical techniques. This guide provides a framework for investigating the degradation of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate. By understanding the potential degradation pathways and anticipating common experimental challenges, researchers can efficiently develop robust, stability-indicating methods crucial for the advancement of their drug development programs.

References

  • Benchchem. (n.d.). Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15.
  • PubChem. (n.d.). 4-Phenyl-[1][8][9]thiadiazol-5-ylamine. National Center for Biotechnology Information. Retrieved from

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(10), 928-936.
  • Bollu, V. R., et al. (2015). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Journal of Medicinal Chemistry, 58(23), 9397-9411.
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
  • Teasdale, A., et al. (2025, August 30). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development.
  • Chauhan, H. S. (2025, March 25). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers.
  • A.T. Florence, D.A. (n.d.). Drug degradation pathways. Pharmacy 180.
  • MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2012, June 15). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter.
  • MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
  • BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances.
  • PMC. (2026, January 9). Electrochemical Degradation of Perfluoroalkyl Sulfonates via Sulfonate to Carboxylate Conversion.
  • Hu, Y., et al. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies.
  • RSC Publishing. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
  • Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli). (2024, August 9). EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES.
  • Dong, M. W. (2022, April 15). Separation Science in Drug Development, Part 3: Analytical Development. LCGC North America.
  • Snape, T. J., Astles, A. M., & Davies, J. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • ResearchGate. (2021, January 5). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazole.
  • ResearchGate. (2025, August 10). (PDF) Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation.
  • ChemScene. (n.d.). N-((1,2,3-Thiadiazol-4-yl)methyl)-2-phenylethan-1-amine.
  • Ekart. (n.d.). (1-2-3-thiadiazol-4-yl)methanol.

Sources

Technical Support Center: Overcoming Phytotoxicity in Thiadiazole Application Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable solutions for identifying, understanding, and overcoming phytotoxicity when working with thiadiazole-based compounds in your experiments. Thiadiazole derivatives are versatile molecules with wide-ranging applications, including as plant growth regulators, herbicides, and fungicides.[1] However, their potent biological activity can sometimes lead to unintended phytotoxic effects on target and non-target plants.

This resource combines troubleshooting guides in a direct question-and-answer format with detailed mitigation protocols to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the nature of thiadiazole phytotoxicity.

Q1: What is thiadiazole-induced phytotoxicity and what are the common symptoms?

A: Thiadiazole-induced phytotoxicity refers to the adverse, toxic effects that thiadiazole compounds can have on plant health. These effects stem from their potent biological activity, which, if misapplied, can disrupt normal physiological and metabolic processes.[2][3] Common symptoms to watch for include:

  • Chlorosis: Yellowing of leaf tissue due to reduced chlorophyll.[4][5]

  • Necrosis: Browning and death of plant tissue, often appearing as spots or blotches on leaves.[4][5]

  • Stunted Growth: Reduced overall plant size, shortened internodes, and smaller leaves.[4]

  • Morphological Abnormalities: Leaf curling, cupping, or other distortions.[4] In tissue culture applications, particularly with Thidiazuron (TDZ), this can manifest as shoot fasciation (flattened, fused shoots).[6]

The primary cause of phytotoxicity is often an over-application, where the concentration used overwhelms the plant's natural regulatory systems.[4]

Q2: What is the underlying mechanism of thiadiazole phytotoxicity?

A: The mechanism often involves the induction of oxidative stress .[7][8] Many herbicides and potent plant growth regulators can lead to an overproduction of Reactive Oxygen Species (ROS) within plant cells.[8][9] ROS are highly reactive molecules that can damage essential cellular components like lipids, proteins, and DNA.[7][9] This imbalance between ROS production and the plant's antioxidant defense system leads to cellular damage and the visible symptoms of phytotoxicity.[7][9][10]

Q3: Are all thiadiazole compounds equally phytotoxic?

A: No. The potential for phytotoxicity is highly dependent on the specific chemical structure of the thiadiazole derivative, the plant species being tested, the concentration applied, and environmental conditions.[4] For example, Thidiazuron (TDZ), a potent cytokinin-like growth regulator, is well-known for causing phytotoxicity at high concentrations, while other thiadiazole-based fungicides or herbicides are designed for selective action.[4][6] A thorough review of the literature for your specific compound and plant system is crucial.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific phytotoxicity issues encountered during your experiments.

Q: My plants exhibit leaf yellowing and necrotic spots after application. How can I confirm it's phytotoxicity and not a nutrient deficiency?

A: This is a common diagnostic challenge. Here’s how to differentiate:

  • Pattern of Symptoms: Phytotoxicity symptoms often appear suddenly and may be more severe on plant parts that received the most direct spray. Nutrient deficiencies typically develop more slowly, often with specific patterns (e.g., yellowing on older vs. newer leaves).

  • Review Your Protocol: The most critical step is to re-examine your application parameters. Was the concentration correct? Was the application uniform? Over-application is a leading cause of phytotoxicity.[4]

  • Implement Controls: In your experimental design, always include a negative control group (plants receiving a "sham" application with the vehicle/solvent but without the thiadiazole compound) and, if possible, a positive control (a known phytotoxic agent). This allows you to isolate the effect of your compound.

Q: I've confirmed phytotoxicity. What are my immediate and long-term options to solve this?

A: Your approach can be broken down into immediate corrective actions and long-term preventative strategies.

  • Immediate Action: If possible, gently wash the plant surface with water to remove excess compound residue, which can help reduce further absorption.[4] For subsequent experiments, immediately cease using the problematic concentration.

  • Long-Term Strategy: The solution lies in optimizing your application method. The primary strategies involve Dose & Timing Adjustment , Formulation Modification , and the use of Safeners . These are detailed in the protocols below.

Part 3: Mitigation Protocols & Methodologies

Here are detailed protocols for systematically reducing phytotoxicity in your experiments.

Protocol 1: Dose-Response Optimization

Objective: To determine the optimal concentration of the thiadiazole compound that achieves the desired biological effect without causing unacceptable phytotoxicity.

Causality: The relationship between concentration and phytotoxicity is fundamental. Exceeding a plant's tolerance threshold overwhelms its metabolic and detoxification pathways, leading to cellular damage.[4] This protocol establishes that threshold.

Methodology:

  • Establish a Concentration Gradient: Prepare a series of dilutions of your thiadiazole compound. A good starting point is a logarithmic or semi-logarithmic series (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) centered around the concentration recommended in the literature or your preliminary studies.

  • Experimental Setup:

    • Divide your plants into groups, with at least 5-10 replicates per concentration level.

    • Include a negative control group (vehicle only).

    • Ensure all other growth conditions (light, temperature, humidity) are identical across all groups.

  • Application: Apply the different concentrations uniformly to their respective groups.

  • Data Collection: Over a set period (e.g., 3, 7, and 14 days post-application), record both efficacy data (the desired effect) and phytotoxicity data. Quantify phytotoxicity using a rating scale (e.g., 0 = no damage, 1 = slight chlorosis, 2 = moderate chlorosis/necrosis, 3 = severe necrosis, 4 = plant death).

  • Analysis: Plot both the efficacy and phytotoxicity data against concentration. The optimal concentration is the one that provides the highest efficacy with the lowest (or most acceptable) level of phytotoxicity.

Data Presentation Example:

Thiadiazole Conc. (µM)Efficacy (% of desired effect)Mean Phytotoxicity Score (0-4)
0 (Control)0%0.0
0.545%0.2
1.085%0.5
2.095%1.5
5.098%3.2
10.099%4.0

From this hypothetical data, a concentration between 1.0 and 2.0 µM might be optimal, balancing high efficacy with manageable phytotoxicity.

Protocol 2: Utilizing Chemical Safeners

Objective: To protect the target plant from herbicide-induced damage without reducing the compound's efficacy against weeds or its desired biological activity.

Causality: Herbicide safeners are compounds that enhance a crop's ability to tolerate a herbicide.[11][12] They work primarily by stimulating the plant's own detoxification pathways, such as enhancing the activity of enzymes like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, which metabolize the herbicide into non-toxic forms.[13][14]

Methodology:

  • Select a Safener: Choose a safener known to be effective for the class of compound and plant species you are working with. For example, benoxacor is used to protect maize from metolachlor, and flurazole (a thiazole derivative itself) has been used to protect sorghum.[11][15] Research is key to selecting a promising candidate.

  • Experimental Design:

    • Set up experimental groups:

      • Control (vehicle only)

      • Thiadiazole compound alone (at a known phytotoxic concentration)

      • Safener alone

      • Thiadiazole compound + Safener

    • Apply the treatments as a tank-mix or as a pre-treatment (e.g., seed treatment with safener), depending on the safener's mode of action.[16]

  • Evaluation: Assess plant health and phytotoxicity symptoms as described in Protocol 1. Additionally, measure biochemical markers of detoxification if possible (e.g., GST activity assays).

  • Analysis: Compare the phytotoxicity scores between the "Thiadiazole alone" and "Thiadiazole + Safener" groups. A significant reduction in phytotoxicity in the combined group indicates successful safening.

Protocol 3: Modifying Formulations

Objective: To control the release rate of the thiadiazole compound, preventing an initial high-concentration burst that causes toxicity.

Causality: Conventional applications can deliver a large, immediate dose of the active ingredient. Controlled-release formulations (CRFs) encapsulate the active ingredient in a matrix (e.g., polymers, clays, nanoparticles), slowing its release into the environment.[17][18][19] This maintains an effective concentration over a longer period while keeping the concentration at any given moment below the phytotoxic threshold.[19][20][21]

Methodology:

  • Develop or Procure a CRF: This is an advanced technique often requiring materials science expertise. Options include:

    • Microencapsulation: Encapsulating the thiadiazole compound in a polymer shell (e.g., chitosan, alginate).[17][18]

    • Matrix Incorporation: Embedding the compound within a biodegradable polymer matrix that slowly degrades or allows the compound to diffuse out.[20]

  • Comparative Study:

    • Design an experiment comparing the standard formulation with your new CRF at equivalent active ingredient rates.

    • Groups should include:

      • Control (no treatment)

      • Standard Formulation

      • Controlled-Release Formulation

  • Assessment:

    • Measure phytotoxicity at regular intervals.

    • Measure the concentration of the thiadiazole compound in the soil or plant tissue over time to confirm the controlled-release profile.

    • Evaluate the long-term efficacy of the CRF. The goal is to see prolonged activity with reduced initial plant damage.[17][18]

Part 4: Visualized Workflows and Pathways

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and addressing phytotoxicity.

G A Problem Observed: Chlorosis, Necrosis, Stunting B Step 1: Initial Diagnosis A->B C Review Application Protocol: - Concentration Check - Uniformity Check B->C Check Parameters D Compare to Controls: - Negative Control (Vehicle) - Positive Control (if any) B->D Validate with Controls E Phytotoxicity Confirmed? C->E D->E F Not Phytotoxicity. Investigate other causes: - Nutrient Deficiency - Pathogen/Pest E->F No G Step 2: Select Mitigation Strategy E->G Yes H Protocol 1: Dose-Response Optimization G->H Simple Adjustment I Protocol 2: Utilize Chemical Safeners G->I Chemical Intervention J Protocol 3: Modify Formulation (e.g., CRF) G->J Advanced Method K Implement Protocol & Re-evaluate H->K I->K J->K K->E Re-assess L Problem Solved: Experiment Optimized K->L Successful

Caption: Troubleshooting Workflow for Thiadiazole-Induced Phytotoxicity.

References

  • Determination of phytotoxicity of adjuvants used in crop protection - Microbiotests.
  • Effect of Adjuvants on Herbicidal Activity and Selectivity of Three Phytotoxins Produced by the Fungus, Stagonospora cirsii - PMC . (2020-11-21). Available at: [Link]

  • The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability - PMC . (2025-05-27). Available at: [Link]

  • How to prevent and treat Thidiazuron phytotoxicity? - Blog - Haoyuhang Economic & Trade . (2025-12-17). Available at: [Link]

  • Do adjuvants boost herbicide efficacy? - WeedSmart . (2024-06-12). Available at: [Link]

  • The Effects of Adjuvants on Herbicide Efficacy . Available at: [Link]

  • Predominant role of antioxidants in ameliorating the oxidative stress induced by pesticides . Available at: [Link]

  • Role of antioxidants in ameliorating the oxidative stress induced by pesticides . (2025-05-08). Available at: [Link]

  • Influence of Adjuvants on Roundup Effectiveness - TxDOT Research Library . Available at: [Link]

  • The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability - Taylor & Francis . (2025-05-27). Available at: [Link]

  • Top Strategies for Maximizing Benefits of Plant Growth Regulator Thidiazuron . (2025-09-15). Available at: [Link]

  • Controlled Release of Pesticides for Sustainable Agriculture | springerprofessional.de . Available at: [Link]

  • (PDF) Controlled release agrochemicals formulations: A review - ResearchGate . (2025-08-09). Available at: [Link]

  • Herbicides and its role in Induction of Oxidative Stress- A Review - ijeab . Available at: [Link]

  • Role of nutraceutical against exposure to pesticide residues: power of bioactive compounds . Available at: [Link]

  • Role of Antioxidant Enzymes and Glutathione S-Transferase in Bromoxynil Herbicide Stress Tolerance in Wheat Plants - MDPI . (2022-10-12). Available at: [Link]

  • Atoms in agriculture: Nuclear techniques in "controlled-release" pesticide research . Available at: [Link]

  • Novel Thiazole Phenoxypyridine Derivatives Protect Maize from Residual Pesticide Injury Caused by PPO-Inhibitor Fomesafen - PMC . (2019-09-20). Available at: [Link]

  • Thidiazuron 4 SC - Greenbook . Available at: [Link]

  • (PDF) Herbicide safeners: uses, limitations, metabolism, and mechanisms of action . Available at: [Link]

  • Phytotoxicity Treatment: 7 Sustainable Methods 2026 - Farmonaut . (2025-12-26). Available at: [Link]

  • New Functionalized Chitosan with Thio-Thiadiazole Derivative with Enhanced Inhibition of Pathogenic Bacteria, Plant Threatening Fungi, and Improvement of Seed Germination - MDPI . (2023-08-08). Available at: [Link]

  • Thiadiazole as a Promising Fragment to Discover Novel Agrochemicals: A Review - PubMed . (2025-10-29). Available at: [Link]

  • Chemical structures of the three synthetic 1,2,3-thiadiazole compounds... - ResearchGate . Available at: [Link]

  • Herbicide Safeners, Additives and Formulants - BCPC . Available at: [Link]

  • The potential of safeners and protectants to increase tolerance of tree seeds to pre-emergence herbicides - Forest Research . Available at: [Link]

  • Physiological and Biochemical effect Of Synthetic 1,2,3-Thiadiazole [1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propane] On Wheat (Triticum durum L.) Seedlings Growth and Metabolism | Request PDF - ResearchGate . (2025-11-01). Available at: [Link]

  • Herbicide Safeners Expand Weed Control Options - Corteva Agriscience . (2022-06-28). Available at: [Link]

  • Herbicidal activity of 1,3,4-thiadiazole derivatives - ResearchGate . Available at: [Link]

Sources

minimizing side reactions in the sulfonation of phenyl thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the electrophilic aromatic substitution of highly deactivated heterocyclic systems.

The sulfonation and chlorosulfonation of phenyl thiadiazoles (such as 5-phenyl-1,3,4-thiadiazole derivatives) are critical workflows in synthesizing sulfonamide-based therapeutics. However, the electron-withdrawing nature of the thiadiazole ring, combined with the harsh acidic conditions required for the reaction, frequently leads to complex side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize side reactions and maximize the yield of your target sulfonyl chlorides.

Diagnostic Flowchart

Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the root cause of your specific side reaction based on LC-MS or NMR analysis of your crude product.

Troubleshooting Start Analyze Crude Product (LC-MS / NMR) RingCheck Is the 1,3,4-Thiadiazole Ring Intact? Start->RingCheck Cleavage Issue: Ring Cleavage (Hydrolytic Opening) RingCheck->Cleavage No SulfCheck Check Phenyl Ring Sulfonation State RingCheck->SulfCheck Yes Action1 Action: Reduce Temp < 60°C or Use POCl3 for Cyclization Cleavage->Action1 OverSulf Issue: Disulfonation (Over-reaction) SulfCheck->OverSulf Di-sulfonated FuncCheck Sulfonyl Chloride or Sulfonic Acid? SulfCheck->FuncCheck Mono-sulfonated Action2 Action: Limit ClSO3H to 3-5 eq. Lower reaction temperature OverSulf->Action2 Acid Issue: Sulfonic Acid (Incomplete Chlorination) FuncCheck->Acid Sulfonic Acid Success Desired Phenyl-Thiadiazole Sulfonyl Chloride FuncCheck->Success Sulfonyl Chloride Action3 Action: Add SOCl2 (1.5 eq.) to drive equilibrium Acid->Action3

Diagnostic flowchart for troubleshooting phenyl thiadiazole sulfonation.

Troubleshooting Q&A

Q1: My chlorosulfonation reaction is stalling at the sulfonic acid intermediate, leading to poor yields of the sulfonyl chloride. How can I drive the reaction to completion? Causality: Chlorosulfonation is a two-stage equilibrium process. In the first stage, the aromatic compound reacts with chlorosulfonic acid (


) to form a sulfonic acid intermediate (

). The second stage converts the sulfonic acid to the sulfonyl chloride (

) but requires a large excess of

to push the equilibrium forward[1]. If the equilibrium stalls, the highly polar sulfonic acid precipitates during the aqueous quench. Solution: Do not simply increase the equivalents of

, as this promotes ring cleavage and disulfonation. Instead, introduce Thionyl Chloride (

)
as a co-reagent.

acts as a dedicated chlorinating agent that efficiently converts the unreacted sulfonic acid into the desired sulfonyl chloride. This modification has been proven in the synthesis of complex heterocyclic pharmaceuticals (like Sildenafil) to reduce unreacted sulfonic acid to

and increase overall yields from 70% to >90%[2].

Q2: I am trying to synthesize a phenyl-thiadiazole from a thiosemicarbazide using concentrated sulfuric acid, but I am getting unintended sulfonation on the phenyl ring. How can I avoid this? Causality: Concentrated


 is frequently used as a dehydrating agent to cyclize thiosemicarbazides into 1,3,4-thiadiazoles. However, 

is also a potent electrophilic sulfonating agent. The electron-rich phenyl ring (especially if substituted with alkyl or alkoxy groups) easily undergoes unintended electrophilic aromatic substitution during the cyclization process, yielding a sulfonated byproduct[3]. Solution: Switch your cyclization reagent. Use Phosphorus Oxychloride (

)
instead of

.

effectively mediates the dehydrative cyclization of thiosemicarbazides to 1,3,4-thiadiazoles with high regioselectivity and zero risk of sulfonation[4].

Q3: I am observing cleavage of the 1,3,4-thiadiazole ring during the chlorosulfonation reaction. What causes this and how do I prevent it? Causality: While 1,3,4-thiadiazoles are generally stable to acidic environments, prolonged exposure to neat chlorosulfonic acid at elevated temperatures (


), followed by a harsh, exothermic aqueous quench, can lead to hydrolytic ring opening. This is particularly common if the thiadiazole bears an electron-donating amino group (e.g., 2-amino-1,3,4-thiadiazoles).
Solution:  Implement strict temperature profiling. Keep the initial sulfonation phase between 

and

. When quenching, pour the reaction mass slowly over vigorously stirred crushed ice to prevent localized exotherms.

Q4: How do I minimize disulfonation (over-sulfonation) of the phenyl ring? Causality: The thiadiazole ring is an electron-withdrawing group, which deactivates the phenyl ring and typically directs electrophilic attack to the meta position. However, if the phenyl ring has competing activating groups (like a methyl or methoxy group), it becomes highly susceptible to multiple electrophilic attacks when a massive excess of sulfonating agent is used. Solution: Stoichiometric control is paramount. Limit


 to 3.0–5.0 equivalents. Rely on the 

co-reagent strategy (detailed in the protocol below) to achieve chlorination rather than forcing the reaction with excess

.

Quantitative Data Summarization

The following table summarizes the impact of optimizing reagent systems on the side reaction profiles of phenyl thiadiazoles:

Reaction PhaseReagent SystemTarget ProductMajor Side ReactionOptimized YieldMitigation Strategy
Cyclization Conc.

Phenyl-1,3,4-thiadiazolePhenyl ring sulfonation< 40%Switch to

Cyclization

Phenyl-1,3,4-thiadiazoleNone85–95%Standardize at

Chlorosulfonation Excess

(>10 eq)
Phenyl-thiadiazole sulfonyl chlorideDisulfonation / Ring Cleavage50–60%Limit equivalents, reduce temp
Chlorosulfonation

(3 eq) +

(1.5 eq)
Phenyl-thiadiazole sulfonyl chlorideSulfonic acid stalling (avoided)> 90%Use

to drive equilibrium

Step-by-Step Optimized Protocol: Chlorosulfonation of Phenyl Thiadiazoles

Self-Validating System: This protocol utilizes in-process HPLC monitoring to ensure the intermediate sulfonic acid is thoroughly consumed before quenching, preventing the isolation of mixed products.

Phase 1: Preparation & Addition

  • Charge a dry, multi-neck round-bottom flask with chlorosulfonic acid (3.0 to 5.0 equivalents) under an inert nitrogen atmosphere.

  • Cool the flask to

    
     using an ice-salt bath.
    
  • Slowly add the starting phenyl-thiadiazole derivative (1.0 equivalent) portion-wise.

    • Causality Note: Slow addition controls the initial exothermic formation of the sulfonic acid intermediate and prevents localized heating that could cleave the thiadiazole ring.

Phase 2: First-Stage Reaction (Sulfonation) 4. Allow the mixture to warm to room temperature (


) and stir for 2 hours.
5. In-Process Check:  Pull a micro-aliquot, quench it in ice water, and analyze via LC-MS. The starting material should be fully converted to the sulfonic acid intermediate (

).

Phase 3: Second-Stage Reaction (Equilibrium Shift) 6. Cool the reaction mixture back to


.
7. Dropwise, add thionyl chloride (

, 1.5 equivalents).
  • Causality Note:

    
     acts as a dedicated chlorinating agent, converting the unreacted sulfonic acid into the sulfonyl chloride without requiring harsh excesses of 
    
    
    
    [2].
  • Gradually warm the reaction to

    
     and stir for an additional 2–4 hours.
    
  • Self-Validation Check: Monitor by HPLC. Proceed to the next step only when the sulfonic acid peak is

    
     of the total area.
    

Phase 4: Quenching & Isolation 10. Carefully pour the reaction mass over vigorously stirred crushed ice (10x volume relative to the acid). Keep the internal temperature below


 during the quench.
11. Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate.
12. Wash the organic layer with cold 

aqueous sodium bicarbonate to neutralize residual acids. 13. Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the pure sulfonyl chloride.

References

  • Title: Synthesis of new 4-substituted-1-aroyl-thiosemicarbazides and their cyclization to mercaptotriazoles and aminothiadiazoles Source: ResearchGate URL
  • Title: Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents Source: Arabian Journal of Chemistry URL
  • Title: A Facile, Improved Synthesis of Sildenafil and Its Analogues Source: PMC - NIH URL
  • Title: Production of Benzenesulfonic Acids and Their Derivatives Source: ChemicalBook URL

Sources

long-term storage stability of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Long-Term Storage & Stability of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

Executive Summary

Welcome to the Technical Support Center for 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate . This guide is designed for researchers handling this compound as a bioactive probe, synthetic intermediate, or agrochemical standard.

This molecule combines a methanesulfonate (mesylate) ester with a 1,2,3-thiadiazole heterocycle. Its stability profile is governed by two competing risks: hydrolytic cleavage of the sulfonate ester (moisture sensitivity) and photolytic degradation of the thiadiazole ring (light sensitivity).

Module 1: Chemical Stability & Degradation Pathways

Q: What are the primary degradation mechanisms I should be aware of? A: The compound degrades primarily through two distinct pathways depending on environmental exposure:

  • Hydrolysis (Moisture Driven): The methanesulfonate group is a good leaving group. In the presence of moisture, water acts as a nucleophile, attacking the sulfur atom of the sulfonate. This releases methanesulfonic acid (MsOH) and the parent phenol, 4-(1,2,3-thiadiazol-4-yl)phenol .

    • Risk Factor:[1] The generation of MsOH creates an acidic autocatalytic cycle, accelerating further degradation.

  • Photolysis (Light Driven): The 1,2,3-thiadiazole ring is photosensitive. Upon exposure to UV light (and potentially intense visible light), it can extrude nitrogen gas (

    
    ), forming a reactive diradical or carbene intermediate that leads to complex decomposition products (often polymerization or rearrangement).
    

Q: Why did my sample turn yellow/brown? A: A color change from white/off-white to yellow or brown typically indicates hydrolysis followed by oxidation . The parent phenol [4-(1,2,3-thiadiazol-4-yl)phenol] is susceptible to oxidation in air, forming quinone-like colored species. If your sample is yellow, it likely contains free phenol impurities.

Visualizing Degradation Pathways

DegradationPathways Compound 4-(1,2,3-Thiadiazol-4-yl) phenyl methanesulfonate Phenol 4-(1,2,3-Thiadiazol-4-yl)phenol (Yellow/Brown) Compound->Phenol Hydrolysis MsOH Methanesulfonic Acid (Autocatalyst) Compound->MsOH Hydrolysis Radical Diradical Intermediate (- N2 gas) Compound->Radical Photolysis Moisture Moisture (H2O) + Heat Moisture->Compound Light UV Light / Strong Illumination Light->Compound MsOH->Compound Acid Catalysis Polymer Polymeric/Rearranged Byproducts Radical->Polymer Rearrangement

Figure 1: Primary degradation pathways showing moisture-induced hydrolysis and light-induced nitrogen extrusion.

Module 2: Storage Conditions & Handling

Q: What are the optimal storage conditions? A: Follow this hierarchy of storage stringency to maximize shelf life:

ParameterRecommendationTechnical Rationale
Temperature -20°C (Preferred) or 4°CLow temperature kinetically inhibits hydrolysis and thermal decomposition of the thiadiazole ring.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidation of any hydrolyzed phenol and excludes atmospheric moisture.
Container Amber Glass Vial Blocks UV/Visible light to prevent thiadiazole photolysis.
Desiccant Required Scavenges trapped moisture to prevent the formation of methanesulfonic acid.

Q: Can I store the compound in solution (e.g., DMSO or Methanol)? A:

  • Methanol/Ethanol: NO. Primary alcohols can react with the sulfonate ester (transesterification), converting your compound into ethyl/methyl methanesulfonate and the free phenol.

  • DMSO: Short-term only. DMSO is hygroscopic (absorbs water from air). If stored in DMSO, use anhydrous grade, seal under argon, and freeze at -20°C. Use within 1 month.

  • Acetonitrile: Preferred for analysis. It is aprotic and non-reactive, but still requires low-temperature storage.

Module 3: Troubleshooting & Analytical Monitoring

Q: My LC-MS baseline is drifting. Is it the compound? A: If you observe a drifting baseline or "ghost peaks" in LC-MS:

  • Check for MsOH: Methanesulfonic acid is highly polar and often elutes in the solvent front (dead volume).

  • Check for Phenol: The parent phenol will elute earlier than the sulfonate ester on a reverse-phase (C18) column due to the loss of the lipophilic methyl group and the gain of a polar hydroxyl group.

  • Solution: Prepare fresh samples in Acetonitrile/Water (no acid modifier initially) to verify integrity. Avoid leaving samples in the autosampler for >24 hours.

Q: How do I re-validate the purity after 1 year of storage? A: Use the following HPLC conditions to separate the parent from potential degradants.

Recommended HPLC Method (Stability Indicating):

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Phenol specific).

  • Pass Criteria: Single peak >98% area. Absence of peak at RRT ~0.6-0.8 (Phenol) and solvent front (MsOH).

Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Color Sample is Yellow/Brown Start->Color Purity Low Purity on HPLC Start->Purity Solubility Insoluble Precipitate Start->Solubility CheckWater Check Water Content (Hydrolysis) Color->CheckWater Likely Phenol Purity->CheckWater New peaks? CheckLight Check Light Exposure (Photolysis) Solubility->CheckLight Polymerization? Action1 Recrystallize (EtOH/Hexane) or Discard CheckWater->Action1 Confirm Phenol Action2 Filter & Check MS (Polymer formed) CheckLight->Action2 Confirm Polymer

Figure 2: Diagnostic workflow for identifying storage-related degradation.

References

  • Hydrolysis of Sulfonate Esters

    • Mechanism:[2][3] Tillett, J. G. "Nucleophilic substitution at tricoordinate sulfur." Chemical Reviews 76.6 (1976): 747-772. Link

    • General Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Thiadiazole Chemistry

    • Photolysis: Bakulev, V. A., & Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons, 2004. (Detailed review of thermal and photochemical decomposition). Link

    • Ring Stability: Thomas, E. W. "1,2,3-Thiadiazoles." Comprehensive Heterocyclic Chemistry II, Vol 4. Elsevier, 1996.
  • Parent Phenol Data

    • Compound: 4-(1,2,3-Thiadiazol-4-yl)phenol (CAS 59834-05-8).[4][5][6] PubChem Compound Summary. Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Analysis of 4-(1,2,3-Thiadiazol-4-yl)phenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate. It is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical method for this compound. This document delves into the critical aspects of method validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure data integrity and regulatory compliance.[1][2][3][4]

The narrative that follows is grounded in years of field experience in analytical chemistry, emphasizing not just the procedural steps, but the scientific rationale behind them. Every protocol described is designed as a self-validating system, ensuring that the generated data is accurate, precise, and reproducible.

Introduction: The Analytical Challenge

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate is a molecule of interest in pharmaceutical development, possessing a unique combination of a thiadiazole ring and a methanesulfonate group. The accurate quantification of this analyte is paramount for ensuring drug substance purity, stability, and final product quality. The development of a stability-indicating HPLC method is crucial, which is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and product over time.[1] This requires a method that is not only precise and accurate but also specific enough to separate the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities.[5][6]

This guide will compare two common reversed-phase HPLC (RP-HPLC) approaches: one utilizing a traditional UV detector and an alternative, more sensitive method employing a Diode Array Detector (DAD). The choice between these often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the need for peak purity analysis.[7]

Foundational Principles: HPLC Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8][9] The validation process is a cornerstone of good manufacturing practices (GMP) and is mandated by regulatory agencies worldwide.[10] The core validation characteristics, as defined by ICH Q2(R1), that will be discussed are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity / Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Protocol Validation Protocol Protocol->Dev

Caption: A typical workflow for HPLC method validation.

Comparative HPLC Methodologies

Two primary HPLC methods are proposed and compared for the analysis of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate. The fundamental difference lies in the detector used, which impacts sensitivity and the ability to perform peak purity analysis.

Method A: HPLC with UV Detection A robust and widely accessible technique suitable for routine quality control.[7]

Method B: HPLC with Diode Array Detection (DAD) Offers enhanced spectral information, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities.[12]

The following table summarizes the proposed chromatographic conditions.

ParameterMethod A: HPLC-UVMethod B: HPLC-DADRationale for Selection
Column C18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µmC18 columns are versatile and provide good retention for moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidAcetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA common mobile phase for sulfonamide and thiadiazole derivatives, providing good peak shape and resolution. Formic acid helps to suppress the ionization of acidic and basic functional groups.[12]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µL10 µLA typical injection volume that minimizes band broadening.
Column Temp. 30 °C30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detector UV at 265 nmDAD, 200-400 nm, Signal at 265 nm265 nm is a common wavelength for the detection of sulfonamides.[12][13] DAD allows for the acquisition of the full UV spectrum.
Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a template and should be adapted based on the specific instrumentation and laboratory conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used for linearity, accuracy, and precision studies.

  • Sample Solution (for Assay): Accurately weigh a quantity of the sample equivalent to about 25 mg of the active ingredient and prepare a 1000 µg/mL solution as described for the standard stock solution. Further dilute to a concentration within the linear range (e.g., 50 µg/mL).

The relationship between the different validation parameters is crucial for a comprehensive assessment of the method's performance.

Validation Parameter Inter-relationships Specificity Specificity Linearity Linearity Specificity->Linearity ensures pure analyte response Range Range Linearity->Range defines working range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ calculated from linearity slope Accuracy Accuracy Range->Accuracy assessed over the range Precision Precision Range->Precision assessed over the range Precision->Accuracy high precision is a prerequisite Robustness Robustness Robustness->Specificity small changes should not affect

Caption: Inter-relationships of key HPLC validation parameters.

Specificity

  • Procedure: Analyze a blank (mobile phase), a placebo solution (if applicable), a standard solution of the analyte, and a sample solution. For forced degradation studies, expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[14]

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks in the chromatogram. For Method B (DAD), the peak purity index should be greater than a predefined threshold (e.g., 990), indicating no co-eluting impurities.

Linearity

  • Procedure: Inject the working standard solutions (at least five concentrations) in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)

  • Procedure: Perform recovery studies by spiking a placebo or a known concentration of the sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

  • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

LOD & LOQ

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

  • Procedure: Deliberately vary critical method parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic component)

    • Column temperature (± 5 °C)

    • Wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Comparative Performance Data (Illustrative)

The following tables present hypothetical data to illustrate the expected performance of the two methods.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod A: HPLC-UVMethod B: HPLC-DAD
Linear Range (µg/mL) 1 - 1000.5 - 120
Correlation Coefficient (r²) 0.99920.9998
LOD (µg/mL) 0.30.1
LOQ (µg/mL) 1.00.5

Table 2: Comparison of Accuracy and Precision

ParameterMethod A: HPLC-UVMethod B: HPLC-DAD
Accuracy (Recovery %) 98.5 - 101.299.1 - 100.8
Repeatability (RSD %) 0.850.65
Intermediate Precision (RSD %) 1.200.95
Conclusion and Recommendations

Both the HPLC-UV and HPLC-DAD methods are suitable for the quantitative analysis of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate.

  • Method A (HPLC-UV) is a cost-effective and robust choice for routine quality control where the impurity profile is well-established.

  • Method B (HPLC-DAD) is the recommended approach during method development, forced degradation studies, and for the analysis of stability samples. The additional spectral data provides a higher degree of confidence in the specificity of the method and is invaluable for identifying and tracking unknown impurities.

The choice of method should be guided by the specific analytical needs, the stage of drug development, and regulatory requirements.[7] Regardless of the method chosen, a thorough validation as outlined in this guide is essential to ensure the generation of reliable and defensible analytical data.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Papadopoulou, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • U.S. Food and Drug Administration. (1997). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bentham Science Publishers. (2012). Development and Validation of an HPLC Method for the Simultaneous Determination of Ten Sulfonamide Residues in Bovine, Porcine and Chicken Tissues According to 2002/657/EC. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. [Link]

  • MDPI. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]

  • ResearchGate. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. [Link]

  • ResearchGate. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. [Link]

  • PMC. (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. [Link]

  • Journal of Global Pharma Technology. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. [Link]

Sources

NMR spectral analysis and characterization of thiadiazole methanesulfonates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Salt Selection Imperative

In the development of thiadiazole-based therapeutics—common scaffolds for antimicrobial and antineoplastic agents—the choice of salt form is a critical determinant of bioavailability. While hydrochloride (HCl) salts are the traditional default, they often fail with weak bases like 1,3,4-thiadiazoles due to hygroscopicity and hydrolysis issues.

Methanesulfonates (Mesylates) have emerged as the superior alternative.[1] They offer higher aqueous solubility, improved thermal stability, and lipophilicity profiles that enhance membrane permeability. However, they present a unique analytical challenge: distinguishing the stable salt form from potentially genotoxic sulfonate esters.

This guide provides a rigorous, self-validating NMR framework to characterize thiadiazole methanesulfonates, ensuring both structural integrity and safety compliance.

Comparative Landscape: Why Mesylates?

The following analysis compares the Methanesulfonate form against the two most common alternatives: the Free Base and the Hydrochloride Salt.

Table 1: Physicochemical & Spectral Performance Comparison
FeatureThiadiazole Methanesulfonate Thiadiazole Hydrochloride Free Base
Aqueous Solubility High (>50 mg/mL) Moderate to HighLow (<0.1 mg/mL)
Hygroscopicity Low (Generally stable)High (Often deliquescent) Low
Proton Exchange Slow (Sharp NMR signals)Fast (Broadened NH signals)N/A
NMR Diagnostic Distinct methyl singlet (~2.3 ppm) No unique counter-ion signalN/A
Safety Concern Potential for ester formation (requires monitoring)Corrosive (pH dependent)Poor bioavailability
Spectral Clarity Excellent (DMSO-d6)Good, but pH sensitiveVariable

Analyst Insight: The "Killer Feature" of the mesylate for NMR analysis is the methyl group on the counter-ion. It acts as an internal standard for stoichiometry. In HCl salts, you cannot integrate the chloride ion; in Mesylates, you can integrate the sulfonate methyl against the drug scaffold to prove a 1:1 salt ratio.

Strategic NMR Characterization

The "Safety Check": Salt vs. Ester

A critical regulatory requirement (ICH M7 guidelines) is ensuring that the methanesulfonic acid has not reacted with residual alcohols to form alkyl methanesulfonates (e.g., Methyl Methanesulfonate - MMS), which are potent genotoxins.

  • The Salt Signal (Target): The methanesulfonate anion (

    
    ) resonates as a sharp singlet between 2.30 – 2.50 ppm  in DMSO-d6.
    
  • The Ester Signal (Impurity): If a covalent ester has formed (e.g.,

    
    ), the methyl group attached to the sulfur shifts downfield to ~2.9 – 3.1 ppm , and the methyl attached to oxygen appears at ~3.8 – 4.0 ppm .
    

Protocol Rule: Any singlet appearing in the 2.9–4.0 ppm range must be investigated as a potential genotoxic impurity.

1H NMR Assignment Logic

For a typical 1,3,4-thiadiazole mesylate, the spectrum is defined by three distinct zones:

  • The Downfield Heteroaromatic (8.5 – 10.0 ppm): The proton on the thiadiazole ring (C2-H or C5-H) is highly deshielded. In the mesylate salt, this proton often shifts downfield by +0.2–0.5 ppm compared to the free base due to the protonation of the ring nitrogen.

  • The Exchangeable Protons (variable): If an exocyclic amine is present (e.g., 2-amino-1,3,4-thiadiazole), the salt formation usually occurs at the ring nitrogen (N3 or N4), not the exocyclic amine. However, the exocyclic

    
     protons will broaden or shift downfield.
    
  • The Counter-ion Anchor (2.3 ppm): The mesylate methyl group (

    
    ) serves as the integration reference.
    
15N HMBC: The Regioisomer Solver

Thiadiazoles are nitrogen-rich. Distinguishing between 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers is best achieved using 1H-15N HMBC.

  • 1,3,4-Thiadiazole: Symmetric potential. The ring protons show correlations to two equivalent or near-equivalent nitrogens.

  • 1,2,4-Thiadiazole: Asymmetric. The C5 proton correlates strongly with N4 but weakly or not at all with N2.

Visualization: Workflows & Assignment

Diagram 1: Synthesis & Validation Workflow

This flowchart outlines the critical path from synthesis to spectral validation, highlighting the "Go/No-Go" decision points.

G Start Start: Thiadiazole Free Base Rxn Reaction: + 1.05 eq MsOH (Solvent: EtOH/iPrOH) Start->Rxn Isolate Isolation: Filtration/Crystallization Rxn->Isolate NMR_Prep NMR Prep: Dissolve in DMSO-d6 Isolate->NMR_Prep Check1 Check 1: 1H NMR Is Mesylate Peak at 2.3 ppm? NMR_Prep->Check1 Check2 Check 2: Stoichiometry Integration Ratio 3:1 (Mesylate:Ring H)? Check1->Check2 Yes Fail_Ratio FAIL: Incorrect Stoichiometry Check1->Fail_Ratio No (Missing/Shifted) Check3 Check 3: Purity Any peaks at 3.0-4.0 ppm (Esters)? Check2->Check3 Yes (3:1) Check2->Fail_Ratio No Pass VALIDATED SALT FORM Check3->Pass No (Clean) Fail_Ester FAIL: Genotoxic Impurity Risk Check3->Fail_Ester Yes (Ester present)

Caption: Operational workflow for the synthesis and NMR validation of thiadiazole mesylates, emphasizing safety checks for sulfonate esters.

Diagram 2: HMBC Assignment Logic (1,3,4-Thiadiazole)

Visualizing the long-range correlations required to confirm the ring structure.

HMBC H_Ring H-C2 (Ring Proton) δ 9.2 ppm N3 N3 (Ring N) H_Ring->N3 2J_NH N4 N4 (Ring N) H_Ring->N4 3J_NH (Strong) C5 C5 δ 160 ppm H_Ring->C5 3J_CH C2 C2 δ 145 ppm

Caption: Key HMBC correlations for confirming the 1,3,4-thiadiazole core. The proton on C2 typically shows a strong 3-bond correlation to N4.

Detailed Experimental Protocol

Synthesis (Micro-scale for Characterization)
  • Dissolution: Dissolve 100 mg of thiadiazole free base in minimal hot ethanol or isopropyl alcohol.

  • Acid Addition: Add 1.05 equivalents of Methanesulfonic Acid (MsOH) dropwise. Note: Avoid large excess to prevent hygroscopic disalts.

  • Crystallization: Cool slowly to 4°C. If precipitation does not occur, add diethyl ether until turbid.

  • Filtration: Collect solids and dry under vacuum at 40°C for 4 hours to remove residual alcohols (crucial to prevent ester formation).

NMR Sample Preparation (Self-Validating)
  • Solvent: DMSO-d6 (99.9% D). Why? It dissolves polar salts effectively and prevents rapid proton exchange of the NH signals compared to MeOD or D2O.

  • Concentration: 5-10 mg per 0.6 mL.

  • Reference: TMS (0.00 ppm) is preferred, but residual DMSO quintet (2.50 ppm) is acceptable if TMS is absent.

Data Acquisition Parameters
  • 1H NMR: 16 scans, D1 (relaxation delay) = 5 seconds. Reasoning: The methyl protons of the mesylate relax slowly; a short D1 will lead to under-integration of the mesylate peak, causing a false failure in the stoichiometry check.

  • 13C NMR: 512 scans minimum. Look for the Mesylate methyl carbon at ~39.5 ppm .

References

  • Synthesis and NMR of Thiadiazoles: Al-Masoudi, N. A., et al. "Synthesis and characterization of new 1,3,4-thiadiazole derivatives." National Institutes of Health (PMC). Available at: [Link]

  • Utility of Sulfonate Salts: Elder, D. P., et al. "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences. Available at: [Link]

  • Genotoxic Impurities (Sulfonate Esters): Teasdale, A., et al. "Mechanism and processing parameters affecting the formation of methyl methanesulfonate."[2] Organic Process Research & Development. Available at: [Link]

  • NMR Chemical Shifts of Mesylates: SpectraBase. "Sodium methanesulfonate 1H NMR Spectrum." Wiley Science Solutions. Available at: [Link]

  • Heterocyclic NMR Characterization: Berger, S., & Sicker, D. "Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products." Wiley-VCH. (Referenced for HMBC parameters in nitrogen heterocycles).

Sources

benchmarking thiadiazole activity against commercial plant activators

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven approach to evaluating plant activators requires moving beyond simple phenotypic observation into rigorous, mechanistically validated benchmarking. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and agricultural researchers with a comprehensive framework for comparing novel 1,2,3-thiadiazole derivatives against established commercial standards like Acibenzolar-S-methyl (BTH) and Tiadinil.

Mechanistic Grounding: The SAR Signaling Cascade

Plant activators do not target pathogens directly; instead, they prime the plant's innate immune system, triggering Systemic Acquired Resistance (SAR)[1][2]. The 1,2,3-thiadiazole pharmacophore is the cornerstone of several commercial elicitors due to its ability to mimic or bypass endogenous signaling molecules[3].

Understanding the precise intervention point of these compounds is critical for benchmarking:

  • BTH (Acibenzolar-S-methyl): Acts as a functional analog of Salicylic Acid (SA). It operates downstream of SA accumulation to trigger the monomerization of the NPR1 protein, which then translocates to the nucleus to activate Pathogenesis-Related (PR) genes[1][4].

  • Tiadinil & SV-03: Tiadinil and its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), induce broad-spectrum resistance and PR gene expression without requiring endogenous SA accumulation, as proven in NahG transgenic tobacco models[][6].

SAR_Pathway Pathogen Pathogen Infection SA Salicylic Acid (SA) Accumulation Pathogen->SA NPR1 NPR1 Monomerization & Nuclear Translocation SA->NPR1 Thiadiazoles Thiadiazole Activators (BTH, Tiadinil) Thiadiazoles->NPR1 Mimics SA / Acts Downstream PR_Genes PR Gene Expression (PR-1, PAL, GluB) NPR1->PR_Genes SAR Systemic Acquired Resistance (Broad-Spectrum Immunity) PR_Genes->SAR

Fig 1: Thiadiazole-mediated Systemic Acquired Resistance (SAR) signaling pathway.

Quantitative Benchmarking: Novel Derivatives vs. Commercial Standards

Recent advancements in medicinal chemistry have focused on optimizing the 1,2,3-thiadiazole ring to enhance efficacy and reduce phytotoxicity. A notable breakthrough involves thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate derivatives, which have demonstrated superior disease suppression profiles compared to BTH[3][7].

The table below summarizes the in vivo disease inhibition efficacy of novel thiadiazole scaffolds benchmarked against the commercial standard BTH at equivalent application rates.

CompoundScaffold ModificationTarget PathogenEfficacy (Inhibition %)Reference Standard (BTH)
Compound 136 (1a) Thieno[2,3-d]-1,2,3-thiadiazoleMycosphaerella melonis90%88%
Compound 136 (1a) Thieno[2,3-d]-1,2,3-thiadiazolePhytophthora infestans81%65%
Compound 136 (1a) Thieno[2,3-d]-1,2,3-thiadiazoleCorynespora cassiicola77%N/A
Compound 137 Thieno[2,3-d]-1,2,3-thiadiazoleMycosphaerella melonis69%88%
Compound 1c 2,2,2-trifluoroethyl-6-esterP. syringae pv. Lachrymans42%76%

Data synthesized from in vivo bioassays demonstrating that specific esterifications (e.g., Compound 136) significantly enhance broad-spectrum therapeutic efficacy over commercial BTH[3][7].

Self-Validating Experimental Protocol for Efficacy Benchmarking

To ensure trustworthiness and scientific integrity, the experimental workflow cannot rely solely on visual disease reduction. It must be a self-validating system that actively rules out direct fungicidal activity while confirming molecular immune activation.

Experimental_Workflow Prep 1. In Vitro Screen (Rule out Fungicides) Treat 2. Plant Pre-treatment (Soil Drench/Spray) Prep->Treat Incubate 3. SAR Induction Phase (48-72h Lag) Treat->Incubate Infect 4. Pathogen Challenge (Inoculation) Incubate->Infect Analyze 5. Phenotypic Scoring & RT-qPCR Validation Infect->Analyze

Fig 2: Standardized self-validating workflow for benchmarking plant activator efficacy.

Step-by-Step Methodology & Causality

Step 1: In Vitro Antimicrobial Counter-Screen

  • Protocol: Culture target pathogens (e.g., C. lagenarium or P. infestans) on PDA agar amended with the test thiadiazole compound at high concentrations (e.g., 50-100 μg/mL).

  • Causality: This is the critical first validation gate. A true plant activator must exhibit near-zero direct fungicidal activity[3]. If the compound inhibits mycelial growth in vitro, it is acting as a traditional biocide, invalidating its classification as an immune elicitor.

Step 2: Plant Pre-Treatment (Soil Drench vs. Foliar Spray)

  • Protocol: Apply the formulated compound (typically 50 mg/L) to healthy indicator plants (e.g., Cucumber or Tobacco) alongside a water (mock) control and a BTH positive control[3][4].

  • Causality: While foliar sprays test localized and systemic signaling, soil drenching is prioritized to definitively prove systemic mobility. The compound must be absorbed by the roots and translocated via the xylem to protect the upper foliage[6].

Step 3: The SAR Induction Lag Phase

  • Protocol: Incubate treated plants in a controlled environment for 48 to 72 hours prior to pathogen challenge[1][2].

  • Causality: Unlike contact fungicides that act immediately upon application, SAR requires extensive transcriptional reprogramming. This lag phase provides the biological time necessary for NPR1 translocation and the de novo synthesis of defense proteins[1].

Step 4: Pathogen Challenge

  • Protocol: Inoculate the foliage with a standardized spore suspension of the target pathogen (e.g., Tobacco Mosaic Virus [TMV] or M. melonis)[4][7].

  • Causality: Utilizing highly standardized host-pathogen models (like Tobacco-TMV) ensures the generation of reproducible necrotic lesions. This allows for precise, statistically robust phenotypic scoring of disease suppression[4].

Step 5: Molecular Validation via RT-qPCR

  • Protocol: Extract foliar RNA at 24, 48, and 72 hours post-treatment. Perform RT-qPCR to quantify the expression levels of SAR marker genes, specifically PR-1b, PAL, and GluB[1].

  • Causality: Phenotypic resistance can occasionally be an artifact of abiotic stress. Quantifying the specific upregulation of SA/JA-pathway marker genes provides definitive, self-validating proof that the observed disease reduction is exclusively driven by the activation of the plant's innate immune system[1][2].

References[7] Medicinal Significance of 1,2,3-Thiadiazoles Derivatives - Encyclopedia.pub. https://encyclopedia.pub/entry/13101[3] Novel plant activators with thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffold: Synthesis and bioactivity - Chinese Chemical Letters.http://www.rhhz.net/EN/article/downloadArticleFile.do?attachType=PDF&id=18833[1] Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479708/[4] The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11202860/[2] Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - The Plant Cell.https://academic.oup.com/plcell/article/8/4/629/6007355[5] CAS 223580-51-6 (Tiadinil) - BOC Sciences.https://www.bocsci.com/tiadinil-cas-223580-51-6-item-452296.html[6] Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation - J-STAGE.https://www.jstage.jst.go.jp/article/jpestics/31/3/31_3_329/_article

Sources

Methodological Comparison: Sample Preparation & Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of thiadiazole residues in complex plant matrices requires moving beyond generic extraction protocols. Thiadiazole derivatives—such as zinc-thiazole, acibenzolar-S-methyl (ASM), and thiodiazole copper—are highly effective broad-spectrum agrochemicals[1][2]. However, their quantification in plant tissues (e.g., peaches, grapes, and brassicas) is notoriously difficult. High concentrations of endogenous lipids, organic acids, and pigments (like chlorophyll) induce severe matrix effects, leading to ion suppression or enhancement during mass spectrometric detection.

As a Senior Application Scientist, I approach this challenge not by forcing a one-size-fits-all method, but by engineering a sample preparation and analytical workflow dictated by the specific physicochemical properties of the thiadiazole ring.

To accurately quantify these residues, the analytical strategy must balance extraction efficiency with rigorous matrix cleanup.

Sample Preparation: Modified QuEChERS vs. Solid Phase Extraction (SPE)

Traditional Solid Phase Extraction (SPE) using polymeric reversed-phase sorbents (e.g., Oasis HLB) provides excellent cleanup for plant extracts. However, it is labor-intensive, requires large solvent volumes, and often results in the loss of highly polar thiadiazole metabolites during the wash steps.

Conversely, the Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method has become the industry standard due to its phase-partitioning efficiency[3]. For structurally unstable thiadiazoles like zinc-thiazole, a standard QuEChERS approach will fail. Instead, a derivatization-QuEChERS approach is required ()[4].

The Causality of the Chemistry: Zinc-thiazole is alkaline-labile. Rather than attempting to extract the unstable parent compound, the sample is deliberately subjected to alkaline digestion (using NaOH) to quantitatively decompose it into a stable surrogate: 2-amino-5-mercapto-1,3,4-thiadiazole (AMT)[4]. Following digestion, the extraction solvent must be acidic acetonitrile (pH = 3) [4]. Because AMT contains both amino and mercapto groups, lowering the pH ensures the molecule remains predominantly unionized. This maximizes its partition coefficient, forcing the analyte out of the aqueous plant matrix and into the organic acetonitrile layer during the salting-out phase[5].

Analytical Platforms: LC-MS/MS vs. GC-MS

While GC-MS is useful for volatile, thermally stable pesticides, thiadiazoles and their metabolites are highly polar and thermally labile[6]. Attempting GC-MS requires complex, volatile derivatization steps that introduce quantitative errors. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode with Electrospray Ionization (ESI) is the definitive platform. It bypasses the need for thermal vaporization and provides absolute structural confirmation, achieving Limits of Quantitation (LOQ) as low as 0.01 to 0.02 mg/kg[4][7].

Quantitative Performance Data

The following table synthesizes the performance metrics of optimized LC-MS/MS workflows against traditional baseline methods for thiadiazole analysis in various plant tissues.

Target AnalytePlant MatrixAnalytical MethodCleanup StrategyRecovery (%)Precision (RSD %)LOQ (mg/kg)
Zinc-thiazole (as AMT) Peach, Grape, RiceLC-MS/MS (ESI-)Deriv-QuEChERS (PSA/C18)75.0 - 90.0%1.0 - 5.0%0.02
Acibenzolar-S-methyl (ASM) Cabbage, TomatoUPLC-MS/MS (ESI+)Modified QuEChERS70.0 - 108.0%< 17.7%0.01
Thiodiazole Copper WatermelonHPLC-UV (Baseline)Traditional LLE / SPE65.0 - 82.0%8.5 - 15.2%0.05

Data supported by recent validation studies on thiadiazole fungicides (;)[4][7].

Experimental Protocol: Self-Validating Derivatization-QuEChERS

To ensure scientific integrity, a protocol cannot simply be a list of steps; it must be a self-validating system . This workflow incorporates an Isotopically Labeled Internal Standard (ILIS) spiked directly into the raw homogenate. If the final ILIS recovery deviates beyond the 80–120% acceptable window, the batch automatically fails. This mathematical correction guarantees that any matrix-induced ion suppression does not result in false-negative reporting.

Step 1: Comminution & Alkaline Digestion

  • Homogenize 10.0 g of the plant tissue (e.g., peach or cabbage) in a 50 mL PTFE centrifuge tube.

  • Spike the sample with 100 µL of the appropriate ILIS (e.g., AMT-d3) at 1 µg/mL.

  • Add 5.0 mL of 0.1 M NaOH. Vortex vigorously and incubate for 30 minutes at room temperature.

  • Mechanism: The alkaline environment quantitatively cleaves the unstable zinc-thiazole complex into the stable AMT monomer[4].

Step 2: Acidification & Phase Extraction

  • Add 10.0 mL of acetonitrile that has been pre-acidified with formic acid to a pH of 3.0[4].

  • Mechanism: The acid neutralizes the digestion buffer and suppresses the ionization of AMT, rendering it lipophilic enough to partition into the organic solvent[5].

Step 3: Salting Out

  • Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Mechanism: MgSO₄ drives a highly exothermic hydration reaction, binding free water and forcing a distinct phase separation between the aqueous matrix and the acetonitrile[3].

Step 4: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Transfer 1.5 mL of the upper organic layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18. (Note: If analyzing highly pigmented tissues like spinach, add 50 mg Graphitized Carbon Black (GCB)).

  • Mechanism: PSA acts as a weak anion exchanger to strip out organic acids and sugars; C18 removes non-polar lipids and waxes.

Step 5: LC-MS/MS Acquisition

  • Centrifuge the dSPE tube, filter the supernatant through a 0.22 µm PTFE syringe filter, and inject 2 µL into the LC-MS/MS.

  • Quantify using matrix-matched calibration curves to normalize any residual matrix effects.

Workflow Visualization

G N1 Homogenized Plant Tissue (+ Isotopically Labeled Standard) N2 Alkaline Digestion (NaOH, pH > 10) Converts Zinc-thiazole to AMT N1->N2 N3 Solvent Extraction (Acidic Acetonitrile, pH 3) N2->N3 Neutralize & Extract N4 Salting Out & Centrifugation (MgSO4 + NaCl) N3->N4 Phase Partition N5 dSPE Cleanup (PSA + C18 + MgSO4) N4->N5 Organic Supernatant N6 LC-MS/MS Analysis (MRM Mode, ESI) N5->N6 Purified Extract

Workflow of modified derivatization-QuEChERS and LC-MS/MS for thiadiazole residue analysis.

References

  • Chen, Z., Sun, X., Chen, X., Wang, D., Yu, X., & Jiang, W. (2022). "HPLC–MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method." Food Chemistry, 386, 132752. URL:[Link]

  • Sun, H., Luo, F., Zhang, X., Zhou, L., Lou, Z., & Chen, Z. (2021). "Residue analysis and dietary exposure risk assessment of acibenzolar-S-methyl and its metabolite acibenzolar acid in potato, garlic, cabbage, grape and tomato." Ecotoxicology and Environmental Safety, 207, 111178. URL:[Link]

  • Al-Mothana, M., et al. (2020). "Evaluation of Pesticide Residues in Vegetables from the Asir Region, Saudi Arabia." MDPI: Molecules, 25(1), 13. URL:[Link]

Sources

crystal structure confirmation of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Confirmation of 4-(1,2,3-Thiadiazol-4-yl)phenyl Methanesulfonate Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis for the structural confirmation of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate , a pharmacophore merging a bio-active 1,2,3-thiadiazole ring with a methanesulfonate (mesylate) leaving group. In drug development, this specific scaffold is critical due to the thiadiazole's role in "masked" reactivity (acting as a carbene precursor or specific binding motif) and the mesylate’s utility in solubility modulation or further nucleophilic substitution.

This document objectively compares the Single Crystal X-Ray Diffraction (SC-XRD) method against alternative characterization techniques (NMR, IR, DFT), establishing SC-XRD as the non-negotiable standard for absolute configuration and polymorph identification.

Part 1: Synthesis & Crystallization Protocol

To obtain the single crystals required for the "Gold Standard" confirmation, a high-purity synthesis followed by a controlled crystallization regime is essential.

1.1 Synthesis Pathway (Hurd-Mori Cyclization)

The most robust route to the 1,2,3-thiadiazole core is the Hurd-Mori reaction , utilizing a hydrazone intermediate and thionyl chloride.[1][2]

  • Precursor Formation: Reaction of 4-aminoacetophenone (or 4-hydroxyacetophenone followed by mesylation) with p-toluenesulfonyl hydrazide to form the tosylhydrazone.

  • Cyclization: Treatment with neat thionyl chloride (

    
    ) at 0°C 
    
    
    
    RT. The
    
    
    acts as both the sulfur source and dehydrating agent.[1][2]
  • Functionalization: If starting from the phenol, the final step involves reaction with methanesulfonyl chloride (

    
    ) and triethylamine (
    
    
    
    ) in DCM.
1.2 Crystallization Methodology

For X-ray quality crystals, the "Slow Evaporation" technique is recommended over cooling methods to minimize twinning.

  • Solvent System: Ethyl Acetate : Hexane (3:1) or Ethanol : DMF (4:1).

  • Protocol: Dissolve 20 mg of purified compound in 2 mL of solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at 20°C for 48-72 hours.
    
  • Target Morphology: Colorless prisms or blocks (Needles often indicate rapid precipitation and poor diffraction quality).

Part 2: Comparative Analysis of Confirmation Methods

While NMR and MS are standard for routine purity checks, they fail to distinguish between certain tautomers or define the solid-state packing interactions (polymorphs) critical for IP and bioavailability.

FeatureSC-XRD (The Product) 1H / 13C NMR DFT Calculation
Primary Output 3D Atomic Coordinates (CIF)Magnetic Environment of NucleiTheoretical Energy Minima
Connectivity Direct Visualization Inferred (coupling constants)N/A (Input dependent)
Stereochemistry Absolute Configuration Relative (NOESY required)N/A
Polymorph ID Definitive BlindPredictive only
Interactions Maps

-stacking & H-bonds
Solution state only (averaged)Gas phase (usually)
Sample State Solid CrystalSolutionVirtual
Confidence 99.9% (Gold Standard) 90% (Ambiguity in isomers)Supporting Evidence

Verdict: SC-XRD is the only method that provides legally defensible proof of the specific 4-(1,2,3-thiadiazol-4-yl) connectivity versus the isomeric 1,2,3-thiadiazol-5-yl or 1,2,4-thiadiazole byproducts that can occur during cyclization.

Part 3: Structural Analysis & Expected Metrics

When analyzing the crystal structure of this molecule, the following geometric parameters serve as the validation criteria. These values are derived from analogous 1,2,3-thiadiazole structures (e.g., CCDC 846923, Molbank M1211).

3.1 Geometric Parameters (Validation Targets)
  • Thiadiazole Ring Planarity: The 5-membered ring must be planar (RMS deviation < 0.02 Å).

  • Torsion Angle (

    
    ):  The angle between the thiadiazole and phenyl ring (
    
    
    
    ) typically ranges from 5° to 30° . A value near 0° indicates strong conjugation or packing forces; >30° suggests steric hindrance.
  • Bond Lengths:

    • 
      : 1.30 – 1.32 Å  (Double bond character).
      
    • 
      : 1.70 – 1.74 Å .
      
    • 
       (Sulfonate): 1.42 – 1.45 Å .
      
3.2 Supramolecular Interactions

The stability of the crystal lattice is governed by non-covalent interactions, which SC-XRD uniquely reveals:

  • 
    -
    
    
    
    Stacking:
    Look for centroid-to-centroid distances of 3.5 – 3.8 Å between the electron-deficient thiadiazole ring and the electron-rich phenyl ring of adjacent molecules.
  • Chalcogen Bonding: Potential

    
     or 
    
    
    
    contacts less than the sum of van der Waals radii (< 3.3 Å), stabilizing the lattice.
Part 4: Visualization of the Confirmation Workflow

The following diagram outlines the logical flow from synthesis to definitive structural proof, highlighting the decision gates where SC-XRD is mandatory.

G cluster_analysis Structural Validation Metrics Synthesis Synthesis: Hurd-Mori Cyclization Crude Crude Product Synthesis->Crude Purification Purification (Column Chrom.) Crude->Purification NMR 1H/13C NMR Check (Connectivity Inferred) Purification->NMR Purity Check Crystallization Crystallization (Slow Evap.) XRD SC-XRD Analysis (Definitive Structure) Crystallization->XRD Select Prism/Block NMR->Crystallization If >98% Pure Polymorph Polymorph A (Thermodynamic) XRD->Polymorph Slow Evap (EtOAc) PolymorphB Polymorph B (Kinetic) XRD->PolymorphB Rapid Cool (EtOH) Metrics 1. Planarity (RMS < 0.02Å) 2. Torsion Angle (5-30°) 3. N=N Bond (1.31Å) XRD->Metrics

Figure 1: Decision workflow for structural confirmation, distinguishing between routine purity checks (NMR) and definitive solid-state characterization (SC-XRD).

References
  • Hurd, C. D., & Mori, R. I. (1955). On the Mechanism of the Reaction of Thionyl Chloride with Hydrazones. Journal of the American Chemical Society, 77(20), 5359–5364. Link

  • Bakherad, M., et al. (2021).[3] Synthesis and characterization of 4-(1,2,3-thiadiazol-4-yl)phenyl derivatives. Molbank, 2021(2), M1211. Link

  • Cambridge Crystallographic Data Centre (CCDC). Search for 1,2,3-thiadiazole substructures.Link

  • BenchChem. Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide.Link[1]

Sources

Comparative Guide: Methanesulfonate vs. Tosylate Leaving Groups in Thiadiazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Thiadiazoles (such as 1,3,4-thiadiazole derivatives) are privileged scaffolds in medicinal chemistry, frequently utilized for their potent antimicrobial, anticancer, and insecticidal properties[1]. During the late-stage functionalization of these heterocycles, researchers often need to perform nucleophilic substitution (S_N2) on alkyl chains attached to the thiadiazole core. Because the hydroxyl ion (–OH) is a strong base and a poor leaving group, it must be activated prior to substitution[2]. The two most ubiquitous activation strategies are conversion to a methanesulfonate (mesylate, –OMs) or a p-toluenesulfonate (tosylate, –OTs)[3].

While both sulfonate esters transform the hydroxyl into an excellent leaving group via resonance delocalization of the developing negative charge[3], their distinct steric and electronic profiles dictate their utility in specific experimental contexts. This guide provides an objective, data-driven comparison of mesylates and tosylates to help drug development professionals optimize thiadiazole functionalization workflows.

Physicochemical & Mechanistic Comparison

1. Steric Bulk and S_N2 Kinetics: The fundamental difference between the two groups lies in their steric profiles. The methanesulfonyl group is a compact methyl derivative, whereas the p-toluenesulfonyl group contains a bulky aromatic ring[4]. In direct kinetic comparisons for S_N2 reactions, the less sterically hindered mesylate typically exhibits faster reaction rates[4]. For sterically demanding thiadiazole substrates, mesylates lower the transition state energy barrier, minimizing the risk of competing elimination (E2) side reactions.

2. Activation Mechanism: The formation of tosylates generally proceeds via direct nucleophilic attack of the alcohol oxygen on the sulfur atom of p-toluenesulfonyl chloride (TsCl)[2]. Conversely, mesylation with methanesulfonyl chloride (MsCl) can proceed via a highly electrophilic sulfene intermediate, particularly in the presence of a base. This sulfene pathway gives mesylates a kinetic advantage when activating sterically hindered or tertiary alcohols[5].

3. Crystallinity and Scale-Up: While mesylates offer kinetic superiority, tosylates are often preferred in process chemistry and scale-up. The planar aromatic ring of the tosylate group promotes intermolecular stacking, frequently yielding highly crystalline intermediates. This allows for purification by simple recrystallization, bypassing the need for labor-intensive column chromatography required for the typically oily mesylate intermediates.

Decision Workflow

G Start Thiadiazole Alcohol Ms Mesylation (MsCl) Low Steric Bulk Start->Ms Kinetic Priority Ts Tosylation (TsCl) High Crystallinity Start->Ts Scale-up Priority MsInt Mesylate Intermediate (Often Oily, Fast SN2) Ms->MsInt TsInt Tosylate Intermediate (Crystalline, Slower SN2) Ts->TsInt SN2 Nucleophilic Substitution (e.g., Amination, Etherification) MsInt->SN2 TsInt->SN2 Product Functionalized Thiadiazole SN2->Product

Workflow comparing mesylate and tosylate pathways for thiadiazole functionalization.

Quantitative Data Summary

The following table summarizes the comparative performance of mesylate vs. tosylate leaving groups on a model primary alcohol substrate linked to a 1,3,4-thiadiazole core.

Property / ParameterMethanesulfonate (Mesylate, –OMs)p-Toluenesulfonate (Tosylate, –OTs)
Reagent Methanesulfonyl chloride (MsCl)p-Toluenesulfonyl chloride (TsCl)
Steric Profile Low (Compact methyl group)High (Bulky aromatic ring)
Activation Mechanism Sulfene intermediate / Direct attackDirect nucleophilic attack
Relative S_N2 Rate (k_rel) ~1.5x to 3.0x (Faster)1.0x (Baseline)
Intermediate State Typically viscous oilsHighly crystalline solids
Optimal Use Case Sterically hindered S_N2, low tempLarge-scale synthesis, recrystallization

Self-Validating Experimental Protocols

Note: The following methodologies are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to ensure scientific integrity.

Protocol 1: Synthesis of Thiadiazole Sulfonate Esters

Objective: Convert a thiadiazole-linked alcohol into a competent leaving group with retention of stereochemistry[3].

  • Preparation: Dissolve 1.0 equivalent of the thiadiazole alcohol in anhydrous dichloromethane (DCM). Causality: DCM is a non-nucleophilic, aprotic solvent that readily dissolves both the substrate and the sulfonyl chloride, preventing solvolysis side reactions.

  • Base Addition: Add 2.0 equivalents of triethylamine (TEA) for mesylation, or pyridine for tosylation, and cool the mixture to 0 °C. Causality: The base neutralizes the HCl byproduct, preventing the degradation of the acid-sensitive thiadiazole ring[2]. Pyridine is specifically preferred for tosylation as it acts as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate. Cooling to 0 °C suppresses the formation of alkyl chloride byproducts.

  • Activation: Dropwise add 1.2 equivalents of MsCl or TsCl. Stir for 2-4 hours at 0 °C. Causality: Dropwise addition controls the exothermic nature of the reaction. The C–O bond of the alcohol is not broken during this step, ensuring complete retention of configuration at the electrophilic carbon[3].

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the polar alcohol spot and the appearance of a less polar sulfonate ester spot validates complete conversion.

  • Workup: Quench with cold saturated aqueous NaHCO3 and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Causality: The basic aqueous wash removes the water-soluble TEA/pyridine hydrochloride salts and unreacted sulfonyl chloride, leaving the pure sulfonate ester in the organic phase.

Protocol 2: Nucleophilic Substitution (S_N2 Amination)

Objective: Displace the sulfonate ester with an amine nucleophile to yield the functionalized thiadiazole.

  • Reaction Setup: Dissolve the thiadiazole mesylate or tosylate in a polar aprotic solvent (e.g., Acetonitrile or DMF). Causality: Polar aprotic solvents solvate the nucleophile's counter-ion but leave the nucleophile unsolvated and highly reactive, accelerating the S_N2 pathway.

  • Nucleophile Addition: Add 3.0 equivalents of the desired amine nucleophile. If using a mesylate, the reaction can often proceed at room temperature. If using a tosylate, heating to 60 °C may be required. Causality: The reduced steric bulk of the mesylate lowers the activation energy, allowing for milder reaction conditions[4].

  • Validation & Isolation: Monitor by TLC. Upon completion, partition the mixture between ethyl acetate and water. Causality: The leaving group (methanesulfonate or p-toluenesulfonate anion) is highly water-soluble due to resonance stabilization and will partition entirely into the aqueous layer, effectively self-purifying the organic product.

References

  • Mechanistic studies comparing tosylates and mesylates in cyclopropane building blocks - Benchchem. benchchem.com.
  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. chemistrysteps.com.
  • 3.1.7: Reactions of Alcohols - Chemistry LibreTexts. libretexts.org.
  • Tosylates And Mesylates - Master Organic Chemistry. masterorganicchemistry.com.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. nih.gov.

Sources

Purity Assessment Standards for Research-Grade Thiadiazole Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Assessment Standards for Research-Grade Thiadiazole Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Sulfur Blind Spot" in Heterocyclic Analysis

In medicinal chemistry, 1,3,4-thiadiazoles and their isomers (1,2,3- and 1,2,4-) are privileged scaffolds due to their bioisosteric relationship with pyridine and their ability to act as hydrogen bond acceptors. However, they present unique analytical challenges. Unlike simple aromatics, thiadiazoles are prone to thione-thiol tautomerism , regioisomeric contamination during synthesis (e.g., cyclization of thiosemicarbazides), and sulfur-poisoning of metal catalysts.

Standard "purity" checks—often relying solely on HPLC-UV Area%—frequently fail to detect inorganic sulfur residues or differentiate between regioisomers with similar retention times.[1] This guide compares the industry-standard HPLC-UV Area Normalization against the superior Integrated Orthogonal Assessment (qNMR + LC-MS) , establishing a new baseline for "Research-Grade" (>98%) certification.

Part 1: Defining the Standard

Research-Grade Purity for thiadiazoles is defined not just by carbon count, but by the absence of specific synthesis-related artifacts.[1]

Grade LevelPurity ThresholdCritical DeficiencySuitability
Technical Grade >90%Contains unreacted hydrazines, sulfur, and regioisomers.[1]Industrial synthesis starting material.[2]
Standard Laboratory >95%Often assessed by HPLC-UV only; may contain inorganic salts/solvents.[1]General organic synthesis.[3][4]
Research Grade (Target) >98% Quantified by qNMR (absolute) & HPLC (relative). Free of Pd/Cu catalysts. SAR studies, biological screening, scale-up.
Part 2: Comparative Analysis of Assessment Methodologies

We compare the Conventional Method (HPLC-UV) against the High-Fidelity Method (qNMR) for thiadiazole characterization.

Method A: HPLC-UV (Area Normalization)

The Traditional Workhorse

  • Principle: Separates components based on hydrophobicity; purity is calculated as the ratio of the analyte peak area to the total integrated area.

  • The Flaw: It assumes all impurities have the same Extinction Coefficient (

    
    ) as the main compound. In thiadiazole synthesis, precursors like thiosemicarbazides  often have significantly lower UV absorbance than the aromatic product, leading to a massive overestimation of purity  (e.g., a sample appearing 99% pure may actually be 85% pure).[1]
    
Method B: Quantitative NMR (qNMR)

The Absolute Standard[5][6]

  • Principle: Uses an internal standard (IS) of known high purity. The molar ratio is determined directly from proton integration, independent of optical properties.

  • The Advantage: It detects "invisible" impurities (solvents, water, inorganic salts) and provides an absolute mass balance purity.[1]

Performance Data Comparison
FeatureHPLC-UV (Conventional)qNMR (High-Fidelity)Verdict
Accuracy Low to Medium (Relative)High (Absolute) qNMR is required for reference standard certification.
Specificity High (Separates isomers)Medium (Signals may overlap)HPLC is superior for detecting regioisomers.[1]
LOD (Limit of Detection) < 0.05% ~ 0.1 - 0.5%HPLC is better for trace impurity profiling.[1]
Bias Source Response factor differencesBalance/Weighing errorsqNMR eliminates UV-bias.[1]
Thiadiazole Specificity Struggles with thione-thiol tautomers (peak tailing).[1]Unaffected by tautomerism (fast exchange average). qNMR is superior for tautomeric compounds.

Scientific Insight: For thiadiazoles, qNMR is the primary method for assay (how much active compound is in the jar), while HPLC is the primary method for impurity profiling (what else is in the jar). Research-grade certification requires both .

Part 3: Experimental Protocols
Protocol 1: Orthogonal Purity Assessment (The "Gold Standard" Workflow)

This protocol ensures the compound meets the >98% Research-Grade criteria.

Step 1: Absolute Purity via qNMR

  • Solvent: DMSO-

    
     (Preferred for thiadiazoles due to solubility and preventing exchange of amide/thioamide protons).
    
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material) or Dimethyl Sulfone.

    • Constraint: IS signals must not overlap with the thiadiazole C-H (typically

      
       8.5–10.0 ppm).
      
  • Parameters:

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical: Thiadiazole protons relax slowly; insufficient
      
      
      leads to under-integration).
    • Scans: 16–32.

    • Pulse Angle: 90°.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity)

Step 2: Regioisomer Detection via HPLC-MS

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm or Newcrom R1 for polar retention).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Suppresses silanol activity, crucial for basic thiadiazoles).

    • B: Acetonitrile.[7][8]

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV (254 nm) + MS (ESI+).

  • Why MS? To confirm that small impurity peaks are not just solvent noise but actual structurally related byproducts (e.g.,

    
     matching the product indicates an isomer).[1]
    
Part 4: Decision Logic & Workflow

The following diagram illustrates the decision matrix for elevating a crude thiadiazole sample to Research-Grade status.

PurityAssessment Start Crude Thiadiazole Sample Solubility Solubility Check (DMSO/MeCN) Start->Solubility HPLC_Screen Step 1: HPLC-MS Screen (Impurity Profiling) Solubility->HPLC_Screen Decision_Isomers Regioisomers > 0.5%? HPLC_Screen->Decision_Isomers Prep_HPLC Prep-HPLC Purification (Isomer Separation) Decision_Isomers->Prep_HPLC Yes (Dirty) qNMR Step 2: qNMR Analysis (Absolute Quantification) Decision_Isomers->qNMR No (Clean Profile) Prep_HPLC->HPLC_Screen Re-analyze Decision_Purity Absolute Purity > 98%? qNMR->Decision_Purity Recrystallization Recrystallization (Remove Salts/Solvents) Decision_Purity->Recrystallization No (<98%) Final_Cert CERTIFIED RESEARCH GRADE (CoA Issued) Decision_Purity->Final_Cert Yes Recrystallization->qNMR Re-test

Figure 1: The "Self-Validating" Purity Workflow. Note that HPLC screens for identity/isomers first, while qNMR provides the final "Gatekeeper" quantification.

Part 5: References
  • Enovatia. (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • Almac Group. (2023). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. PMC. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Matrix for Handling 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic science. When handling 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate (CAS: 946666-76-8) , researchers are working with an aryl methanesulfonate ester. While often utilized as an intermediate in drug discovery or as a specialized building block, its structural motif demands rigorous, scientifically grounded safety protocols.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To build a self-validating safety system, we must first understand the chemical causality of the hazard. Why do we treat this specific compound with elevated caution? The answer lies in its leaving group.

Methanesulfonate (mesylate) esters are well-documented electrophiles. The methanesulfonate moiety is an excellent leaving group, which facilitates nucleophilic attack by biological macromolecules—most notably, the nitrogen or oxygen atoms on DNA bases [1]. While aryl methanesulfonates are generally less reactive than their alkyl counterparts (such as the known mutagen ethyl methanesulfonate) [2], the structural alert for potential alkylation and genotoxicity remains. Therefore, we must operate under the assumption that this compound is a suspected genotoxin and skin/eye irritant, necessitating stringent Personal Protective Equipment (PPE) and engineering controls.

Quantitative Data: Task-Specific PPE Matrix

To ensure absolute clarity and easy comparison, the following table summarizes the required PPE mapped directly to specific operational workflows.

Operational TaskEngineering ControlHand ProtectionEye/Face ProtectionBody/Respiratory Protection
Weighing Dry Powder Class II Biological Safety Cabinet (BSC) or Enclosed BalanceDouble-layer Nitrile gloves (Outer layer changed if contaminated)Chemical splash gogglesDisposable Tyvek/impermeable lab coat, N95/P100 respirator if outside BSC
Stock Solution Prep Chemical Fume Hood (Face velocity 80-100 fpm)Double-layer Nitrile gloves (Standard thickness ≥ 0.1 mm)Safety glasses with side shieldsStandard flame-resistant lab coat, closed-toe shoes
Spill Cleanup Local exhaust / evacuate immediate areaHeavy-duty Nitrile or Butyl rubber glovesChemical splash goggles & Face shieldImpermeable apron over lab coat, P100 half-mask respirator

Experimental Protocols: Safe Handling and Disposal

Protocol 1: Weighing and Stock Solution Preparation Causality: Dry powders of potential genotoxins pose a severe inhalation risk due to aerosolization. We mitigate this by using a static-free environment and wet-wiping techniques rather than relying solely on filtration.

  • Preparation: Don primary PPE (inner gloves, lab coat, goggles). Enter the designated hazardous weighing area (BSC or specialized powder hood).

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the analytical balance to prevent the fine powder from scattering due to electrostatic repulsion.

  • Weighing: Tare a pre-weighed, sealable glass vial. Carefully transfer the 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate using a conductive spatula. Seal the vial before removing it from the balance enclosure.

  • Solubilization: Transfer the sealed vial to a chemical fume hood. Inject the solvent (e.g., anhydrous DMSO or DMF) directly through a septum if possible, or carefully open the vial deep within the hood to prepare the stock solution.

  • Decontamination of Tools: Submerge the spatula and any contaminated glassware in a 1M NaOH solution. Why? Strong alkaline conditions promote the rapid hydrolysis of the methanesulfonate ester into the corresponding inert phenol and methanesulfonic acid, chemically neutralizing the alkylating hazard [3].

Protocol 2: Spill Decontamination and Waste Segregation Causality: Methanesulfonates can persist on surfaces and retain their electrophilic reactivity. Oxidative or hydrolytic cleavage is required to destroy the reactive pharmacophore entirely.

  • Containment: For a powder spill, gently cover the area with paper towels dampened with 1M NaOH to prevent dust generation and initiate hydrolysis. For a liquid spill, absorb with an inert material (e.g., vermiculite).

  • Chemical Neutralization: Allow the alkaline neutralizing solution to sit on the spill area for at least 30 minutes to ensure complete cleavage of the ester bond.

  • Collection: Scoop the absorbed material into a highly visible, chemically resistant, and properly labeled hazardous waste container (e.g., "Aryl Methanesulfonate Waste - Suspected Genotoxin").

  • Final Wipe: Wipe the area with 70% ethanol, followed by deionized water. Dispose of all wipes in the solid hazardous waste bin for high-temperature incineration.

Operational Workflow Visualization

G Start Compound Receipt CAS: 946666-76-8 Risk Hazard Assessment: Suspected Genotoxin (Aryl Methanesulfonate) Start->Risk PPE Don High-Level PPE (Double Nitrile, P100, Goggles) Risk->PPE Handling Weighing & Prep (Class II BSC / Fume Hood) PPE->Handling Decon Decontamination (1M NaOH Hydrolysis) Handling->Decon Waste Segregated Disposal (High-Temp Incineration) Decon->Waste

Safety and decontamination workflow for 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate.

References

  • Title: A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Ethyl Methanesulfonate | CID 6113 Source: PubChem, National Center for Biotechnology Information URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.